molecular formula C17H14ClFN2O2S B15543841 GPER activator 1

GPER activator 1

カタログ番号: B15543841
分子量: 364.8 g/mol
InChIキー: ALFPTVYCOSMDFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GPER activator 1 is a useful research compound. Its molecular formula is C17H14ClFN2O2S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H14ClFN2O2S

分子量

364.8 g/mol

IUPAC名

3-chloro-6-fluoro-N-(5-hydroxy-3,4,6-trimethyl-2-pyridinyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14ClFN2O2S/c1-7-8(2)16(20-9(3)14(7)22)21-17(23)15-13(18)11-5-4-10(19)6-12(11)24-15/h4-6,22H,1-3H3,(H,20,21,23)

InChIキー

ALFPTVYCOSMDFS-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

GPER Activator 1 (G-1): A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPER Activator 1, commonly known as G-1, is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also identified as GPR30.[1][2][3][4] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[3] G-1's high selectivity for GPER, with negligible affinity for ERα and ERβ at functional concentrations, establishes it as an invaluable tool for delineating the specific physiological and pathological roles of GPER.[1][2] This technical guide provides an in-depth overview of the mechanism of action of G-1, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core signaling pathways it modulates.

Core Mechanism of Action: GPER-Mediated Signaling

Activation of GPER by G-1 initiates a cascade of intracellular signaling events that are cell-type and context-dependent. The primary mechanisms involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), and the subsequent activation of downstream kinase cascades. These rapid signaling events can ultimately influence a wide array of cellular processes, including proliferation, apoptosis, migration, and gene expression.[5][6]

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

A central mechanism of GPER signaling initiated by G-1 is the transactivation of the EGFR.[3][7] This process occurs through an "inside-out" signaling cascade:

  • G Protein Activation: Upon G-1 binding, GPER couples to heterotrimeric G proteins, particularly the Gβγ subunits of pertussis toxin-sensitive Gαi/o proteins.[6][7]

  • Src Kinase Activation: The released Gβγ subunits activate the non-receptor tyrosine kinase, Src.[3][7]

  • MMP-Mediated Ligand Release: Activated Src promotes the activity of matrix metalloproteinases (MMPs).[3][7][8]

  • EGFR Ligand Cleavage: MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) from the cell surface, releasing mature HB-EGF.[7][9]

  • EGFR Activation and Downstream Signaling: The released HB-EGF binds to and activates the EGFR, which in turn triggers downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt cascades.[7][8][10]

GPER_EGFR_Transactivation cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER G_protein Gαi/o Gβγ GPER->G_protein Activation Src Src G_protein->Src Gβγ MMP MMP Src->MMP Activation proHB_EGF pro-HB-EGF MMP->proHB_EGF Cleavage HB_EGF HB-EGF proHB_EGF->HB_EGF EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt HB_EGF->EGFR Binding Cellular_Response Cellular Responses (Proliferation, Migration) MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

GPER-mediated EGFR Transactivation Pathway.
Cyclic AMP (cAMP) Production

G-1 binding to GPER can also stimulate the Gs alpha subunit (Gαs) of G proteins.[9] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cAMP.[9][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.[9][12]

GPER_cAMP_Pathway cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER G_protein Gαs GPER->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression

GPER-mediated cAMP Signaling Pathway.
Intracellular Calcium (Ca²⁺) Mobilization

Activation of GPER by G-1 can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[3][5][9] This is typically mediated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3][9] This calcium influx acts as a critical second messenger, influencing a multitude of cellular processes.[3]

GPER_Calcium_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum G1 G-1 GPER GPER G1->GPER G_protein Gαq GPER->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ (Increase) IP3R->Ca_Cytosol Release Ca_Store Ca²⁺ Store Ca_Store->IP3R IP3->IP3R Binding Cellular_Processes Cellular Processes Ca_Cytosol->Cellular_Processes

GPER-mediated Calcium Mobilization Pathway.

Quantitative Data Summary

The in vitro bioactivity of G-1 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Receptor Binding and Potency of G-1

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 11 nMCOS7 cells transfected with GPER-GFP[1][2][3][4]
Functional Potency (EC50) 2 nMNot specified[1][2]
Binding to ERα >10,000 nMNot specified
Binding to ERβ >10,000 nMNot specified
Functional Activity at ERα/ERβ No activity up to 10 µMNot specified[1][2]

Table 2: G-1 Effects on Cell Migration and Viability (IC50 Values)

Cell LineAssayIC50 ValueReference
SKBr3 Migration Inhibition0.7 nM[1][2]
MCF-7 Migration Inhibition1.6 nM[1][2]
Jurkat (T-ALL) Cell Viability (Resazurin)≥0.5 µM (toxic concentration)[9]
A549 Cell Proliferation (72h)20 µM[4]

Table 3: G-1 Induced Intracellular Calcium Mobilization

Cell TypeG-1 ConcentrationPeak [Ca²⁺]i IncreaseReference
Rat dorsal root ganglion neurons 5 x 10⁻⁷ M983 ± 8 nM[9]
Jurkat cells 1 µMRapid cytosolic rise[9][13]
MCF-7 cells 0.5, 1, and 5 µMDose-dependent elevation[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of G-1's mechanism of action.

General Experimental Workflow

A typical workflow for investigating GPER signaling using G-1 involves several key stages, from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (GPER-expressing cells) B 2. Serum Starvation (To reduce basal signaling) A->B C 3. G-1 Treatment (Varying concentrations and time points) B->C D 4. Cell Lysis or Assay Prep C->D E 5. Downstream Analysis D->E F Western Blot (p-ERK, p-Akt) E->F G cAMP Assay (HTRF) E->G H Calcium Assay (Fluo-4 AM) E->H I Functional Assays (Viability, Migration) E->I J 6. Data Quantification and Analysis F->J G->J H->J I->J

General workflow for studying GPER signaling with G-1.
Protocol 1: Western Blotting for ERK1/2 Phosphorylation

This protocol details the measurement of G-1-induced ERK1/2 phosphorylation.

  • Materials:

    • GPER-expressing cells (e.g., HEK-293, MCF-7)

    • 6-well plates

    • Serum-free culture medium

    • G-1 stock solution (in DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Methodology:

    • Cell Culture & Starvation: Seed cells in 6-well plates. Once confluent, serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[9][10]

    • G-1 Stimulation: Treat cells with various concentrations of G-1 (e.g., 1 nM - 1 µM) for desired time points (e.g., 5, 15, 30 minutes). Include a vehicle (DMSO) control.[9]

    • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet debris.[9]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins via electrophoresis and transfer to a PVDF membrane.[9]

    • Immunoblotting:

      • Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]

      • Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[9]

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

      • Wash three times with TBST.

    • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Protocol 2: HTRF cAMP Assay

This protocol measures G-1 induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Materials:

    • GPER-expressing cells

    • HTRF cAMP assay kit (e.g., from Cisbio, Revvity) containing:

      • cAMP standard

      • d2-labeled cAMP

      • Europium cryptate-labeled anti-cAMP antibody

      • Lysis/Stimulation buffer

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Low-volume 384-well white plates

    • HTRF-compatible plate reader

  • Methodology:

    • Cell Preparation: Resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.[7]

    • G-1 Stimulation: Add serial dilutions of G-1 to the cell suspension in the 384-well plate. Include a vehicle control. Incubate for 30 minutes at room temperature.[7]

    • Lysis and Detection: Add the d2-labeled cAMP and cryptate-labeled anti-cAMP antibody (often combined in the kit's lysis buffer) to the wells.

    • Incubation: Incubate the plate for 1 hour at room temperature in the dark.[7]

    • Measurement: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm following excitation around 320-340 nm.

    • Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Convert ratios to cAMP concentrations using the standard curve and plot dose-response curves to determine the EC₅₀.[7]

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in [Ca²⁺]i.

  • Materials:

    • GPER-expressing cells

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127 (for dye solubilization)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

    • Fluorescence plate reader with kinetic reading capability and injectors

  • Methodology:

    • Cell Plating: Seed cells in black, clear-bottom 96-well plates and allow them to adhere overnight.

    • Dye Loading: Prepare a dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in Assay Buffer. Remove culture medium from cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.[9]

    • Washing: Gently wash the cells with Assay Buffer to remove extracellular dye. Add fresh Assay Buffer to each well.

    • Measurement:

      • Place the plate in the fluorescence reader and allow it to equilibrate.

      • Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).[14]

      • Use the instrument's injectors to add various concentrations of G-1 to the wells.

      • Record the fluorescence intensity over time to monitor the change in [Ca²⁺]i.

    • Data Analysis: Quantify the G-1-induced calcium response by calculating the change between the peak fluorescence and the baseline. Plot dose-response curves to determine the EC₅₀.

Conclusion

This compound (G-1) is a critical pharmacological tool for isolating and understanding the function of the G protein-coupled estrogen receptor. Its mechanism of action is multifaceted, primarily involving the rapid, non-genomic activation of signaling cascades including EGFR transactivation, cAMP production, and intracellular calcium mobilization. The quantitative data consistently demonstrate its high potency and selectivity for GPER. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the nuanced roles of GPER signaling in various physiological and pathological contexts, ultimately aiding in the exploration of GPER as a potential therapeutic target.

References

An In-depth Technical Guide to Non-genomic Estrogen Signaling via GPER Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen, a primary female sex hormone, exerts a wide array of physiological effects that extend beyond its classical role in reproduction. While the traditional understanding of estrogen signaling involves the activation of nuclear receptors (ERα and ERβ) leading to genomic responses, a growing body of evidence has illuminated a rapid, non-genomic signaling pathway mediated by the G protein-coupled estrogen receptor (GPER).[1][2][3] This alternative pathway is initiated at the cell membrane or intracellularly and triggers a cascade of downstream signaling events within seconds to minutes, influencing a diverse range of cellular processes.[4][5] GPER, also known as GPR30, is a seven-transmembrane receptor that has emerged as a critical mediator of these non-genomic actions of estrogen and is implicated in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][6][7] This technical guide provides a comprehensive overview of the core mechanisms of GPER activation, its downstream signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals involved in drug development.

Molecular Mechanisms of GPER Activation and Signaling

GPER can be activated by the endogenous estrogen, 17β-estradiol, as well as by selective estrogen receptor modulators (SERMs) like tamoxifen, and selective estrogen receptor downregulators (SERDs) such as fulvestrant, which interestingly act as GPER agonists.[1][6][8] Additionally, a variety of xenoestrogens, including Bisphenol A (BPA), have been shown to bind to and activate GPER.[9] The activation of GPER initiates a complex network of downstream signaling pathways, primarily through the activation of heterotrimeric G proteins.

Key Signaling Cascades:
  • Epidermal Growth Factor Receptor (EGFR) Transactivation: A hallmark of GPER signaling is the transactivation of the EGFR.[1][10] Upon ligand binding, GPER can activate Gβγ subunits, leading to the activation of Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form.[1] The released HB-EGF then binds to and activates the EGFR, initiating downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][10]

  • Adenylyl Cyclase/cAMP Pathway: GPER activation can also couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[1][11] Increased intracellular cAMP levels activate protein kinase A (PKA), which in turn can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1][12]

  • Calcium Mobilization: GPER activation can trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[4][13] This is often mediated through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[13]

GPER Ligand Binding Affinities and Functional Potencies

The interaction of various ligands with GPER has been characterized by their binding affinities (Kd or Ki) and their functional potencies (EC50 for agonists, IC50 for antagonists). This quantitative data is crucial for understanding the pharmacological profile of GPER and for the development of selective therapeutic agents.

LigandLigand TypeParameterValueCell/SystemReference
17β-Estradiol Endogenous AgonistKd3-7 nMVarious[11]
Kd3.3 nMRecombinant human GPER[1]
Ki6 nMGPER-transfected cells[1]
G-1 Selective AgonistKi11 nMGPER-transfected cells[3][14][15]
EC502 nMGPER-transfected cells[3][14]
G15 Selective AntagonistKi20 nMGPER-transfected cells[16][17]
IC50190 nMSKBR3 cells (inhibition of Ca²⁺ mobilization)[18]
IC50185 nMSKBr3 cells (inhibition of G1-mediated Ca²⁺ mobilization)[16]
G36 Selective AntagonistIC50112 nMSKBR3 cells (inhibition of E2-mediated Ca²⁺ mobilization)[18][19][20]
IC50165 nMSKBR3 cells (inhibition of G-1-mediated Ca²⁺ mobilization)[19]
Tamoxifen SERM / GPER AgonistKi10⁻⁷ M rangeSKBr3 cells[21]
Fulvestrant (ICI 182,780) SERD / GPER AgonistIC50 (ERα)9.4 nMCell-free assay[22]
Bisphenol A (BPA) Xenoestrogen / GPER AgonistRBA (vs E2)15.8%Recombinant zebrafish GPER[2][23]
IC5053.4 nMRecombinant zebrafish GPER[2]

GPER Signaling Kinetics

The non-genomic nature of GPER signaling is characterized by its rapid onset.

Signaling EventLigandTime to Activation/PeakCell TypeReference
ERK Phosphorylation G-1 (1 µM)10, 30, 60 minutesHCCLM3 cells[7]
Estrogen< 5 minutesSKBR3 cells[11]
Calcium Mobilization E2, G-1RapidSH-SY5Y cells[13]
cAMP Production G-130 minutesHTRF Assay general protocol

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate investigation of GPER signaling.

Immunoprecipitation (IP) for GPER Interaction Studies

This protocol is designed for the immunoprecipitation of GPER to identify interacting proteins.

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 10% glycerol, and protease inhibitor cocktail. For some applications, a RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail) may be used.[24][25]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 or Triton X-100, 5% glycerol, and protease inhibitors.[24]

  • Elution Buffer: Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer.

  • Antibody: A validated antibody specific for GPER.

  • Protein A/G Beads: e.g., Dynabeads or Sepharose beads.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary anti-GPER antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

siRNA-mediated Knockdown of GPER

This protocol outlines the steps for transiently knocking down GPER expression using small interfering RNA (siRNA).

Materials:

  • GPER-specific siRNA and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Cells of interest.

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate to achieve 50-60% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

    • Add the siRNA-transfection reagent complex to the cells in a drop-wise manner.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Harvest RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for GPER and a housekeeping gene to determine the relative mRNA expression levels.

    • Western Blotting: Lyse the cells and perform Western blotting as described below to assess the reduction in GPER protein levels.

Western Blotting for GPER-mediated ERK Phosphorylation

This protocol is used to detect the activation of the ERK signaling pathway downstream of GPER.

Buffers and Reagents:

  • Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membrane.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

  • Sample Preparation:

    • Serum-starve cells for 4-12 hours prior to stimulation.

    • Treat cells with the desired GPER agonist for various time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

HTRF cAMP Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP levels upon GPER activation.

Materials:

  • HTRF cAMP assay kit (containing d2-labeled cAMP and a europium cryptate-labeled anti-cAMP antibody).

  • Cells expressing GPER.

  • GPER agonist.

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Dispense cells into a 384-well plate.

  • Stimulation:

    • Add serial dilutions of the GPER agonist to the wells.

    • Incubate for 30 minutes at room temperature to allow for cAMP accumulation.

  • Lysis and Detection:

    • Add the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody to the wells.

    • Incubate for 1 hour at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the cAMP concentration from a standard curve.

Fura-2 Calcium Mobilization Assay

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.

Materials:

  • Fura-2 AM.

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Cells expressing GPER.

  • GPER agonist.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Loading:

    • Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Measurement:

    • Measure the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

    • Add the GPER agonist to the wells.

    • Continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Diagrams

GPER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER PLC PLC GPER->PLC G_alpha_s Gαs GPER->G_alpha_s G_beta_gamma Gβγ GPER->G_beta_gamma EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF AC Adenylyl Cyclase cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 G_alpha_s->AC Src Src G_beta_gamma->Src MMPs MMPs Src->MMPs pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleavage HB_EGF HB-EGF pro_HB_EGF->HB_EGF HB_EGF->EGFR transactivation Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2_plus [Ca²⁺]i IP3->Ca2_plus release from ER CREB->Gene_Expression Ligand Estrogen, G-1, Tamoxifen, BPA Ligand->GPER

Caption: GPER Signaling Pathways.

Experimental_Workflow_ERK start Start: Cell Culture (GPER-expressing cells) starve Serum Starvation (4-12 hours) start->starve stimulate Stimulation with GPER Agonist starve->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block probe_pERK Probe with anti-phospho-ERK Ab block->probe_pERK detect ECL Detection probe_pERK->detect probe_tERK Strip and Probe with anti-total-ERK Ab probe_tERK->detect detect->probe_tERK Re-probe analyze Densitometry Analysis detect->analyze end End: pERK/tERK Ratio analyze->end

Caption: ERK Phosphorylation Western Blot Workflow.

Conclusion

The G protein-coupled estrogen receptor represents a pivotal player in mediating the non-genomic effects of estrogen. Its intricate signaling network, involving EGFR transactivation, cAMP production, and calcium mobilization, underscores its importance in a multitude of physiological and pathological processes. A thorough understanding of GPER's molecular mechanisms and the application of robust experimental methodologies are paramount for advancing research and developing novel therapeutic strategies targeting this versatile receptor. This guide provides a foundational framework for researchers and drug development professionals to explore the complex and dynamic world of non-genomic estrogen signaling through GPER.

References

G-1 and the G Protein-Coupled Estrogen Receptor (GPER): A Technical Guide to Binding Affinity, Potency, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic non-steroidal agonist G-1 and its interaction with the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30. Designed for researchers, scientists, and drug development professionals, this document details the binding affinity and functional potency of G-1, outlines the experimental protocols for their determination, and illustrates the key signaling pathways activated upon G-1 binding to GPER.

Executive Summary

G-1 is a potent and highly selective agonist for GPER, demonstrating high binding affinity with a dissociation constant (Ki) of approximately 11 nM and an effective concentration (EC50) for inducing downstream signaling at around 2 nM.[1] Crucially, G-1 exhibits negligible binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 µM, making it an invaluable pharmacological tool for isolating and studying GPER-specific signaling pathways.[1] Upon activation by G-1, GPER initiates a cascade of rapid, non-genomic signaling events, including intracellular calcium mobilization, cyclic AMP (cAMP) production, and transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of downstream kinases such as ERK1/2 and PI3K/Akt.

Quantitative Analysis: G-1 Binding Affinity and Functional Potency

The following tables summarize the key quantitative data for G-1's interaction with GPER.

LigandReceptorBinding Affinity (Ki)Reference
G-1GPER11 nM[1][2][3]
G-1ERα>10,000 nM[2]
G-1ERβ>10,000 nM[2]
Assay TypeParameterValueCell LineReference
Calcium MobilizationEC502 nMCOS7 cells transfected with GPER-GFP[4]
Inhibition of Cell MigrationIC500.7 nMSKBr3 cells[1]
Inhibition of Cell MigrationIC501.6 nMMCF-7 cells[1]

GPER Signaling Pathways Activated by G-1

G-1-mediated activation of GPER triggers multiple downstream signaling cascades. A primary mechanism involves the coupling to stimulatory G proteins (Gs) which activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[5] GPER activation is also linked to Gαq, resulting in increased intracellular calcium concentration.[2] Furthermore, GPER can transactivate the Epidermal Growth Factor Receptor (EGFR) through a process involving Src kinase and matrix metalloproteinases (MMPs), which cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF).[6][7] This EGFR transactivation subsequently engages downstream pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[7][8]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol G1 G-1 GPER GPER G1->GPER binds Gs Gs GPER->Gs activates Gq Gq GPER->Gq activates Src Src GPER->Src activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK1/2 EGFR->ERK activates HB_EGF_pro pro-HB-EGF HB_EGF HB-EGF HB_EGF_pro->HB_EGF HB_EGF->EGFR binds MMPs MMPs MMPs->HB_EGF_pro cleaves Gs->AC activates PLC PLC Gq->PLC activates PKA PKA cAMP->PKA activates IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 release Src->MMPs activates Akt Akt PI3K->Akt

GPER Signaling Pathways Initiated by G-1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a known radiolabeled ligand.[2]

Objective: To determine the Ki of G-1 for GPER.

Materials:

  • Cells or membranes expressing GPER.

  • Radiolabeled ligand with known affinity for GPER (e.g., [³H]-Estradiol).

  • Unlabeled G-1 at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the GPER-expressing membranes or cells.

  • Add increasing concentrations of unlabeled G-1 to compete for binding with the radioligand.

  • Allow the reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using a scintillation counter.[2]

  • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value (the concentration of G-1 that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Radioligand_Binding_Workflow A Prepare GPER-expressing membranes/cells B Incubate with fixed concentration of radioligand A->B C Add increasing concentrations of G-1 B->C D Equilibrate C->D E Separate bound/free ligand (Filtration) D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Plot % specific binding vs. [G-1] to determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Workflow for Competitive Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq pathway.[2]

Objective: To determine the EC50 of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • G-1 at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.[2]

Procedure:

  • Load the GPER-expressing cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of G-1 to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[2]

  • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[2]

cAMP Production Assay

This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[2]

Objective: To determine the EC50 of G-1 in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER.

  • G-1 at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA-based, or TR-FRET-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.[2]

Procedure:

  • Treat the GPER-expressing cells with varying concentrations of G-1 for a specified incubation period.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2]

  • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.[2]

Functional_Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Production Assay Ca1 Load cells with calcium-sensitive dye Ca2 Add varying [G-1] Ca1->Ca2 Ca3 Measure fluorescence kinetically Ca2->Ca3 Ca4 Plot peak response vs. [G-1] to determine EC50 Ca3->Ca4 cAMP1 Treat cells with varying [G-1] cAMP2 Lyse cells cAMP1->cAMP2 cAMP3 Measure cAMP concentration cAMP2->cAMP3 cAMP4 Plot cAMP produced vs. [G-1] to determine EC50 cAMP3->cAMP4

Workflow for Functional Assays.

Conclusion

G-1 serves as a critical tool for elucidating the physiological and pathological roles of GPER. Its high affinity and selectivity, combined with a well-characterized signaling profile, enable precise investigation of GPER-mediated pathways. The experimental protocols detailed herein provide a robust framework for quantifying the interaction of G-1 and other compounds with GPER, facilitating further research and drug development efforts targeting this important receptor.

References

Downstream Targets of GPER Activator G-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled estrogen receptor (GPER) has emerged as a critical mediator of rapid, non-genomic estrogenic signaling, with significant implications in various physiological and pathological processes. G-1, a selective GPER agonist, has been instrumental in elucidating the downstream signaling cascades and cellular consequences of GPER activation. This technical guide provides an in-depth overview of the known downstream targets of G-1, summarizing key signaling pathways, effects on cellular processes, and transcriptional regulation. Crucially, this document also addresses the GPER-independent, or "off-target," effects of G-1, which are vital for the correct interpretation of experimental data. Quantitative data from multiple studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the molecular mechanisms governed by GPER activation.

GPER-Dependent Downstream Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins. These pathways are highly cell-type specific and can lead to diverse cellular outcomes.

Transactivation of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of GPER signaling is the transactivation of the EGFR. This pathway involves Gβγ subunit-mediated activation of Src family kinases, leading to the release of matrix metalloproteinases (MMPs). MMPs then cleave membrane-anchored heparin-binding EGF-like growth factor (pro-HB-EGF), which in turn activates EGFR and its downstream cascades, including the MAPK/ERK and PI3K/Akt pathways[1][2].

GPER_EGFR_Transactivation G1 G-1 GPER GPER G1->GPER activates G_protein Gβγ GPER->G_protein activates Src Src G_protein->Src MMP MMP Src->MMP activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR activates MAPK_PI3K MAPK/ERK PI3K/Akt EGFR->MAPK_PI3K Cellular_Response Cellular Response (Proliferation, Survival) MAPK_PI3K->Cellular_Response

GPER-mediated EGFR transactivation pathway.
Adenylyl Cyclase/cAMP/PKA Pathway

GPER can couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP)[3]. cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression[4].

GPER_cAMP_PKA_Pathway G1 G-1 GPER GPER G1->GPER activates Gs Gs GPER->Gs activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression

GPER-cAMP-PKA signaling cascade.
Calcium Mobilization

G-1 binding to GPER can trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i)[3][5]. This is often mediated by Gq protein activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm[4][6].

GPER_Calcium_Mobilization G1 G-1 GPER GPER G1->GPER activates Gq Gq GPER->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on Downstream Downstream Effectors DAG->Downstream Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Downstream

GPER-mediated intracellular calcium release.

GPER-Mediated Cellular Processes

The activation of the aforementioned signaling pathways by G-1 culminates in the regulation of various cellular processes, including apoptosis, cell cycle progression, and migration.

Apoptosis

The role of G-1 in apoptosis is complex and cell-type dependent. In some cancer cells, G-1 induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2[7]. Recent studies also indicate that G-1 can induce apoptosis through the GPER/YAP/p73-mediated pathway, leading to an increase in Bax expression[8].

Cell Cycle

G-1 has been shown to induce cell cycle arrest, often at the G2/M phase, in several cancer cell lines[9][10]. This effect is often associated with the modulation of cyclin expression.

Cell Migration

GPER activation by G-1 has been demonstrated to inhibit the migration of certain cancer cells[11].

Transcriptional Regulation by G-1

G-1 treatment leads to significant changes in the transcriptome of responsive cells. These changes can be both GPER-dependent and independent.

GPER-Dependent Gene Regulation

Transcriptome analyses have identified a set of genes that are conversely regulated by GPER-1 knockdown and G-1 treatment, suggesting they are bona fide GPER target genes. For instance, in ovarian cancer cells, G-1 treatment led to the upregulation of genes involved in cell cycle inhibition, such as CDKN1A, and pathways associated with apoptosis[12].

Quantitative Data on G-1 Induced Effects
Effect Cell Line/System G-1 Concentration Quantitative Change Reference
ERK1/2 Phosphorylation MCF-7100 nM~2.5-fold increase at 5 min[3]
Intracellular Ca²⁺ Mobilization Jurkat cells1 µMRapid cytosolic rise[5]
Rat dorsal root ganglion neurons500 nMPeak [Ca²⁺]i increase to 983 ± 8 nM[3]
Apoptosis (Caspase 3/7 activity) OAW-42 ovarian cancer cells1 µM8.3-fold increase after 72h[12]
OVCAR-3 ovarian cancer cells1 µM5.6-fold increase after 72h[12]
Cell Viability (IC50) Jurkat (T-ALL)24-48hToxic at ≥0.5 µM[5]
A549 (Lung Cancer)48h41.13 µM[3]
H1299 (Lung Cancer)48h53.74 µM[3]
OV90 (Ovarian Cancer)48h1.06 µM[11]
OVCAR420 (Ovarian Cancer)48h6.95 µM[11]
FT190 (Fallopian Tube)48h2.58 µM[11]
Gene Expression (Fold Change) SiHa cervical cancer cells1 µM (48h)PTGS2, FOSL1, etc. (Log2 FC > 2)[10]
OVCAR-3 ovarian cancer cells1 µM (72h)107 genes up-regulated (>3-fold)[12]
OAW-42 ovarian cancer cells1 µM (72h)273 genes up-regulated (>3-fold)[12]

GPER-Independent ("Off-Target") Effects of G-1

A critical consideration when using G-1 as a research tool is its potential for off-target effects. Several studies have reported that G-1 can exert cellular effects independently of GPER, most notably by interacting with microtubules.

Microtubule Disruption

G-1 has been shown to bind to tubulin at the colchicine (B1669291) binding site, leading to the destabilization of microtubule dynamics[10]. This disruption of the cytoskeleton can induce cell cycle arrest and apoptosis, independent of GPER expression[13][14]. This makes G-1's mechanism of action similar to that of vinca (B1221190) alkaloids in some contexts.

G1_Off_Target_Microtubules G1 G-1 Tubulin Tubulin G1->Tubulin binds to Microtubule_Assembly Microtubule Assembly G1->Microtubule_Assembly inhibits Tubulin->Microtubule_Assembly polymerizes into Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Assembly->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

G-1's off-target effect on microtubule polymerization.
Aryl Hydrocarbon Receptor (AHR) Activation

Recent transcriptomic studies have revealed that G-1 can induce the expression of genes related to xenobiotic metabolism, such as CYP1A1. This effect was found to be mediated by the aryl hydrocarbon receptor (AHR) and occurred even in GPER-negative cells, indicating a GPER-independent mechanism[15][16].

Experimental Protocols

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a key downstream indicator of GPER-mediated MAPK pathway activation.

  • Cell Culture and Treatment: Plate GPER-expressing cells (e.g., MCF-7, SKBR3) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours prior to treatment. Treat cells with G-1 at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2[3].

  • Data Analysis: Quantify band intensities using densitometry software. Express p-ERK1/2 levels as a ratio to total ERK1/2.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the salt solution to remove extracellular dye.

  • Measurement:

    • Use a fluorescence plate reader or microscope equipped for live-cell imaging.

    • Establish a stable baseline fluorescence reading.

    • Add G-1 to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths[3].

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle following G-1 treatment.

  • Cell Treatment: Treat cells with G-1 at various concentrations for a specified duration (e.g., 24, 48 hours).

  • Cell Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[5].

Experimental_Workflow_Cell_Cycle Start Cell Culture Treatment G-1 Treatment Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining Staining (Propidium Iodide) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (% of cells in G1, S, G2/M) Flow_Cytometry->Data_Analysis

Workflow for cell cycle analysis using flow cytometry.
In Vitro Tubulin Polymerization Assay

This biochemical assay directly assesses the effect of G-1 on microtubule formation.

  • Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), G-1, positive control (e.g., paclitaxel), negative control (e.g., nocodazole).

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer, GTP, and either G-1, a control compound, or vehicle.

    • Initiate the polymerization by adding purified tubulin to the mixture.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot absorbance versus time. An increase in the rate or extent of polymerization indicates stabilization, while a decrease suggests destabilization[17].

Conclusion

G-1 is a powerful tool for investigating GPER signaling, and its activation leads to a complex network of downstream events affecting numerous cellular processes. Understanding these downstream targets is crucial for deciphering the role of GPER in health and disease and for the development of novel therapeutic strategies. However, researchers must remain vigilant of the GPER-independent effects of G-1, particularly its impact on microtubule dynamics, and employ appropriate controls to ensure accurate interpretation of their findings. This guide provides a comprehensive foundation for researchers to design, execute, and interpret experiments aimed at exploring the multifaceted signaling of GPER.

References

The Intricate Dance of Structure and Activity: A Technical Guide to GPER Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), a key player in mediating rapid, non-genomic estrogenic signals, has emerged as a compelling therapeutic target for a multitude of diseases, including cancer, cardiovascular disorders, and neuroinflammatory conditions. The development of selective GPER agonists has been instrumental in dissecting its physiological and pathological roles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of GPER agonists, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core chemical scaffolds, the impact of structural modifications on binding affinity and efficacy, and the downstream signaling cascades initiated by these agonists.

Core Structural Scaffolds of GPER Agonists

The landscape of GPER agonists is diverse, encompassing both steroidal and non-steroidal compounds. While the endogenous ligand 17β-estradiol binds to GPER, its lack of selectivity has driven the development of synthetic agonists with improved receptor specificity.

1. Tetrahydro-3H-cyclopenta[c]quinoline Scaffold: The G-1 Series

The prototypical selective GPER agonist, G-1, is built upon a tetrahydro-3H-cyclopenta[c]quinoline core. This scaffold has been extensively studied, and its SAR is a cornerstone of GPER pharmacology.

  • The Ethanone (B97240) Moiety is Crucial for Agonism: A key determinant of agonist activity in the G-1 series is the presence of an ethanone group at the 8-position of the quinoline (B57606) ring. Removal or replacement of this group with a hydrogen atom, as seen in the antagonist G15, or an isopropyl group in the antagonist G36, abolishes agonistic activity and confers antagonistic properties. This suggests that the ethanone moiety is critical for inducing the conformational change in GPER required for signal transduction. Computational docking studies suggest this group may form important hydrogen bonds within the receptor's binding pocket, thereby stabilizing the active conformation.

  • Substitutions on the Phenyl Ring Modulate Affinity: The 4-phenyl substitution on the cyclopenta[c]quinoline core is another critical feature. Modifications to this ring can significantly impact binding affinity. For instance, the bromo- and benzodioxolyl-substituents in G-1 contribute to its high affinity for GPER.

2. Selective Estrogen Receptor Modulators (SERMs) and Downregulators (SERDs)

Certain SERMs and SERDs, such as tamoxifen (B1202) and fulvestrant, respectively, which are classically known for their interaction with nuclear estrogen receptors (ERα and ERβ), also exhibit agonist activity at GPER. This dual activity complicates their pharmacological profiles but also provides a unique structural class for SAR studies. Their activity at GPER is thought to contribute to some of their non-genomic effects and, in some cases, to therapeutic resistance in cancer.

3. Phytoestrogens and Xenoestrogens

A variety of naturally occurring and synthetic compounds with estrogenic activity can also act as GPER agonists.

  • Phytoestrogens: Isoflavones like genistein (B1671435) and daidzein, found in soy products, have been shown to bind to and activate GPER, contributing to their diverse biological effects.

  • Xenoestrogens: Environmental estrogens, such as Bisphenol A (BPA), are also known to be GPER agonists. The potency of BPA at GPER is a subject of ongoing research and public health interest.

Quantitative Analysis of GPER Agonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of representative GPER agonists. These values provide a quantitative basis for comparing the activity of different structural classes.

Table 1: Binding Affinity (Ki) of GPER Agonists

CompoundChemical ClassKi (nM)Cell Line/SystemReference
G-1Tetrahydro-cyclopenta[c]quinoline11COS-7 cells transfected with GPER-GFP[1]
17β-EstradiolSteroid~3-10Various[2]
TamoxifenSERMLower affinity than G-1Varies
FulvestrantSERDLower affinity than G-1Varies
GenisteinPhytoestrogenVariesVaries
Bisphenol A (BPA)XenoestrogenVariesVaries

Table 2: Functional Potency (EC50/IC50) of GPER Agonists

CompoundAssayEC50/IC50 (nM)Cell LineReference
G-1Calcium Mobilization2Not specified
G-1Inhibition of Cell Migration0.7SKBr3[1]
G-1Inhibition of Cell Migration1.6MCF-7[1]
17β-EstradiolCalcium Mobilization~1-10Various[3]
LNS8801Inhibition of Cell Viability245ALCL cells
DaidzeinCell Migration10Glial cells[4]
S-(-)equoleNOS stimulation100Endothelial cells[4]

GPER Agonist-Induced Signaling Pathways

Activation of GPER by an agonist initiates a cascade of rapid intracellular signaling events, which are distinct from the classical genomic pathways of nuclear estrogen receptors. The major signaling pathways are depicted below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A hallmark of GPER signaling is the transactivation of the EGFR. This process involves the activation of Src, a non-receptor tyrosine kinase, which in turn leads to the release of heparin-binding EGF-like growth factor (HB-EGF). HB-EGF then binds to and activates EGFR, triggering downstream pathways such as the MAPK/ERK and PI3K/Akt cascades, which are crucial for cell proliferation, survival, and migration.

GPER_EGFR_Transactivation Agonist GPER Agonist GPER GPER Agonist->GPER Src Src GPER->Src MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream

Figure 1. EGFR Transactivation Pathway initiated by GPER agonists.

Cyclic AMP (cAMP) Production

GPER can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression.

GPER_cAMP_Pathway Agonist GPER Agonist GPER GPER Agonist->GPER Gs Gs protein GPER->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP synthesis ATP ATP PKA PKA cAMP->PKA Downstream Downstream Targets (e.g., CREB) PKA->Downstream

Figure 2. GPER-mediated cAMP production signaling pathway.

Calcium Mobilization

GPER activation can also lead to a rapid increase in intracellular calcium concentration ([Ca2+]i). This is often mediated through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

GPER_Calcium_Mobilization Agonist GPER Agonist GPER GPER Agonist->GPER PLC Phospholipase C (PLC) GPER->PLC IP3 IP3 PLC->IP3 hydrolysis PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_out [Ca2+]i (increased) ER->Ca2_out Ca2+ release Radioligand_Binding_Workflow A Prepare cell membranes expressing GPER B Incubate membranes with radioligand and test compound A->B C Separate bound from free ligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate Ki D->E

References

A Technical Guide to GPER Expression in Human Tissues and Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the G protein-coupled estrogen receptor (GPER), focusing on its expression patterns in diverse human tissues and various malignancies. It includes detailed summaries of expression data, methodologies for key experimental procedures, and visualizations of critical signaling pathways to support ongoing research and therapeutic development.

GPER Expression in Normal Human Tissues

GPER is expressed in a wide array of normal human tissues, where it mediates rapid, non-genomic estrogen signaling.[1] Its expression levels vary significantly across different cell types and organs.[2][3] Tissues with notable GPER protein expression include the brain (cerebrum), components of the endocrine system (pituitary gland, adrenal medulla, pancreatic islets), the gastrointestinal tract (colon, small intestine, stomach, liver), and the kidneys.[1][2][4][5] Conversely, tissues such as the breast and prostate exhibit comparatively low GPER expression.[2][4] The localization of GPER is primarily cytoplasmic and membranous.[5][6][7]

Table 1: GPER Protein Expression in Normal Human Tissues Data compiled from immunohistochemistry (IHC) studies.

Tissue CategoryTissueGPER Expression LevelCellular Localization/NotesCitations
Nervous System Cerebrum / CortexHighPyramidal cells[2][4][5]
HypothalamusPresentNeuronal cell bodies[2]
Endocrine System Pituitary GlandHighAnterior pituitary cells[1][2][4][5]
PancreasHighIslets and pancreatic ducts[1][2][4][5]
Adrenal GlandPresentAdrenal medulla[1][2][5]
Digestive System Colon (Epithelium)HighCytoplasmic and membranous[2][4]
Small Intestine (Epithelium)HighCytoplasmic and membranous[2][4]
LiverHighHepatocytes[1][2][4][5]
StomachPresentFundic glands[1][2][5]
GallbladderPresentEpithelium[1][5]
Urinary System KidneyHighProximal tubules[1][2][4][5]
Reproductive System PlacentaPresentSyncytiotrophoblasts, decidua cells[1][2][5]
OvaryPresent-[8]
ProstateLow-[2][4][8]
BreastLow-[2][4]
Lymphoid System Tonsil (Epithelium)High-[2][4]

GPER Expression in Tumors

The role and expression of GPER in cancer are complex and often context-dependent.[9] In some malignancies, GPER expression is significantly higher compared to adjacent normal tissue and may correlate with tumor progression, while in others, its expression is downregulated.[9] For instance, high GPER expression is frequently observed in colon, pancreatic, melanoma, and lung cancers.[2][4] In contrast, some studies report lower GPER expression in gastric and colorectal cancers compared to their normal counterparts, where reduced expression may be associated with a poorer prognosis.[9][10][11][12] The data for breast cancer is particularly controversial; while overall expression is often low, its subcellular localization (cytoplasmic vs. nuclear) can have opposing prognostic implications.[2][4][9][10]

Table 2: GPER Expression in Various Human Cancers

Cancer TypeGPER Expression Level (Relative to Normal Tissue)NotesCitations
Colon Cancer High / OverexpressedSome reports indicate downregulation is associated with poorer survival.[2][4][11]
Pancreatic Cancer High / Overexpressed-[1][2][4]
Melanoma High / Overexpressed-[2][4]
Lung Cancer High / OverexpressedObserved in adenocarcinoma, squamous cell, and large cell carcinomas.[2][4][9][13]
Breast Cancer Low / ControversialExpression is generally low in primary tumors. Cytoplasmic expression is linked to better prognosis, while nuclear is linked to worse outcomes.[2][4][9][10]
Endometrial Cancer High / Overexpressed-[1][9]
Hepatocellular Carcinoma Expressed / ControversialReports vary on expression levels compared to normal liver tissue.[1][4][9]
Renal Cancer Expressed-[1][4]
Ovarian Cancer OverexpressedCorrelates with poor treatment outcomes.[10][13]
Thyroid Cancer Overexpressed-[9][13]
Gastric Cancer Low / DownregulatedLower mRNA levels in cancer tissue associated with poor prognosis.[9][10][12]
Prostate Cancer Low-[2][4]

GPER Signaling Pathways

Activation of GPER by ligands such as 17β-estradiol or the selective agonist G-1 initiates a complex network of intracellular signaling cascades.[14] These pathways are predominantly non-genomic and rapid. Key signaling events include the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[15][16][17] Additionally, GPER can couple to Gs proteins to activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[15][17] GPER activation also stimulates phospholipase C (PLC), resulting in intracellular calcium mobilization.[16]

GPER_Signaling_Pathways Ligand Ligand (e.g., Estrogen, G-1) GPER GPER Ligand->GPER G_Protein Heterotrimeric G Proteins GPER->G_Protein Activation Src c-Src G_Protein->Src AC Adenylyl Cyclase (AC) G_Protein->AC PLC PLC G_Protein->PLC MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleavage HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Transactivation PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response MAPK->Cell_Response cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Cell_Response Gene Transcription Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Ca_Mobilization->Cell_Response

GPER initiates multiple downstream signaling cascades upon ligand binding.

Experimental Protocols

Accurate assessment of GPER expression is critical for research. Below are detailed protocols for immunohistochemistry (IHC), Western blotting, and quantitative real-time PCR (qPCR) adapted from published studies.

This protocol is designed for the detection of GPER in formalin-fixed, paraffin-embedded (FFPE) human tissue sections, utilizing the validated rabbit monoclonal antibody clone 20H15L21.[2][4][5]

Materials:

  • FFPE tissue sections (3-5 µm) on positively charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen Retrieval Solution (e.g., Ventana Ultra Cell Conditioning Solution 1)

  • Endogenous enzyme blocking reagent (e.g., DAKO Dual Endogenous Enzyme Block)

  • Blocking buffer (e.g., Normal serum)

  • Primary Antibody: Anti-GPER rabbit monoclonal (clone: 20H15L21, e.g., Thermo Fisher #703480)

  • Detection System (e.g., Roche ultraView Universal Alkaline Phosphatase Red Detection Kit)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60-65°C for at least 10 minutes.[2]

    • Immerse slides in xylene (3 changes, 5 min each).

    • Rehydrate through graded ethanols (100% x2, 95% x2, 70% x1, 5 min each).

    • Wash in deionized water (2 changes, 5 min each).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval. For example, treat with Ultra Cell Conditioning Solution 1 for 36 minutes at 95°C on an automated stainer.[2]

  • Blocking:

    • Quench endogenous peroxidase/alkaline phosphatase activity according to the detection kit manufacturer's instructions (e.g., 30 min incubation).

    • Block non-specific binding sites with a suitable blocking serum for 30 minutes.

  • Primary Antibody Incubation:

    • Dilute the anti-GPER (20H15L21) antibody (e.g., 1:375 in antibody diluent).[2]

    • Apply diluted antibody to sections and incubate for 32 minutes at 37°C or overnight at 4°C.[2]

  • Detection:

    • Rinse slides.

    • Apply the detection system reagents (e.g., secondary antibody followed by enzyme conjugate) according to the manufacturer's protocol.

    • Develop with the appropriate chromogen (e.g., Alkaline Phosphatase Red).

  • Counterstaining and Mounting:

    • Lightly counterstain nuclei with Hematoxylin.

    • Rinse thoroughly.

    • Dehydrate slides through graded ethanols and clear in xylene.

    • Coverslip using a permanent mounting medium.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Finalization Deparaffinize Deparaffinization (Xylene) Rehydrate Rehydration (Graded Ethanol) Deparaffinize->Rehydrate AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydrate->AntigenRetrieval Blocking Blocking (Enzyme & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-GPER) Blocking->PrimaryAb Detection Detection System (Secondary Ab + Chromogen) PrimaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Analysis Analysis DehydrateMount->Analysis

Standard workflow for immunohistochemical detection of GPER.

This protocol outlines the detection of GPER protein in cell or tissue lysates.

Materials:

  • Cell/tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12% polyacrylamide)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-GPER antibody (validate for Western blot)

  • Secondary Antibody: HRP-conjugated anti-rabbit/goat IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenize tissue in ice-cold lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[18][19]

  • Blocking:

    • Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[18][19]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-GPER antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Visualize the chemiluminescent signal using a digital imager or X-ray film. The expected band for GPER is approximately 54 kDa.

WesternBlot_Workflow LysatePrep Lysate Preparation (Extraction & Quantification) SDSPAGE SDS-PAGE (Protein Separation) LysatePrep->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-GPER) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Signal Visualization & Analysis Detection->Analysis

Workflow for detecting GPER protein expression via Western Blot.

This protocol is for quantifying GPER (gene name: GPER1) mRNA expression levels in cells or tissues.

Materials:

  • Cells or tissue samples (50-100 mg)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR Primer Pair for Human GPER1 (e.g., OriGene #HP234520)

  • SYBR Green or TaqMan qPCR Master Mix

  • qPCR instrument (e.g., ABI 7500)

Procedure:

  • Total RNA Extraction:

    • Isolate total RNA from samples using TRIzol reagent or a column-based kit according to the manufacturer's protocol.[12]

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[21]

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-5 µg) using a reverse transcription kit.[12][21]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, GPER1-specific forward and reverse primers, and qPCR master mix.

    • Include a housekeeping gene (e.g., ACTB, GAPDH, RPLP0) for normalization.

    • Perform the qPCR using a standard thermal cycling program. A typical program includes:[22][23]

      • Initial denaturation (e.g., 95°C for 10 min)

      • 40 cycles of:

        • Denaturation (95°C for 15 sec)

        • Annealing/Extension (60°C for 1 min)

      • Melt curve analysis (for SYBR Green assays) to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GPER1 and the housekeeping gene.

    • Calculate the relative expression of GPER1 mRNA using the ΔΔCt method or a standard curve.

qPCR_Workflow RNA_Extraction Total RNA Extraction (from Sample) DNase_Treat DNase I Treatment (gDNA Removal) RNA_Extraction->DNase_Treat cDNA_Synth cDNA Synthesis (Reverse Transcription) DNase_Treat->cDNA_Synth qPCR_Setup qPCR Reaction Setup (Primers, Master Mix, cDNA) cDNA_Synth->qPCR_Setup qPCR_Run Thermal Cycling (Amplification) qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Key steps for the quantification of GPER mRNA expression by qPCR.

References

Methodological & Application

G-1 GPER Agonist In Vitro Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vitro experiments utilizing G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. G-1 is a valuable tool for investigating GPER-specific signaling pathways, as it does not bind to classical nuclear estrogen receptors (ERα and ERβ).[1] These protocols offer standardized methods for assessing the effects of G-1 on cell viability, proliferation, migration, apoptosis, and key signaling cascades.

Pharmacological Profile of G-1

G-1 is a non-steroidal compound with high affinity and selectivity for GPER.[1] Its pharmacological properties make it an ideal chemical probe for dissecting GPER-mediated cellular responses.

ParameterValueCell Line/System
Binding Affinity (Ki) 11 nMCOS7 cells transfected with GPER
EC50 for GPER activation 2 nMCOS7 cells (calcium mobilization)
Selectivity No activity at ERα and ERβ up to 10 µMNot specified

Key In Vitro Assays for G-1 Characterization

A variety of in vitro assays can be employed to characterize the cellular effects of G-1. The following sections detail the protocols for the most common and informative assays.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of G-1 on different cell types.

Table 1: G-1 IC50 Values for Cell Viability

Cell LineIC50Incubation Time
OV901.06 µM48 h[2][3]
FT1902.58 µM48 h[2][3]
OVCAR4206.97 µM48 h[2][3]
A54920 µM72 h[4]

Protocol: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • G-1 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of G-1 concentrations and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.[1]

Protocol: Resazurin-Based Assay

This fluorometric assay also measures metabolic activity.

Materials:

  • Cells of interest

  • 96-well plates

  • G-1 compound

  • Resazurin-based assay kit

  • Fluorescence microplate reader

Procedure:

  • Seed 1 x 10^5 cells per well in a 96-well plate in 180 µL of RPMI medium.[6]

  • Add G-1 at various concentrations or a vehicle control.[6]

  • Incubate for the desired time (e.g., 4–72 hours).[6]

  • Add 20 µL of the resazurin (B115843) buffer to each well and incubate for 4 hours at 37°C.[6]

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

Cell Migration and Invasion Assays

These assays are crucial for evaluating the impact of G-1 on the migratory and invasive potential of cells, which are key processes in cancer metastasis.

Table 2: G-1 IC50 Values for Inhibition of Cell Migration

Cell LineIC50
SKBr30.7 nM
MCF-71.6 nM

Protocol: Transwell Migration Assay

This assay assesses the ability of cells to migrate through a porous membrane.

Materials:

  • Cells of interest

  • Transwell inserts (8 µm pore size)

  • 6-well plates

  • G-1 compound

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Formaldehyde and crystal violet for staining

Procedure:

  • After G-1 stimulation for 24 hours, detach the cells.[8]

  • Seed 50,000 cells in the upper chamber of the Transwell insert in 1 mL of serum-free medium.[8]

  • Add 1.5 mL of medium containing 10% FBS to the lower chamber.[8]

  • Incubate for 24 hours at 37°C.[8]

  • Remove non-migratory cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface.

  • Count the stained cells under a microscope.

For invasion assays, the Transwell inserts are pre-coated with Matrigel.[8]

Apoptosis Assays

Apoptosis assays determine if G-1 induces programmed cell death.

Protocol: Annexin (B1180172) V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • G-1 compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cells with G-1 for the desired time (e.g., 48 or 72 hours).[9]

  • Harvest and wash 1 x 10^6 cells.[6]

  • Resuspend cells in 100 µL of 1X annexin binding buffer.[6]

  • Add 3 µL of Annexin V-Alexa Fluor 488 and 0.2 µL of PI.[6]

  • Incubate for 15 minutes in the dark.[6]

  • Analyze the cells by flow cytometry.[6]

Cell Cycle Analysis

This assay determines the effect of G-1 on the progression of cells through the different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Cells of interest

  • G-1 compound

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase

  • Flow cytometer

Procedure:

  • Treat cells with G-1 for 24–48 hours.[7]

  • Harvest and fix the cells in ice-cold 70% ethanol overnight.[7]

  • Wash the cells and permeabilize with 0.1% Triton X-100.[7]

  • Add 500 µL of PI working solution to 1 x 10^6 cells and incubate for at least 24 hours at 4°C.[7]

  • Analyze the DNA content by flow cytometry.[6]

G-1 Activated Signaling Pathways

Activation of GPER by G-1 triggers a cascade of intracellular signaling events.[1] The primary pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the mobilization of intracellular calcium.[5][10]

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein Heterotrimeric G Proteins GPER->G_protein activates Src Src G_protein->Src activates PLC PLC G_protein->PLC activates MMPs MMPs Src->MMPs activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR binds and activates PI3K PI3K EGFR->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) EGFR->MAPK_pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response MAPK_pathway->Cell_Response IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Processes Various Cellular Processes Ca2_release->Cellular_Processes

Caption: G-1 activated GPER signaling pathways.

Western Blot Analysis of Signaling Proteins

This technique is used to detect the activation of specific signaling pathways, such as the ERK pathway, by measuring the phosphorylation of key proteins.

Protocol: Western Blot for Phospho-ERK1/2

Materials:

  • Cells of interest

  • G-1 compound

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer

  • Primary antibody (e.g., anti-phospho-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and treat with G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).[5]

  • Lyse the cells and determine the protein concentration.[5]

  • Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Block the membrane for 1 hour at room temperature.[5]

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[5]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detect the signal using a chemiluminescent substrate.[5]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels following G-1 stimulation.

Protocol: Fluo-4 AM Calcium Assay

Materials:

  • Cells of interest expressing GPER

  • Black-walled, clear-bottom 96-well plates

  • G-1 compound

  • Fluo-4 AM calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.[5]

  • Prepare a dye loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer.[5]

  • Remove the culture medium and add the dye loading solution to the cells.[5]

  • Incubate for 30-60 minutes at 37°C.[5]

  • Wash the cells with assay buffer.[5]

  • Use a fluorescence plate reader to measure the baseline fluorescence, then add G-1 and continue to measure the fluorescence to detect changes in intracellular calcium.

Experimental Workflow Overview

The following diagram illustrates a general workflow for in vitro experiments with G-1.

G1_Experimental_Workflow start Start: Select Cell Line Expressing GPER culture Cell Culture and Seeding start->culture treatment G-1 Treatment (Dose-Response and Time-Course) culture->treatment assays Perform In Vitro Assays treatment->assays viability Cell Viability/ Proliferation (MTT, Resazurin) assays->viability migration Cell Migration/ Invasion (Transwell) assays->migration apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle signaling Signaling Pathway Analysis (Western Blot, Ca²⁺ Assay) assays->signaling data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis apoptosis->data_analysis cell_cycle->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for G-1 in vitro experiments.

References

Application Notes and Protocols for G-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1, with the chemical structure 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3Hcyclopenta[c]quinolin-8-yl]-ethanone, is a selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1][2] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[1][2] Activation of GPER by G-1 initiates a cascade of intracellular signaling pathways that influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1][3] This makes G-1 a valuable tool for studying GPER function and a potential therapeutic agent in various diseases, particularly cancer.[1]

It is important to note that while G-1 was developed as a selective GPER agonist, some studies have reported GPER-independent effects, particularly at higher concentrations.[4][5] These off-target effects may include the disruption of microtubule assembly.[6][7] Therefore, careful dose-response studies and the use of appropriate controls, such as GPER antagonists (e.g., G15 or G36) or GPER-knockdown models, are recommended to validate the GPER-dependence of observed effects.[4][8]

These application notes provide detailed protocols for utilizing G-1 in common cell culture assays to investigate its effects on cell viability, apoptosis, and migration.

Mechanism of Action: GPER Signaling

Upon binding to G-1, GPER can activate a complex network of downstream signaling events. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR).[1] This occurs through GPER-mediated activation of Src, a tyrosine kinase, which leads to the cleavage of membrane-bound heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs).[1] The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3]

As a G-protein coupled receptor, GPER can also activate adenylyl cyclase (AC) through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1][9] Furthermore, GPER activation has been linked to the mobilization of intracellular calcium.[1][9] The specific signaling cascade activated can be cell-type dependent, leading to diverse biological outcomes.[4]

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Src Src GPER->Src EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK pro_HB_EGF pro-HB-EGF HB_EGF HB-EGF AC Adenylyl Cyclase Gs->AC MMPs MMPs Src->MMPs MMPs->pro_HB_EGF cleavage cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transcription Gene Transcription PKA->Transcription Akt Akt PI3K->Akt Akt->Transcription MAPK_ERK->Transcription HB_EGF->EGFR

Caption: GPER Signaling Pathway Initiated by G-1.

Data Presentation: G-1 Effects on Cancer Cell Lines

The effects of G-1 on cell proliferation and apoptosis are often cell-type specific and concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effects of G-1 on Cell Proliferation

Cell LineCancer TypeG-1 ConcentrationIncubation TimeEffectReference
MCF-7Breast Cancer2 µM72 hoursInhibition[10]
SK-BR-3Breast Cancer2 µM72 hoursInhibition[10]
MDA-MB-231Breast Cancer2 µM72 hoursInhibition[10]
KGNOvarian Granulosa Cell Tumor>0.5 µM72 hoursInhibition[4][11]
JurkatT-cell Leukemia0.25 - 1 µM24 hoursInhibition[6]
A549Lung CancerNot specifiedNot specifiedInhibition[10]
Ovarian Cancer CellsOvarian CancerNot specifiedNot specifiedInhibition[10]
Adrenocortical Carcinoma CellsAdrenocortical CarcinomaNot specifiedNot specifiedInhibition[10]
Cervical Cancer CellsCervical CancerNot specifiedNot specifiedInhibition[10]
Prostate Cancer CellsProstate CancerNot specifiedNot specifiedInhibition[10]
Endometrial Cancer CellsEndometrial CancerNot specifiedNot specifiedProliferation[10]
Seminoma CellsSeminomaNot specifiedNot specifiedProliferation[10]

Table 2: G-1 Induced Apoptosis in Cancer Cell Lines

Cell LineCancer TypeG-1 ConcentrationIncubation TimeApoptosis InductionReference
MCF-7Breast Cancer2 µM72 hoursYes[10]
SK-BR-3Breast Cancer2 µM72 hoursYes[10]
MDA-MB-231Breast Cancer2 µM72 hoursYes[10]
JurkatT-cell Leukemia0.25 - 1 µMNot specifiedYes[6]
KGNOvarian Granulosa Cell Tumor>0.5 µMNot specifiedYes[4]
Ovarian Cancer CellsOvarian CancerNot specifiedNot specifiedYes[10]

Experimental Protocols

Preparation of G-1 Stock Solution

G-1 is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C.[6][12] Once reconstituted, it is recommended to create aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[12]

  • Solvent: Dissolve G-1 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][6]

  • Concentration: A common stock solution concentration is 20 mM.[6]

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.[6] Ensure the final DMSO concentration in the culture medium is low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[12]

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of G-1 on cell viability by measuring the metabolic activity of cells.[1]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_g1 Treat with serial dilutions of G-1 incubate_24h->treat_g1 incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_g1->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove medium and add DMSO to dissolve formazan (B1609692) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate cell viability measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium from the stock solution.[1] Remove the medium from the wells and add 100 µL of the G-1 dilutions (e.g., 0.1, 1, 10, 25, 50 µM).[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest G-1 concentration) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.[1]

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1]

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following G-1 treatment.[1]

Apoptosis_Assay_Workflow start Start seed_and_treat Seed cells in 6-well plates and treat with G-1 start->seed_and_treat harvest_cells Harvest both adherent and floating cells seed_and_treat->harvest_cells wash_cells Wash cells twice with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_dark Incubate for 15 min in the dark at RT stain_cells->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow differentiate_populations Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells analyze_flow->differentiate_populations end End differentiate_populations->end

Caption: Experimental workflow for apoptosis assessment.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.[1] Treat the cells with various concentrations of G-1 (e.g., 1, 2, 5 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.[1] Combine with the floating cells from the supernatant.[1]

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[1] Discard the supernatant and wash the cell pellet twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[1]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1]

Protocol 3: Cell Migration Assessment (Wound Healing/Scratch Assay)

This protocol assesses the effect of G-1 on cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.[1]

Migration_Assay_Workflow start Start seed_cells Seed cells in 6-well plates to create a confluent monolayer start->seed_cells create_scratch Create a 'wound' with a sterile pipette tip seed_cells->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_media Add fresh medium with G-1 or vehicle control wash_cells->add_media capture_image_0h Capture images of the wound at 0h add_media->capture_image_0h incubate Incubate for a defined period (e.g., 24h) capture_image_0h->incubate capture_image_xh Capture images of the same wound area at Xh incubate->capture_image_xh analyze_data Measure wound area and calculate migration rate capture_image_xh->analyze_data end End analyze_data->end

Caption: Experimental workflow for the wound healing assay.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[1]

  • Washing: Gently wash the cells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing the desired concentration of G-1 or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. The rate of cell migration can be quantified by the change in the wound area over time.

Stability and Solubility

G-1 is generally stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[12] For longer-term experiments, it is advisable to replenish the media with freshly diluted G-1 every 48-72 hours.[12] G-1 is also active in serum-free media; however, the effective concentration may differ from that in serum-containing conditions due to the absence of protein binding.[12] A dose-response curve is recommended to determine the optimal concentration for specific experimental conditions.[12]

Troubleshooting

  • High Variability in Assays: Ensure consistent cell seeding density, accurate serial dilutions, and complete dissolution of G-1 in the media.[12]

  • No Observed Effect: The G-1 concentration may be too low, or the time point of analysis may not be optimal.[12] Consider performing a dose-response and a time-course experiment.[12] The cell line may also be resistant or utilize a bypass signaling pathway.[12]

  • GPER-Independence: If the effects of G-1 are not blocked by a GPER antagonist or are observed in GPER-negative cells, consider the possibility of off-target effects, such as interaction with tubulin.[4][7]

References

Application Notes and Protocols for Calcium Mobilization Assay Using G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling.[2][3] Activation of GPER by G-1 has been shown to trigger a variety of intracellular signaling cascades, including the mobilization of intracellular calcium.[2][4][5][6] This calcium release is a critical downstream event that influences numerous cellular processes, making it a key readout for GPER activation.

This document provides a detailed protocol for a calcium mobilization assay using G-1 to study the activation of GPER. The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium in the cytoplasm.[7][8] This method allows for the quantitative measurement of GPER-mediated calcium flux in a high-throughput format, making it suitable for screening and characterizing compounds that modulate GPER activity.

GPER Signaling Pathway

Upon binding of an agonist like G-1, GPER activates heterotrimeric G proteins, which in turn stimulate Phospholipase C (PLC).[4][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3][10] This rapid increase in intracellular calcium concentration can be detected by fluorescent calcium indicators.

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 (Agonist) GPER GPER G1->GPER Binds Gq Gq GPER->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER Endoplasmic Reticulum (ER) IP3R->Ca_release Induces IP3R->ER on

Caption: GPER signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes the quantitative data for G-1's in vitro activity from various studies. This data highlights the potency and selectivity of G-1 for GPER.

ParameterValueCell Line/SystemReference
Ki (GPER)11 nMCOS7 cells transfected with GPER-GFP[3]
EC50 (GPER)2 nMNot specified[1]
Inhibition of Cell Migration (SKBr3) IC500.7 nMSKBr3[1][3]
Inhibition of Cell Migration (MCF-7) IC501.6 nMMCF-7[1][3]
Activity at ERα and ERβNo significant activity up to 10 µMCOS7 cells transfected with ERα or ERβ[1][3]

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials
  • Cells expressing the target GPER (e.g., SH-SY5Y, SKBr3, or a transfected cell line)[4]

  • G-1 compound

  • Fluo-4 AM dye[7]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[7]

  • Probenecid (B1678239) (optional, to prevent dye extrusion)[10]

  • DMSO (for compound dilution)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm[7]

Method

Experimental_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM loading solution. A->B D 4. Fluorescence Measurement Measure baseline fluorescence, then add G-1 and record the signal. B->D C 3. Compound Preparation Prepare serial dilutions of G-1. C->D E 5. Data Analysis Calculate the change in fluorescence and determine EC50. D->E

Caption: Experimental workflow for the calcium mobilization assay.

1. Cell Seeding:

  • Culture cells expressing the target GPER to 80-90% confluency.

  • Harvest the cells and resuspend them in the appropriate culture medium.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.[7][11]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer (HBSS with 20 mM HEPES).[12] If using, add probenecid to a final concentration of 2.5 mM.[12]

  • Aspirate the cell culture medium from the wells.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.[7]

  • Incubate the plate at 37°C for 1 hour in the dark.[7]

  • After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.[7]

3. Compound Preparation:

  • Prepare a stock solution of G-1 in DMSO.

  • Perform serial dilutions of the G-1 stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid cellular toxicity.

4. Fluorescence Measurement:

  • Place the cell plate into a fluorescence plate reader capable of kinetic reading.

  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's injection system, add the G-1 dilutions to the respective wells and continue to record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the ΔF against the logarithm of the G-1 concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of G-1 that elicits a half-maximal response.

Conclusion

The calcium mobilization assay using G-1 is a robust and reliable method for studying the activation of GPER. This protocol provides a detailed framework for researchers to quantify GPER-mediated signaling and to screen for novel modulators of this important receptor. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved.

References

Application Notes and Protocols for GPER Activation in H9c2 Cardiomyoblasts in Cardioprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled estrogen receptor (GPER) has emerged as a significant mediator of estrogen's rapid, non-genomic signaling, playing a crucial role in cardioprotection. H9c2 cardiomyoblasts, a cell line derived from embryonic rat heart tissue, serve as a valuable in vitro model for studying the cellular and molecular mechanisms underlying cardiac physiology and pathology. Activation of GPER in H9c2 cells has been shown to protect against various insults, including ischemia-reperfusion (I/R) injury and oxidative stress. These application notes provide a comprehensive overview and detailed protocols for investigating the cardioprotective effects of GPER activation in H9c2 cells.

Key Concepts and Applications

GPER activation, typically initiated by the specific agonist G-1, triggers downstream signaling cascades that converge on pro-survival and anti-apoptotic pathways. This makes GPER a promising therapeutic target for mitigating cardiac damage. The protocols outlined below are designed to assess the efficacy of GPER agonists in protecting H9c2 cardiomyoblasts from experimentally induced injury, a critical step in preclinical drug development.

Data Presentation: Efficacy of GPER Agonist G-1

The following tables summarize the quantitative data from studies investigating the cardioprotective effects of the GPER-specific agonist, G-1, in H9c2 cells.

Table 1: Effect of G-1 on H9c2 Cell Viability and Apoptosis under Oxidative Stress

Experimental ModelG-1 ConcentrationTreatment DurationEffect on Cell ViabilityEffect on ApoptosisReference
H₂O₂ Induced Oxidative Stress40 nM (with E2)48 or 96 hoursIncreased cell viabilityDecreased apoptosis (Annexin V+/PI+)[1]
H₂O₂ Induced Oxidative StressNot SpecifiedChronic TreatmentIncreased live cells, similar to Estradiol (E2)Not Specified[2]

Table 2: Cardioprotective Effects of G-1 in Ischemia-Reperfusion (I/R) Model

Experimental ModelG-1 TreatmentKey FindingsReference
Ischemia (20 min) / Reperfusion (120 min)Pre-treatment with G-1Elevated Bcl-2 levels, decreased Bax levels, inhibited apoptosis, increased SOD and ATP levels, decreased TNF-α levels.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by GPER and the general experimental workflow for studying its cardioprotective effects.

GPER_Signaling_Pathway cluster_membrane Cell Membrane GPER GPER PI3K PI3K GPER->PI3K Activates ERK ERK1/2 GPER->ERK Activates Hippo_YAP Hippo/YAP Pathway (Deactivation) GPER->Hippo_YAP Modulates G1 G-1 (Agonist) G1->GPER Binds to Akt Akt/PKB PI3K->Akt Activates NOS NOS Akt->NOS Activates Cardioprotection Cardioprotection (Anti-apoptosis, Pro-survival) Akt->Cardioprotection NO NO NOS->NO Produces NO->Cardioprotection ERK->Cardioprotection Hippo_YAP->Cardioprotection

Caption: GPER signaling pathway in cardioprotection.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assessment of Cardioprotection cluster_analysis Data Analysis Culture 1. H9c2 Cell Culture Induce_Injury 2. Induce Injury (e.g., I/R or H₂O₂) Culture->Induce_Injury Treat 3. Treat with G-1 Agonist Induce_Injury->Treat Viability 4a. Cell Viability Assays (MTT, Calcein AM) Treat->Viability Apoptosis 4b. Apoptosis Assays (TUNEL, Western Blot for Bcl-2/Bax) Treat->Apoptosis Oxidative_Stress 4c. Oxidative Stress Assays (SOD, ROS) Treat->Oxidative_Stress Data_Analysis 5. Data Quantification and Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis

Caption: Experimental workflow for GPER cardioprotection studies.

Experimental Protocols

H9c2 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the H9c2 cardiomyoblast cell line.

Materials:

  • H9c2 (2-1) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance: Change the culture medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until the cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:10 split ratio.

Induction of Cardioprotective Models

a) Ischemia-Reperfusion (I/R) Model

This model simulates the conditions of a heart attack followed by the restoration of blood flow.

Materials:

  • Cultured H9c2 cells

  • Ischemia solution (e.g., glucose-free, hypoxic medium)

  • Reperfusion solution (complete growth medium)

  • Hypoxia chamber or incubator (95% N₂, 5% CO₂)

Procedure:

  • Seed H9c2 cells in appropriate culture plates and allow them to adhere overnight.

  • Ischemia: Aspirate the normal culture medium and wash the cells with PBS. Replace with ischemia solution and place the cells in a hypoxia chamber for a specified duration (e.g., 20 minutes to 8 hours)[3][4].

  • Reperfusion: After the ischemic period, remove the ischemia solution and replace it with pre-warmed complete growth medium. Return the cells to the normal CO₂ incubator for the reperfusion period (e.g., 3 to 120 minutes)[3][4].

b) Oxidative Stress Model (H₂O₂ Treatment)

This model mimics the damage caused by reactive oxygen species (ROS) during cardiac injury.

Materials:

  • Cultured H9c2 cells

  • Hydrogen peroxide (H₂O₂)

  • Complete growth medium

Procedure:

  • Seed H9c2 cells and allow them to attach.

  • Prepare a fresh working solution of H₂O₂ in complete growth medium at the desired concentration (e.g., 100 µM)[5].

  • Aspirate the old medium from the cells and add the H₂O₂-containing medium.

  • Incubate the cells for the desired duration (e.g., 1 to 24 hours)[5].

GPER Agonist (G-1) Treatment

Materials:

  • G-1 stock solution (dissolved in DMSO)

  • Complete growth medium

Procedure:

  • Prepare the desired final concentration of G-1 by diluting the stock solution in complete growth medium.

  • Pre-treatment: Add the G-1 containing medium to the cells for a specific duration before inducing injury.

  • Co-treatment: Add the G-1 containing medium to the cells at the same time as the injury-inducing agent.

  • Post-treatment: Add the G-1 containing medium to the cells after the injury has been induced.

  • Ensure that the final concentration of DMSO is consistent across all experimental groups, including the vehicle control (typically ≤ 0.1%).

Cardioprotection Assessment Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate H9c2 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and perform the experimental treatments.

  • After treatment, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of DMSO or a detergent-based solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

b) TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Grow and treat H9c2 cells on coverslips or in chamber slides.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature[6].

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice[6].

  • Labeling: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber[6][7].

  • Detection: Wash the cells and mount the coverslips. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

c) Western Blot for Bcl-2 and Bax

This technique is used to measure the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for Bcl-2, Bax, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated H9c2 cells with RIPA buffer[8]. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes[8].

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis[9].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[8].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[8].

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C[8][9]. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[8].

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system[9]. Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols: G-1 Effects on SKOV-3 and OVCAR-3 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-1 is a selective agonist for the G-protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates non-genomic estrogen signaling. In the context of ovarian cancer, the activation of GPER by G-1 has been shown to exert anti-tumor effects in the widely studied SKOV-3 and OVCAR-3 cell lines. These cell lines represent different subtypes of ovarian cancer, with SKOV-3 being a non-high-grade serous adenocarcinoma and OVCAR-3 originating from a high-grade serous carcinoma. This document provides a summary of the quantitative effects of G-1 on these cell lines and detailed protocols for key experimental assays.

Data Presentation: Quantitative Effects of G-1

The following tables summarize the quantitative data on the effects of G-1 treatment on SKOV-3 and OVCAR-3 ovarian cancer cells.

Table 1: Cell Viability (IC50 Values)

Cell LineG-1 IC50 ValueAssay MethodReference
SKOV-33.9 µMMTT Assay[1]
OVCAR-30.8 µMMTT Assay[1]

Table 2: Cell Cycle Analysis in SKOV-3 Cells

TreatmentCell Cycle PhasePercentage of CellsReference
ControlProphase~1% (estimated from graph)[2]
2 µM G-1Prophase>20-fold increase vs. control[2]
ControlMetaphase, Anaphase, TelophasePresent[2]
2 µM G-1Metaphase, Anaphase, TelophaseEliminated[2]

Table 3: Apoptosis Induction

Cell LineEffect of G-1 TreatmentMechanismReference
SKOV-3Induces apoptosisCaspase-3/7 dependent[2][3]
OVCAR-3Induces apoptosisCaspase-dependent[2]

Note: Specific percentages of early and late apoptotic cells as determined by Annexin V/PI staining after G-1 treatment are not consistently reported in the reviewed literature.

Signaling Pathways and Mechanisms of Action

G-1 exerts its effects on SKOV-3 and OVCAR-3 cells through at least two distinct mechanisms.

  • GPER-Dependent Signaling: G-1 binding to GPER can lead to the sustained activation of the ERK1/2 pathway. This sustained signaling can trigger the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G2 checkpoint and subsequent inhibition of cell growth.[4]

  • GPER-Independent Microtubule Disruption: G-1 has been shown to directly interfere with microtubule dynamics by blocking tubulin polymerization.[2] This action is similar to vinca (B1221190) alkaloids and leads to the arrest of the cell cycle in the prophase of mitosis, ultimately suppressing cell proliferation and inducing apoptosis.[2]

Signaling Pathway Diagrams

GPER_Dependent_Pathway G1 G-1 GPER GPER G1->GPER binds ERK Sustained p-ERK1/2 GPER->ERK activates AP1 AP-1 ERK->AP1 stimulates p21 p21 AP1->p21 triggers expression CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest ProliferationInhibition Inhibition of Proliferation CellCycleArrest->ProliferationInhibition

Caption: GPER-Dependent Signaling Pathway.

GPER_Independent_Pathway G1 G-1 Tubulin Tubulin G1->Tubulin binds Microtubule Microtubule Assembly Tubulin->Microtubule blocks polymerization MitoticArrest Prophase Arrest Microtubule->MitoticArrest disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis ProliferationInhibition Inhibition of Proliferation MitoticArrest->ProliferationInhibition

Caption: GPER-Independent Microtubule Disruption Pathway.

Experimental Protocols

The following are detailed protocols for assessing the effects of G-1 on SKOV-3 and OVCAR-3 cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture SKOV-3 or OVCAR-3 cells to ~80% confluency Treat Treat cells with G-1 (various concentrations) and vehicle control (DMSO) Culture->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle Migration Migration/Invasion (Wound Healing/Transwell) Treat->Migration

Caption: General Experimental Workflow.

Cell Viability/Proliferation (MTT Assay)

This protocol determines the effect of G-1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • SKOV-3 or OVCAR-3 cells

  • Complete culture medium (McCoy's 5A for SKOV-3, RPMI-1640 with 10% FBS and bovine insulin (B600854) for OVCAR-3)

  • 96-well clear flat-bottom plates

  • G-1 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of G-1 in culture medium. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SKOV-3 or OVCAR-3 cells cultured in 6-well plates

  • G-1 stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of G-1 and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • SKOV-3 or OVCAR-3 cells cultured in 6-well plates

  • G-1 stock solution (in DMSO)

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with G-1 or vehicle control for the desired time (e.g., 16-24 hours).

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on DNA content.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of G-1 on the collective migration of a cell monolayer.

Materials:

  • SKOV-3 or OVCAR-3 cells

  • 6-well or 12-well plates

  • G-1 stock solution (in DMSO)

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Create Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound through the center of the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh low-serum or serum-free medium containing the desired concentration of G-1 or vehicle control.

  • Imaging: Immediately capture images of the wound at designated points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • SKOV-3 or OVCAR-3 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • G-1 stock solution (in DMSO)

  • Cotton swabs, methanol (B129727) (for fixation), and crystal violet stain

Procedure:

  • Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 1 hour to allow it to solidify.

  • Prepare Cells: Culture cells to ~80% confluency. Serum-starve the cells for several hours before the assay. Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Add the desired concentrations of G-1 or vehicle control to both the upper and lower chambers. Seed 100-200 µL of the cell suspension (1-2 x 10^4 cells) into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.

  • Fix and Stain: Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 10-20 minutes.

  • Imaging and Quantification: Wash the inserts gently in water and allow them to air dry. Using a microscope, count the number of stained, invaded cells in several random fields of view.

References

GPER Agonist G-1 for Neuroprotection: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the GPER agonist G-1 in neuroprotection research. This document details the mechanism of action, provides structured quantitative data from preclinical studies, and offers detailed protocols for key in vitro and in vivo experiments.

Introduction to G-1 and GPER in Neuroprotection

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates non-genomic estrogen signaling. Its activation has been shown to confer significant neuroprotective effects in various models of neurological disorders. G-1 is a selective GPER agonist that has emerged as a valuable pharmacological tool to investigate the therapeutic potential of GPER activation in the central nervous system. Activation of GPER by G-1 triggers several downstream signaling cascades that collectively mitigate neuronal damage by reducing oxidative stress, neuroinflammation, and apoptosis.[1][2]

Mechanism of Action

G-1-mediated neuroprotection is primarily attributed to the activation of pro-survival signaling pathways. Upon binding to GPER, G-1 initiates a cascade of intracellular events, including the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] These signaling cascades lead to the upregulation of anti-apoptotic proteins like Bcl-2 and Brain-Derived Neurotrophic Factor (BDNF), while simultaneously downregulating pro-apoptotic factors such as Bax and cleaved caspase-3.[3] Furthermore, GPER activation has been shown to suppress neuroinflammatory responses by modulating microglia polarization towards the anti-inflammatory M2 phenotype.[2]

Signaling Pathway of G-1 in Neuroprotection

GPER_Signaling G-1 Mediated GPER Signaling in Neuroprotection G1 G-1 GPER GPER G1->GPER PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt ERK ERK1/2 Pathway GPER->ERK Neuroinflammation ↓ Neuroinflammation GPER->Neuroinflammation OxidativeStress ↓ Oxidative Stress GPER->OxidativeStress Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Bax ↓ Bax PI3K_Akt->Bax ERK->Bcl2 ERK->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Neuroinflammation->Neuroprotection OxidativeStress->Neuroprotection

Caption: G-1 activates GPER, initiating pro-survival signaling pathways.

Data Presentation

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of G-1.

Table 1: In Vitro Neuroprotective Effects of G-1

Cell LineInsultG-1 ConcentrationOutcome MeasureResultReference
SH-SY5YAmyloid-β (Aβ)10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M% of Apoptotic CellsSignificant decrease in Aβ-induced apoptosis at all concentrations.[1][1]
SH-SY5YHaloperidol2 µMCell Viability (MTT Assay)Significantly improved viability of haloperidol-exposed cells.[3][3]
Primary Cortical NeuronsGlutamateNot SpecifiedCell ViabilityIncreased cell survival.[1]

Table 2: In Vivo Neuroprotective Effects of G-1 in a Global Cerebral Ischemia Rat Model

Animal ModelG-1 AdministrationOutcome MeasureResultReference
Ovariectomized Rats (Global Cerebral Ischemia)Not SpecifiedM2 Microglia Markers (CD206, Arginase 1, IL1RA)Significantly elevated protein expression of M2 markers.[2][2]
Ovariectomized Rats (Global Cerebral Ischemia)Not SpecifiedPro-inflammatory M1 Markers (iNOS, MHCII, CD68)Markedly reduced protein levels of M1 markers.[2][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes the assessment of G-1's neuroprotective effect against amyloid-β-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Amyloid-β 1-42 (Aβ₁₋₄₂) peptide

  • G-1 (GPER agonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Treatment:

    • Prepare stock solutions of Aβ₁₋₄₂ and G-1.

    • Treat cells with 10 µM Aβ₁₋₄₂ to induce neurotoxicity.

    • In designated wells, co-incubate cells with Aβ₁₋₄₂ and varying concentrations of G-1 (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).[1]

    • Include control groups: untreated cells, cells treated with G-1 alone, and cells treated with Aβ₁₋₄₂ alone.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Experimental Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow In Vitro Neuroprotection Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Culture for 24 hours A->B C Treat with Aβ and/or G-1 B->C D Incubate for 48 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Analyze Cell Viability F->G

Caption: Workflow for assessing G-1's neuroprotective effects in vitro.

In Vivo Neuroprotection Assay using a Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines a general procedure for evaluating the neuroprotective effects of G-1 in a rat model of ischemic stroke. Specific G-1 dosage and administration details should be optimized based on pilot studies.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Isoflurane for anesthesia

  • 4-0 monofilament nylon suture with a rounded tip

  • G-1

  • Vehicle (e.g., saline, DMSO)

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

Procedure:

  • MCAO Surgery:

    • Anesthetize the rat with isoflurane.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon monofilament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • G-1 Administration:

    • Immediately after reperfusion, administer G-1 or vehicle. The route of administration (e.g., intraperitoneal, intravenous) and dosage should be determined based on prior studies or pilot experiments. A study on global cerebral ischemia in rats provides a basis for potential treatment paradigms.[2]

  • Behavioral Testing:

    • Perform a battery of behavioral tests at various time points post-MCAO (e.g., 24h, 3d, 7d, 14d) to assess motor and neurological deficits. Common tests include the rotarod test for motor coordination and the cylinder test for forelimb asymmetry.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 14 days post-MCAO), euthanize the animals and perfuse the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare behavioral scores and infarct volumes between the G-1 treated and vehicle-treated groups.

Experimental Workflow for In Vivo MCAO Model

In_Vivo_Workflow In Vivo MCAO Model Workflow A Induce MCAO in Rats B Reperfusion after 90 min A->B C Administer G-1 or Vehicle B->C D Behavioral Testing at Multiple Timepoints C->D E Euthanize and Harvest Brains D->E F TTC Staining for Infarct Volume E->F G Analyze Behavioral Scores and Infarct Volume F->G

Caption: Workflow for evaluating G-1's neuroprotective effects in a rat stroke model.

Conclusion

The GPER agonist G-1 represents a promising therapeutic agent for neuroprotection. Its mechanism of action, involving the activation of pro-survival signaling pathways and the suppression of neuroinflammation, has been demonstrated in various preclinical models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the potential of G-1 in the development of novel treatments for a range of neurodegenerative and acute neurological disorders. Further optimization of dosages and treatment windows for specific disease models is warranted to translate these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

G-1 Agonist in DMSO: A Technical Guide for Stock Solution Preparation and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of the G-1 agonist in DMSO for the preparation of stock solutions. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed protocols, and visual diagrams of key processes.

Troubleshooting Guide: Common Issues with G-1 Stock Solutions

Researchers may encounter several challenges when working with G-1, particularly concerning its solubility and stability. This guide addresses the most common problems in a question-and-answer format.

Question: My G-1 agonist precipitated out of solution after I diluted my DMSO stock in an aqueous buffer or cell culture medium. What went wrong and how can I fix this?

Answer: This is a frequent issue stemming from the low aqueous solubility of G-1.[1] Direct dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to "crash out." Here are several strategies to prevent this:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock solution dropwise into your final aqueous buffer or media while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[2]

  • Use of a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F68, in your final aqueous solution can help maintain the solubility of G-1.[3]

  • Co-solvent Systems: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5% for cell-based assays, to minimize both solubility issues and solvent-induced cellular toxicity.[1][5]

Question: I am observing inconsistent or lower-than-expected potency in my cell-based assays. Could this be related to the G-1 solution?

Answer: Yes, inconsistent results can be a symptom of G-1 instability or precipitation.[1] To address this:

  • Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment.[1][4]

  • Proper Storage of Stock Solutions: Store DMSO stock solutions at -80°C for long-term stability (up to 1-2 years) and at -20°C for shorter periods (up to 1 year).[1][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[4]

  • Protect from Light and Temperature: G-1 solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Elevated temperatures can accelerate chemical degradation, so keep solutions on ice when in use.[1]

Question: The G-1 powder is not dissolving completely in DMSO. What should I do?

Answer: While G-1 is generally soluble in DMSO up to 100 mM, you may encounter dissolution challenges.

  • Use Anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of G-1.[4][6] Always use fresh, high-purity, anhydrous DMSO.

  • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution in a water bath or warm it gently.[4][7] Ensure the solution is completely clear before use.

Frequently Asked Questions (FAQs)

What is the recommended concentration for a G-1 stock solution in DMSO?

A stock solution of 10 mM to 100 mM in anhydrous DMSO is typically prepared.[8] The exact concentration can be chosen based on the requirements of your experiments.

What are the recommended storage conditions for G-1?

  • Powder: Store at -20°C for up to 3 years.[1][4]

  • In DMSO (Stock Solution): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

What is the maximum final concentration of DMSO that is safe for my cells?

For most cell lines, the final concentration of DMSO should be kept below 0.5%.[1] However, the tolerance can vary between cell types, so it is advisable to run a vehicle control experiment to determine the non-toxic concentration of DMSO for your specific cells.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for G-1.

Table 1: Solubility and Physicochemical Properties

ParameterValueReference
Molecular Weight 412.28 g/mol
Formula C₂₁H₁₈BrNO₃
Solubility in DMSO Up to 100 mM
CAS Number 881639-98-1

Table 2: Receptor Binding and Activity

ParameterValueCell Line/SystemReference
Ki (GPER) 11 nMCOS7 cells with GPER-GFP[9]
EC₅₀ (GPER) 2 nMNot specified

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

Materials:

  • G-1 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh the required amount of G-1 powder. For example, to prepare 1 mL of a 10 mM solution, you would need 4.12 mg of G-1 (Molecular Weight = 412.28 g/mol ).

  • Dissolution: Add the weighed G-1 powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.[2]

  • Storage: Aliquot the clear stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the G-1 DMSO stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentration.

  • Vigorous Mixing: During each dilution step, add the G-1 solution dropwise to the diluent while vortexing to ensure immediate and thorough mixing.

  • Final DMSO Concentration: Calculate the final DMSO concentration to ensure it is within the tolerated range for your cells (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visual Diagrams

G1_Stock_Solution_Workflow Experimental Workflow for G-1 Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh G-1 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate aliquot Aliquot into Light-Protected Tubes sonicate->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a G-1 agonist stock solution in DMSO.

GPER_Signaling_Pathway Simplified GPER Signaling Pathway Activated by G-1 G1 G-1 Agonist GPER GPER/GPR30 G1->GPER Binds to G_protein G Proteins GPER->G_protein Activates Src Src Kinase G_protein->Src Activates MMPs MMPs Src->MMPs Activates HB_EGF HB-EGF Release MMPs->HB_EGF EGFR EGFR Transactivation HB_EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) PI3K_Akt->Cellular_Responses ERK_MAPK->Cellular_Responses

Caption: G-1 activates GPER, initiating downstream signaling cascades.[10][11][12][13]

References

Technical Support Center: Optimizing G-1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of G-1, a selective G-protein coupled estrogen receptor (GPER) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing G-1 concentration for cell viability assays and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for G-1 in cell viability assays?

A1: The optimal concentration of G-1 is highly cell-type dependent. For initial experiments, a serial dilution in the range of 0.05 µM to 50 µM is recommended.[1][2] Some studies have shown G-1 to be effective at nanomolar concentrations (EC50 = 2 nM), while others report cytotoxic effects at concentrations of 0.5 µM and higher.[2] A dose-response experiment is crucial to determine the optimal range for your specific cell line.

Q2: How should I dissolve G-1 for my experiments?

A2: G-1 is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentrations.

Q3: What is the maximum permissible final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally below 0.1%.[3] It is critical to run a vehicle control experiment with the same final DMSO concentration as your highest G-1 treatment to assess the effect of the solvent on your cells.[1]

Q4: I am observing precipitation when I add my G-1 stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue due to a decrease in solubility.[5] Here are some steps to mitigate this:

  • Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to the final volume of complete medium.[5]

  • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the G-1 solution can sometimes improve solubility.[5]

  • Lower Stock Concentration: Using a lower concentration DMSO stock may help, as a smaller volume will be added to the medium.

Q5: My IC50 value for G-1 varies significantly between experiments. What could be the cause?

A5: Inconsistent IC50 values can stem from several factors:

  • G-1 Solubility and Stability: Ensure your stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.[3]

  • Cell Health and Passage Number: Use healthy, logarithmically growing cells and maintain a consistent passage number for your experiments, as high passage numbers can lead to phenotypic changes.[3]

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in an exponential growth phase throughout the assay.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing cell viability assays with G-1.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; uneven cell distribution.Ensure pipettes are calibrated. Mix cell suspension thoroughly before and during plating.[7]
Low signal or low absorbance readings Cell number per well is too low; insufficient incubation time with the viability reagent.Increase the initial cell seeding density. Optimize the incubation time for the viability assay (e.g., 1-4 hours for MTT).[8]
High background in "medium only" wells Contamination of the medium; phenol (B47542) red in the medium can interfere with some assays.Use fresh, sterile medium. Consider using a phenol red-free medium for the assay incubation step.[6][8]
Unexpected cytotoxicity at low G-1 concentrations G-1 may have GPER-independent cytotoxic effects in some cell lines.[2][9]Consider using a GPER antagonist (e.g., G-36) to determine if the observed effects are GPER-mediated.[2]
Precipitate formation in wells during incubation The concentration of G-1 exceeds its solubility limit in the culture medium over time.Visually inspect the wells under a microscope. If precipitation is observed, consider lowering the G-1 concentration range.

Quantitative Data Summary

The following table summarizes G-1 concentrations used in various cell lines as reported in the literature. This data can serve as a starting point for designing your own experiments.

Cell LineAssay TypeG-1 Concentration RangeObserved Effect
Jurkat (T-ALL)Metabolic Assay0.05 - 10 µMToxic at ≥0.5 µM, highest effect at 1 µM.[2]
CCRF-CEM (T-ALL)Cell CountUp to 1 µMConcentration-dependent reduction in live cells.[2]
LN229 (Glioblastoma)MTT AssayNot specifiedDose-dependent prevention of cell proliferation after 72h.[9]
U251 (Glioblastoma)MTT AssayNot specifiedDose-dependent prevention of cell proliferation after 72h.[9]
Jeko-1 (Mantle Cell Lymphoma)Annexin-V/PI0 - 5 µMInduced lethal effects after 48h.[10]
Mino (Mantle Cell Lymphoma)Annexin-V/PI0 - 5 µMInduced lethal effects after 48h.[10]
Rec-1 (Mantle Cell Lymphoma)Annexin-V/PI0 - 5 µMInduced lethal effects after 48h.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

G1_Optimization_Workflow Workflow for Optimizing G-1 Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision cluster_refine Refinement prep_stock Prepare G-1 Stock (10 mM in DMSO) treat_cells Treat with Serial Dilutions of G-1 (0.05 - 50 µM) & Vehicle Control prep_stock->treat_cells cell_culture Culture Cells to Logarithmic Phase seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate calc_viability Calculate % Cell Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50/EC50 plot_curve->det_ic50 is_optimal Optimal Concentration Range Identified? det_ic50->is_optimal refine_conc Refine Concentration Range (Narrower Dose Range) is_optimal->refine_conc No further_exp Proceed with Further Experiments is_optimal->further_exp Yes refine_conc->seed_cells

Caption: A flowchart for determining the optimal G-1 concentration.

Caption: A logical guide for troubleshooting G-1 viability assays.

References

GLP-1 Agonist Stability and Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Glucagon-like peptide-1 (GLP-1) agonists, maintaining the stability and integrity of these peptide-based therapeutics is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to address common challenges encountered during the handling and storage of GLP-1 agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of GLP-1 agonists?

A1: The stability of GLP-1 agonists is primarily influenced by temperature, pH, light exposure, and susceptibility to enzymatic degradation. As peptide-based molecules, they are prone to physical and chemical degradation pathways including aggregation, deamidation, oxidation, and hydrolysis.[1][2]

Q2: What are the recommended storage conditions for lyophilized and reconstituted GLP-1 agonists?

A2:

  • Lyophilized Powders: Lyophilized GLP-1 agonists are generally stable for extended periods when stored at -20°C or -80°C, protected from light.[3]

  • Reconstituted Solutions: Once reconstituted, GLP-1 agonists should be stored refrigerated at 2°C to 8°C (36°F to 46°F).[4][5][6] For many commercially available formulations, in-use stability at room temperature (up to 30°C or 86°F) is limited to a specific number of days, after which the product should be discarded.[6][7] It is crucial to avoid freezing reconstituted solutions, as this can damage the peptide's structure.[6]

Q3: How many times can I freeze-thaw a reconstituted GLP-1 agonist solution?

A3: It is generally recommended to avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation. For optimal stability, it is best practice to aliquot the reconstituted peptide into single-use volumes and store them at the recommended temperature.

Q4: What are the visual signs of GLP-1 agonist degradation?

A4: Visual signs of degradation in a reconstituted GLP-1 agonist solution can include cloudiness, precipitation, or a change in color.[7] If any of these are observed, the solution should not be used. However, it is important to note that chemical degradation can occur without any visible changes.

Q5: How does pH affect the stability of GLP-1 agonists?

A5: The pH of the solution can significantly impact the stability of GLP-1 agonists, particularly their propensity to aggregate. For instance, native GLP-1 shows a switch in aggregation kinetics between pH 7.5 and 8.2.[8][9] At pH 7.5, the formation of off-pathway oligomers is more likely, which can complicate aggregation studies.[8][9][10] The isoelectric point of the peptide is a critical factor, and degradation is often higher around this pH.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving GLP-1 agonists.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Potential Cause 1: Peptide Degradation.

    • Troubleshooting:

      • Verify that the reconstituted peptide has been stored correctly (refrigerated, protected from light, and within its recommended in-use period).

      • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Consider assessing the purity and integrity of your peptide stock using analytical techniques like RP-HPLC.

  • Potential Cause 2: Aggregation.

    • Troubleshooting:

      • Visually inspect the stock solution for any signs of precipitation or cloudiness.

      • If aggregation is suspected, consider analyzing the sample using Size-Exclusion Chromatography (SEC-HPLC).

      • Ensure the pH of your experimental buffer is appropriate for the specific GLP-1 agonist to minimize aggregation.

  • Potential Cause 3: Issues with Cell Culture.

    • Troubleshooting:

      • Confirm the health and viability of your cells.

      • Ensure that the GLP-1 receptor is adequately expressed in the cell line being used.

      • Optimize the concentration of the GLP-1 agonist and the incubation time for your specific assay.

Issue 2: Precipitation or cloudiness observed in the reconstituted peptide solution.
  • Potential Cause 1: Improper Reconstitution.

    • Troubleshooting:

      • Review the reconstitution protocol to ensure the correct solvent was used and the peptide was dissolved gently. Vigorous shaking can promote aggregation.[4]

      • Allow the lyophilized peptide and the solvent to reach room temperature before mixing to prevent condensation.[11]

  • Potential Cause 2: Unfavorable Storage Conditions.

    • Troubleshooting:

      • Confirm that the reconstituted solution has not been frozen.

      • Ensure the storage buffer has a pH that maintains the solubility of the peptide.

  • Potential Cause 3: High Peptide Concentration.

    • Troubleshooting:

      • Attempt to reconstitute the peptide at a lower concentration.

      • If a high concentration is necessary, you may need to optimize the buffer composition, potentially including excipients that enhance solubility.

Data Presentation: Comparative Stability of GLP-1 Agonists

The stability of GLP-1 agonists can vary depending on their specific amino acid sequence and modifications. The following tables summarize stability data under different stress conditions.

Table 1: Recommended Storage Conditions for Commercial GLP-1 Agonist Formulations

GLP-1 AgonistUnopened StorageIn-Use Stability at Room Temperature (up to 30°C/86°F)Reference
Liraglutide 2°C to 8°CUp to 30 days[7]
Semaglutide (B3030467) 2°C to 8°CUp to 56 days[7]
Exenatide 2°C to 8°CVaries by formulation[12]
Dulaglutide 2°C to 8°CUp to 14 days[12]

Table 2: pH-Dependent Degradation of GLP-1 Agonists

GLP-1 AgonistpH ConditionObservationReference
Exenatide 4.5Relatively stable[13]
5.5 - 6.5Degradation driven by oxidation[13]
7.5 - 8.5Degradation driven by deamidation and significant aggregation[13]
Semaglutide 4.5 - 5.5Higher extent of degradation observed (near isoelectric point)[2]
> 7.0Recommended pH for finished product to ensure stability[2]
Native GLP-1 7.5Unusual aggregation kinetics with the formation of off-pathway species[8][9]
8.2Aggregation follows a nucleation-polymerization mechanism[8][9]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized GLP-1 Agonists for In Vitro Studies

This protocol provides a general guideline for reconstituting lyophilized GLP-1 agonists. Always refer to the manufacturer's specific instructions for your product.

Materials:

  • Vial of lyophilized GLP-1 agonist

  • Sterile, high-purity water, bacteriostatic water, or a recommended buffer

  • Sterile, low-protein binding polypropylene (B1209903) tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer (optional)

  • Centrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[1][14]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]

  • Solvent Addition: Carefully open the vial and add the recommended volume of the appropriate solvent. To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.[1]

  • Dissolution: Gently swirl the vial or rock it back and forth to dissolve the peptide.[1] Avoid vigorous shaking. If necessary, brief, gentle vortexing can be used.

  • Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes in low-protein binding tubes. Store the aliquots at -20°C or -80°C. For short-term storage, keep the solution at 2°C to 8°C, protected from light.[1]

Protocol 2: Assessment of GLP-1 Agonist Purity by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for analyzing the purity of a GLP-1 agonist and detecting degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide sample

Procedure:

  • Sample Preparation: Prepare the GLP-1 agonist sample in a suitable solvent, typically Mobile Phase A or a low percentage of Mobile Phase B.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.[15]

  • Detection: Monitor the elution profile at a wavelength of 214-220 nm.[14]

  • Data Analysis: Integrate the peak areas to determine the purity of the main peptide peak and the percentage of any impurity peaks.

Visualizations

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin (B600854) Vesicles PKA->InsulinVesicles Phosphorylates proteins on InsulinExocytosis Insulin Exocytosis InsulinVesicles->InsulinExocytosis Promotes fusion with membrane

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin exocytosis.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Reconstitute Reconstitute Lyophilized GLP-1 Agonist Stress Apply Stress Conditions (Heat, pH, Light) Reconstitute->Stress RP_HPLC Purity Analysis (RP-HPLC) Stress->RP_HPLC SEC_HPLC Aggregation Analysis (SEC-HPLC) Stress->SEC_HPLC Bioassay Bioactivity Assay (Cell-based) Stress->Bioassay Data Compare Data to Control Sample RP_HPLC->Data SEC_HPLC->Data Bioassay->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: General experimental workflow for assessing GLP-1 agonist stability.

Troubleshooting_Aggregation Start Inconsistent Results or Precipitation Observed CheckStorage Verify Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CheckRecon Review Reconstitution Protocol (Solvent, Technique) ReconOK Reconstitution OK? CheckRecon->ReconOK CheckpH Confirm Buffer pH is Optimal for Solubility pH_OK pH OK? CheckpH->pH_OK StorageOK->CheckRecon Yes Discard Discard and Prepare Fresh Stock StorageOK->Discard No ReconOK->CheckpH Yes ReconOK->Discard No Analyze Analyze for Aggregates (SEC-HPLC, DLS) pH_OK->Analyze Yes Optimize Optimize Buffer or Lower Concentration pH_OK->Optimize No Analyze->Discard Aggregates Present

Caption: Troubleshooting decision tree for aggregation issues with GLP-1 agonists.

References

GPER activator 1 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch consistency issues with GPER activator 1, commonly known in scientific literature as G-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G-1), and what is the primary cause of batch-to-batch inconsistency?

A1: this compound, or G-1, is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER). A critical and often overlooked source of batch-to-batch variability is that G-1 is synthesized and commonly sold as a racemic mixture . This mixture contains two enantiomers (mirror-image isomers):

  • LNS8801: The active enantiomer responsible for GPER activation.

  • LNS8812: The inactive enantiomer.

The ratio of the active to the inactive enantiomer can vary between synthesis batches, leading to significant differences in the compound's potency and, consequently, inconsistent experimental results. Recent studies have demonstrated that LNS8801 is more potent than the racemic G-1 mixture, while LNS8812 has no measurable effect in many assays.[1][2][3][4]

Q2: What are other potential sources of variability between batches of G-1?

A2: Beyond the enantiomeric ratio, batch-to-batch variability can stem from several factors inherent to synthetically produced small molecules:

  • Chemical Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents from the synthesis and purification process, can alter the compound's activity or introduce off-target effects.

  • Solubility: Incomplete solubilization of the compound can lead to an effective concentration in your assay that is much lower than intended.

  • Stability and Storage: Improper storage can lead to degradation of the compound over time. Always store G-1 as recommended on the supplier's datasheet, typically at -20°C and protected from light.

Q3: My results with G-1 are different from what is reported in the literature. Why could this be?

A3: Discrepancies between your results and published data can be frustrating and may arise from several factors:

  • Batch-to-Batch Variability: As discussed, the specific batch of G-1 used in the published study may have had a different enantiomeric composition or purity profile than the batch you are using.

  • Off-Target Effects: G-1 has been reported to exert effects independent of GPER, especially at higher concentrations.[5][6][7] These off-target effects can lead to contradictory outcomes (e.g., inhibiting proliferation in some cell lines while promoting it in others).

  • Experimental Conditions: Differences in cell lines, passage number, serum concentration, and assay protocols can all contribute to varied results.

Q4: How can I confirm that the effects I am observing are truly GPER-mediated?

A4: To ensure your results are due to GPER activation and not off-target effects, it is crucial to include proper controls in your experiments:

  • Use a GPER Antagonist: Pre-treating your cells with a selective GPER antagonist, such as G15 or G36, should block the effects of G-1. If the effect persists, it is likely GPER-independent.[5]

  • Use a GPER-Negative Control: If possible, use a cell line that does not express GPER or use techniques like siRNA or CRISPR to knock down GPER expression in your model system. The G-1-induced effect should be absent or significantly reduced in these GPER-deficient cells.[1]

  • Compare with the Active Enantiomer: If available, use the enantiomerically pure LNS8801 to confirm that the activity is consistent with the active form of the compound.[1][2][3]

Troubleshooting Inconsistent Results

This guide provides a step-by-step approach to diagnosing the cause of inconsistent results when using this compound (G-1).

Problem: I am seeing a significant difference in effect (e.g., cell viability, signaling pathway activation) with a new batch of G-1 compared to a previous one.

Step 1: Rule Out General Experimental Issues

Question: Could the inconsistency be due to my experimental setup rather than the compound itself? Answer: Before assuming the new batch of G-1 is faulty, it's important to rule out common sources of experimental variability.

  • Action:

    • Verify Cell Culture Conditions: Ensure you are using cells of a consistent passage number, as receptor expression can change over time in culture.

    • Check Reagents: Confirm that all other reagents (media, serum, buffers) are from consistent lots and are not expired.

    • Positive Control: Run a positive control for your assay with a known, reliable agonist for a different receptor expressed in your cells to confirm the system is responding as expected.

    • Reference Batch: If you have any of the old, "good" batch of G-1 remaining, run it in parallel with the new batch. This is the most direct way to confirm a batch-specific issue.

Step 2: Assess the Quality and Activity of the New G-1 Batch

Question: How can I verify the quality and potency of my new batch of G-1? Answer: You need to perform quality control checks to ensure the compound is performing as expected. This involves checking its physical properties and validating its biological activity.

  • Action:

    • Check Solubility: Visually inspect your stock solution. Is the compound fully dissolved? If you see any precipitate, try gentle warming or vortexing. Poor solubility is a common cause of reduced potency.

    • Perform a Dose-Response Curve: Do not assume the new batch has the same potency as the old one. Perform a full dose-response experiment in a simple, rapid functional assay (e.g., calcium mobilization or ERK phosphorylation) to determine the EC₅₀ (half-maximal effective concentration) of the new batch. A significant shift in the EC₅₀ compared to the previous batch indicates a difference in potency.

Step 3: Investigate the Root Cause of Potency Differences

Question: My new batch has a lower potency. What is the likely cause and what can I do? Answer: The most probable cause is a difference in the ratio of the active (LNS8801) to inactive (LNS8812) enantiomer.

  • Action:

    • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on purity (usually by HPLC) and structure (by NMR or MS). Note that most suppliers do not provide the enantiomeric ratio for racemic G-1.

    • Consider Enantiomeric Purity Analysis: If you have access to an analytical chemistry core facility, inquire about performing chiral HPLC to determine the enantiomeric excess (e.e.) of your batch. This will definitively tell you the ratio of the active to inactive enantiomer.

    • Use the Empirically Determined EC₅₀: For future experiments, use the new EC₅₀ value you determined in Step 2 to calculate the concentrations needed. While not ideal, this allows you to normalize the biological response between batches.

    • Switch to the Pure Enantiomer: For the most consistent and reliable results, consider purchasing the enantiomerically pure active form, LNS8801, for future experiments.[1][2][3][4]

Data Presentation

The potency of G-1 can vary significantly depending on the cell line and the specific assay used. This variability, compounded by batch-to-batch differences, underscores the need for in-house validation.

Table 1: Reported In Vitro Activity of G-1 in Various Assays

Parameter Value Cell Line / System Assay Reference
Binding Affinity (Kᵢ) 11 nM COS7 cells (transfected) Competitive Radioligand Binding [8]
EC₅₀ 2 nM Not specified Functional Assay [8]
IC₅₀ (Migration) 0.7 nM SKBr3 Chemoattractant-induced Migration [8]
IC₅₀ (Migration) 1.6 nM MCF-7 Chemoattractant-induced Migration [8]
IC₅₀ (Viability) 41.13 µM A549 MTT Assay (48h) [1]

| IC₅₀ (Viability) | 44.37 µM | MCF-7 | MTT Assay (48h) |[1] |

Table 2: Quality Control Checklist for a New Batch of this compound (G-1)

QC Step Parameter to Check Recommended Action Expected Outcome
1. Documentation Review Certificate of Analysis (CoA) Review for purity (≥98% by HPLC is common), identity confirmation (MS, NMR), and storage conditions. CoA is present and meets expected specifications.
2. Physical Inspection Appearance and Solubility Visually inspect the solid compound. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and check for complete dissolution. Compound is a crystalline solid as described. Stock solution is clear with no visible precipitate.
3. Functional Validation Potency (EC₅₀) Perform a dose-response curve in a validated functional assay (e.g., calcium mobilization). The EC₅₀ value is determined and can be compared to previous batches or literature values.
4. On-Target Specificity GPER-dependence In a key experiment, co-treat with a GPER antagonist (e.g., G15 or G36). The effect of G-1 should be significantly inhibited by the antagonist.

| 5. Enantiomeric Purity | Ratio of Active/Inactive Isomers | (Optional, Advanced) Collaborate with an analytical lab for chiral HPLC analysis. | Provides definitive information on the enantiomeric excess of the active LNS8801 isomer. |

Experimental Protocols & Visualizations

GPER Signaling Pathway

GPER activation by an agonist like G-1 initiates rapid, non-genomic signaling cascades. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which leads to the activation of downstream kinases like ERK and Akt. GPER can also stimulate adenylyl cyclase to produce cAMP and trigger the release of intracellular calcium.[2][5]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 (Activator) GPER GPER G1->GPER G_alpha Gαs GPER->G_alpha Activates Src Src GPER->Src Activates Ca_ER ER Ca2+ GPER->Ca_ER via PLC/IP3 EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF Cleaves HB_EGF->EGFR Activates Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription PKA PKA cAMP->PKA Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release

GPER Signaling Pathway Activated by G-1.
Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to identify the source of variability in your experiments.

Troubleshooting_Workflow Start Start: Inconsistent Results Observed Check_Expt Step 1: Verify General Experimental Conditions Start->Check_Expt Check_Compound Step 2: Validate New G-1 Batch Check_Expt->Check_Compound No Issue Found Sol_Expt Solution: Standardize Protocol (Cells, Reagents) Check_Expt->Sol_Expt Issue Found Investigate_Cause Step 3: Investigate Root Cause Check_Compound->Investigate_Cause Potency OK, but results still odd Sol_Potency Solution: Determine new EC50. Use for future experiments. Check_Compound->Sol_Potency Potency Differs Sol_Racemic Definitive Solution: Switch to enantiomerically pure LNS8801. Investigate_Cause->Sol_Racemic End End: Consistent Results Sol_Potency->End Sol_Racemic->End

Troubleshooting workflow for G-1.
Experimental Workflow: Validating a New Batch of G-1

This diagram outlines the essential steps for the quality control and validation of a newly acquired batch of G-1 before its use in critical experiments.

Validation_Workflow Start Receive New Batch of G-1 Prep_Stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Check_Sol 2. Check Solubility (Visual Inspection) Prep_Stock->Check_Sol Func_Assay 3. Functional Assay (e.g., Calcium Mobilization) Check_Sol->Func_Assay Calc_EC50 4. Calculate EC50 Func_Assay->Calc_EC50 Compare 5. Compare EC50 to Previous Batches Calc_EC50->Compare Use_Expt Proceed with Experiments (Using new EC50) Compare->Use_Expt Consistent Troubleshoot Troubleshoot Further (Consider Chiral Analysis) Compare->Troubleshoot Inconsistent

Workflow for validating a new G-1 batch.
Protocol 1: Calcium Mobilization Assay for Functional Validation

This assay measures the rapid increase in intracellular calcium following GPER activation, providing a robust method to determine the potency (EC₅₀) of a G-1 batch.[6]

Materials:

  • Cells expressing GPER (e.g., SKBr3, or HEK293T transfected with GPER)

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • G-1 stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capability and injectors.

Procedure:

  • Cell Plating: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Preparation: Prepare a serial dilution of G-1 in Assay Buffer at concentrations 2-fold higher than the final desired concentrations.

  • Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm, emission at 516 nm) over a period of 2-3 minutes.

  • Injection and Reading: After establishing a stable baseline reading for ~20 seconds, program the instrument to inject the G-1 dilutions into the wells. Continue recording the fluorescence signal.

  • Data Analysis: For each concentration, calculate the change in fluorescence from baseline to the peak response. Plot the peak fluorescence intensity against the logarithm of the G-1 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Protocol 2: Western Blot for p-ERK1/2 Downstream Signaling

This protocol assesses the activation of a key downstream signaling molecule, ERK1/2, via phosphorylation. It can be used to confirm the signaling competence of G-1.

Materials:

  • Cells expressing GPER

  • 6-well plates

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat cells with various concentrations of G-1 for a short period (e.g., 5-15 minutes, which should be optimized). Include a vehicle control (DMSO).

  • Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

References

Troubleshooting G-1 induced cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G-1 Induced Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed at high concentrations of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist.

Troubleshooting Guide

This section addresses specific issues you may encounter with G-1 in your experiments.

Q1: My cells are showing high levels of cytotoxicity after treatment with G-1. Is this an expected outcome?

A1: Yes, cytotoxicity at high concentrations of G-1 is a known phenomenon and has been reported in various cell lines. While G-1 is a selective GPER agonist, at higher concentrations it can induce off-target effects leading to cell death.[1][2] One significant off-target effect is the disruption of microtubule dynamics, which can arrest the cell cycle and trigger apoptosis.[2][3][4] It's crucial to distinguish between GPER-mediated effects and this off-target cytotoxicity.

Q2: What is the recommended concentration range for G-1 in cell culture, and how can I determine the optimal concentration for my experiment?

A2: The effective concentration of G-1 is highly cell-type dependent and can range from nanomolar (nM) to micromolar (µM) concentrations. For instance, antiproliferative effects in Jurkat T-cell leukemia lines were observed in the 0.25–1 µM range.[2][5]

To determine the optimal, non-toxic concentration for your specific cell line, it is essential to perform a dose-response experiment. This involves treating your cells with a range of G-1 concentrations (e.g., from 10 nM to 50 µM) and measuring cell viability after a set incubation period (e.g., 24, 48, 72 hours). The goal is to identify the lowest concentration that produces the desired biological effect without causing widespread cell death.

Q3: What are the primary causes of G-1 induced cytotoxicity?

A3: G-1 induced cytotoxicity can stem from two main sources:

  • On-Target (GPER-mediated) Effects: In some cancer cell lines, activation of GPER signaling can lead to apoptosis (programmed cell death).[6][7] This is often the desired anti-cancer effect. GPER activation can trigger downstream pathways involving YAP/p73, leading to increased Bax expression and apoptosis.[6] It can also cause a rise in intracellular calcium and endoplasmic reticulum (ER) stress, which contribute to cell death.[3][8]

  • Off-Target (GPER-independent) Effects: At higher concentrations, G-1 can induce cytotoxicity through mechanisms not involving GPER.[2][4] The most well-documented off-target effect is the direct binding to tubulin at the colchicine (B1669291) binding site, which disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][4]

Q4: How can I confirm that the effects I'm observing are specifically mediated by GPER and not off-target cytotoxicity?

A4: To dissect GPER-specific effects from off-target cytotoxicity, you should perform the following control experiments:

  • Use a GPER Antagonist: Co-treat cells with G-1 and a GPER-specific antagonist like G-36.[1] If the biological effect is blocked or reversed by G-36, it is likely GPER-mediated.[1] If the effect (especially cytotoxicity) persists, it points to an off-target mechanism.[2]

  • Employ GPER Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression in your cells.[1] If G-1 still produces the same effect in these GPER-deficient cells, the mechanism is GPER-independent.[1]

Below is a workflow to help troubleshoot unexpected cytotoxicity.

Troubleshooting_Workflow start High Cytotoxicity Observed with G-1 dose_response Perform Dose-Response (e.g., 10nM to 50µM) start->dose_response decision Is there a therapeutic window (Efficacy without toxicity)? dose_response->decision optimize Optimize G-1 Concentration (Use lowest effective dose) decision->optimize Yes investigate Investigate Mechanism decision->investigate No end_good Proceed with Optimized Protocol optimize->end_good antagonist_exp Co-treat with G-1 and GPER Antagonist (G-36) investigate->antagonist_exp antagonist_decision Is Cytotoxicity Blocked by G-36? antagonist_exp->antagonist_decision on_target Conclusion: On-Target (GPER-mediated) Apoptotic Effect antagonist_decision->on_target Yes off_target Conclusion: Off-Target Cytotoxicity (e.g., Microtubule Disruption) antagonist_decision->off_target No

Workflow for troubleshooting G-1 cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for G-1?

A1: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER).[5] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[5][9] Upon activation by G-1, GPER can trigger multiple downstream signaling cascades, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to activation of MAPK/ERK and PI3K/AKT pathways.[10][11] It can also stimulate adenylyl cyclase to produce cAMP and mobilize intracellular calcium.[9][11][12]

GPER_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK cAMP cAMP AC->cAMP MMP MMPs Src->MMP activates HB_EGF pro-HB-EGF → HB-EGF MMP->HB_EGF cleaves HB_EGF->EGFR transactivates PKA PKA cAMP->PKA

Simplified GPER signaling pathways activated by G-1.

Q2: How should I dissolve and store G-1?

A2: G-1 should be dissolved in a cell culture-grade solvent like DMSO to create a concentrated stock solution (e.g., 20 mM).[3] This stock solution should be stored at -20°C.[3] For experiments, prepare working solutions by diluting the stock solution in your cell culture medium immediately before use. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: Are there other known off-target effects of G-1 besides microtubule disruption?

A3: While microtubule disruption is the most cited GPER-independent cytotoxic effect, some studies have noted that G-1 may have a low affinity for the nuclear estrogen receptor alpha (ERα).[1] This could potentially activate estrogen response elements (EREs).[1] However, this interaction is generally considered much weaker than its affinity for GPER. The primary troubleshooting concern at high concentrations remains the potent effect on microtubules.[3]

G1_Concentration_Effects cluster_low Low Concentration (nM to low µM) cluster_high High Concentration (>1 µM) G1_Conc G-1 Concentration Low_Conc G-1 G1_Conc->Low_Conc High_Conc G-1 G1_Conc->High_Conc On_Target On-Target: GPER Activation Low_Conc->On_Target Response Specific Biological Response On_Target->Response High_Conc->On_Target Saturates Off_Target Off-Target: Microtubule Disruption High_Conc->Off_Target Cytotoxicity Cytotoxicity & Cell Cycle Arrest Off_Target->Cytotoxicity

G-1 effects are dependent on concentration.

Data Summary

The effective and cytotoxic concentrations of G-1 vary significantly across different cell lines and experimental conditions.

Table 1: Reported Effective Concentrations of G-1 in Various Cell Lines

Cell Line Cancer Type G-1 Concentration Observed Effect Reference
Jurkat T-cell Leukemia 0.25 - 1 µM Antiproliferative and damaging effects [2][5]
MCF-7 Breast Cancer 1 µM G2/M arrest, apoptosis, ER stress [8][13]
MDA-MB-231 Breast Cancer 10 - 50 µM Increased apoptosis [5]
OVCAR3, SKOV3 Ovarian Cancer Not Specified Suppressed proliferation, G2/M arrest [4]

| A549 | Lung Cancer | IC50: 41.13 µM (48h) | Cell death |[5] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • G-1 (stock solution in DMSO)

  • Target cells and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each G-1 concentration. Plot the results to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[15]

Materials:

  • Cells treated with G-1 in a culture dish or plate

  • Trypan Blue stain (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Harvesting: After G-1 treatment, collect the cells. For adherent cells, trypsinize and then neutralize with complete medium. Collect all cells, including any floating dead cells from the supernatant.

  • Cell Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 20 µL cells + 20 µL Trypan Blue). Incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Observation: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Total Cells = (Viable cells + Non-viable cells)

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

References

Technical Support Center: G-1 Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the GPER-selective agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary molecular target?

G-1 is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It is designed to specifically target GPER to study its role in rapid, non-genomic estrogenic signaling pathways.[1][3] A key feature of G-1 is its high selectivity for GPER, showing no significant binding or activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[4]

Q2: What are the absolute essential controls for any experiment involving G-1?

To ensure the validity and interpretability of your results, every G-1 experiment should include the following controls:

  • Vehicle Control: Since G-1 is typically dissolved in DMSO, a control group treated with the same concentration of DMSO is critical to ensure the solvent is not causing the observed effects.[1][2]

  • Negative Control: This can be achieved by using a cell line that does not endogenously express GPER or by using techniques like siRNA to knock down GPER expression.[5][6] This helps confirm that the biological response is dependent on the presence of the receptor.

  • Specificity Control (GPER Antagonist): To demonstrate that G-1's effects are mediated specifically through GPER, pre-treatment with a selective GPER antagonist, such as G15 or G36, is essential.[2][7][8] If the antagonist blocks the effect of G-1, it strongly supports a GPER-mediated mechanism.

Q3: How do I prepare and use G-1 in my cell culture experiments?

G-1 is soluble in DMSO up to 100 mM.[4] Prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final working concentration. Remember to add the same final concentration of DMSO to your vehicle control wells. For example, if your highest G-1 concentration results in a final DMSO concentration of 0.1%, all other wells, including untreated controls, should also contain 0.1% DMSO.

Q4: How can I be certain that the effects I observe are specifically mediated by GPER and not by off-target activity?

Confirming GPER-specific activity is a multi-step process:

  • Use a GPER Antagonist: The most direct method is to show that the G-1 effect is blocked or significantly reduced by pre-incubation with a selective GPER antagonist like G36.[2][7]

  • Genetic Knockdown: Utilize siRNA or shRNA to reduce GPER expression in your cells. A GPER-mediated effect should be diminished or absent in the knockdown cells compared to control cells.[6]

  • Dose-Response Curve: Generate a dose-response curve for G-1. Effects should be observed at concentrations consistent with G-1's known potency (EC50 ≈ 2 nM, Ki ≈ 11 nM).[1][4] Effects that only appear at very high micromolar concentrations may be suspect for off-target activity.[2][9]

  • Compare with Other GPER Agonists: If available, confirm the effect with other structurally different GPER agonists.[10]

Troubleshooting Guide

Q5: I am not observing any effect with G-1. What are some possible reasons?
  • Low or Absent GPER Expression: Verify that your cell line expresses GPER at the mRNA and protein level (e.g., via RT-qPCR and Western blot). GPER expression can vary significantly between cell types.

  • Incorrect Concentration: While G-1 is potent, the optimal concentration can be cell-type dependent.[2] Perform a dose-response experiment with a wide range of concentrations, from low nanomolar to low micromolar (e.g., 1 nM to 5 µM).

  • Degraded G-1 Compound: Ensure the G-1 compound has been stored correctly, typically at -20°C, and has not undergone multiple freeze-thaw cycles.[4]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific downstream effect of GPER activation in your system. Consider measuring more direct and rapid signaling events, such as calcium mobilization or ERK phosphorylation, which are known to be modulated by G-1.[1][10]

Q6: I am seeing an effect with G-1, but I'm concerned it might be an off-target or non-specific toxic effect.

This is a critical concern, especially when using G-1 at higher (micromolar) concentrations.[6][9]

  • Check for GPER-Independence: The most important step is to run a specificity control. Pre-treat the cells with the GPER antagonist G36. If G36 fails to block the effect of G-1, the mechanism is likely not mediated by GPER.[2] For example, one study found that G-1-induced ROS production was not prevented by G36, indicating a GPER-independent mechanism.[2]

  • Evaluate Cytotoxicity: Run a standard cytotoxicity assay (e.g., Trypan Blue exclusion or a live/dead stain). Some studies have reported that cytotoxic effects of G-1 may be GPER-independent.[2]

  • Stay Within Potency Range: Whenever possible, use G-1 at concentrations closer to its known Ki and EC50 values (nanomolar range).[1][4] If higher concentrations are required, the need for rigorous specificity controls becomes paramount.

Q7: The GPER antagonist (G15 or G36) did not block the effect of G-1. What does this result indicate?

This result strongly suggests that the observed effect is not mediated by the GPER receptor. The effect could be an off-target activity of G-1 on another protein or a non-specific effect on cell health, particularly if high concentrations of G-1 were used.[2][9] Further investigation into GPER-independent mechanisms would be required.

Q8: My results with G-1 are different from those in published literature. Why might this be?

The cellular response to G-1 can be highly context-dependent.

  • Cell Line Differences: Different cell lines, even from the same tissue type, can have vastly different expression levels of GPER and downstream signaling components, leading to varied or even opposite effects.[2] For instance, G-1 has been shown to suppress proliferation in some cancer models while inducing it in others.[2]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of G-1 treatment can all influence the outcome. For example, a 30-minute treatment may be sufficient to see phosphorylation events, while proliferation assays require 24-72 hours.[1][11]

  • Passage Number: High-passage number cell lines can undergo phenotypic and genetic drift, which may alter their response to stimuli. Always use low-passage cells and maintain consistent culturing protocols.

Data Presentation & Protocols

Quantitative Data Summary

Table 1: G-1 Receptor Binding Profile & In Vitro Functional Potency

Parameter Value Cell Line / System Reference
Ki (GPER) 11 nM COS7 cells with GPER-GFP [1]
EC50 (GPER) 2 nM Not Specified [4]
Binding to ERα / ERβ No significant activity up to 10 µM COS7 cells with ERα or ERβ [1]
IC50 (Inhibition of Cell Migration) 0.7 nM SKBr3 cells [1][4]
IC50 (Inhibition of Cell Migration) 1.6 nM MCF-7 cells [1][4]

| IC50 (Inhibition of Cell Viability) | 1.06 µM | OV90 cells |[1] |

Table 2: Recommended Experimental Controls for G-1 Studies

Control Type Reagent/Method Purpose
Vehicle Control DMSO (at the same final concentration as the G-1 treatment) To control for effects of the solvent used to dissolve G-1.
Negative Control GPER-negative cells or GPER siRNA/shRNA knockdown To confirm the observed effect is dependent on the presence of the GPER protein.
Specificity Control GPER-selective antagonist (e.g., 1 µM G36) To demonstrate that the G-1 effect is mediated through GPER activation.

| Positive Control | 17β-Estradiol (E2) or another known GPER agonist | To confirm that the GPER pathway is functional in the experimental system. Note: E2 also activates ERα/β. |

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based) This protocol is adapted from methods used to assess the effect of G-1 on cell viability.[2][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C.

  • Pre-treatment (for specificity control): For antagonist experiments, pre-incubate relevant wells with a GPER antagonist (e.g., 10 µM G36) for 30-60 minutes.[2]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of G-1 (e.g., 0.05 µM to 10 µM) or the vehicle control (DMSO).[2]

  • Incubation: Incubate cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • Resazurin Addition: Add 1/10th volume of a resazurin-based reagent (e.g., AlamarBlue, TOX-8) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Analysis: Normalize the fluorescence readings of treated wells to the vehicle-treated control wells to determine the percent viability.

Protocol 2: Western Blot for Phospho-ERK1/2 This protocol outlines the detection of rapid GPER signaling through the MAPK/ERK pathway.[1]

  • Cell Culture: Grow cells to ~80% confluency and serum-starve overnight to reduce basal kinase activity.

  • Treatment: Treat cells with G-1 (e.g., 1 µM) or vehicle for various short time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total ERK1/2 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensity and express as a ratio of phospho-ERK to total ERK.

Protocol 3: Intracellular Calcium Mobilization Assay This protocol measures one of the earliest events in GPER signaling.[1][2]

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Prepare a loading solution with a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[1]

  • Incubation: Remove the culture medium, add the dye loading solution to the cells, and incubate for 30-60 minutes at 37°C.[1]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Use a fluorescence plate reader or microscope equipped with an injection system. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm) for a short period.

  • Agonist Injection: Inject G-1 to achieve the final desired concentration and immediately begin recording the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.[2][12]

Visualizations

GPER_Signaling_Pathway GPER Signaling Pathway Activated by G-1 cluster_membrane Plasma / ER Membrane cluster_cytosol Cytosol G1 G-1 GPER GPER G1->GPER binds G_protein Gαβγ GPER->G_protein activates Gbg Gβγ G_protein->Gbg Ga G_protein->Ga EGFR EGFR ERK p-ERK1/2 EGFR->ERK Gbg->EGFR transactivates PI3K PI3K Gbg->PI3K activates PLC PLC Gbg->PLC activates AC Adenylyl Cyclase Ga->AC activates cAMP cAMP AC->cAMP PI3K->ERK Ca2 Ca2+ Mobilization PLC->Ca2 PKA PKA cAMP->PKA Response Cellular Responses (Proliferation, Migration, Apoptosis) Ca2->Response PKA->Response ERK->Response G1_Experimental_Workflow Workflow for Validating GPER-Specific Effects of G-1 cluster_controls Essential Controls Start Hypothesis: G-1 causes Effect X Experiment Perform Assay: Treat cells with G-1 Start->Experiment Outcome Observe Effect X? Experiment->Outcome Control_Vehicle Vehicle Control (DMSO) Outcome->Control_Vehicle Yes Conclusion_NoEffect Conclusion: G-1 has no effect in this system Outcome->Conclusion_NoEffect No Control_Antagonist Specificity Control: G36 + G-1 Control_Vehicle->Control_Antagonist Control_Knockdown Negative Control: GPER Knockdown + G-1 Control_Antagonist->Control_Knockdown Analysis Analyze Results Control_Knockdown->Analysis Conclusion_Specific Conclusion: Effect X is GPER-mediated Analysis->Conclusion_Specific Effect blocked by G36 & KD Conclusion_Nonspecific Conclusion: Effect X is not GPER-mediated (Off-target or artifact) Analysis->Conclusion_Nonspecific Effect NOT blocked by G36 or KD

References

Technical Support Center: Accounting for G-1 Receptor-Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for G protein-coupled estrogen receptor (GPER/G-1 receptor)-independent effects of the selective agonist G-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of the G-1 compound?

A1: The primary molecular target of G-1 is the G protein-coupled estrogen receptor (GPER), also known as GPR30. G-1 is a selective agonist, meaning it binds to and activates this receptor.[1]

Q2: What are the known G-1 receptor-independent (off-target) effects of the G-1 compound?

A2: While G-1 is a selective GPER agonist, studies have revealed potential off-target effects, including:

  • Binding to Estrogen Receptor Alpha (ERα): G-1 has been shown to exhibit low-affinity binding to the nuclear estrogen receptor alpha (ERα), which can lead to the activation of estrogen response elements (EREs).[1][2]

  • GPER-Independent Cytotoxicity: At higher concentrations, G-1 can induce cytotoxic effects that are not mediated by GPER. This has been linked to the disruption of microtubules.[1][3]

  • Modulation of Kinase Activity: In some cellular contexts, G-1 can induce sustained ERK phosphorylation and activate the intrinsic apoptotic pathway in a GPER-independent manner.[4]

  • Induction of Endoplasmic Reticulum (ER) Stress: G-1 has been shown to induce ER stress, leading to cell death through pathways that may be independent of GPER activation in certain cell lines.[5]

Q3: How can I be certain that the observed effects in my experiment are GPER-mediated?

A3: To confirm that the biological effects you observe are due to GPER activation by G-1, it is crucial to perform rigorous control experiments. The most effective methods include using a GPER-specific antagonist, such as G-36, and employing GPER knockdown or knockout models.[1] If the effect of G-1 is blocked or reversed by co-treatment with G-36, or is absent in GPER-deficient models, it is likely a GPER-mediated event.[1][6]

Q4: What is G-36 and how does it work?

A4: G-36 is a selective antagonist for GPER. It was developed to have improved selectivity for GPER over ERα compared to its predecessor, G-15.[1][2] G-36 works by binding to GPER and preventing its activation by agonists like G-1. This allows researchers to differentiate between GPER-dependent and GPER-independent effects of G-1.[1]

Troubleshooting Guides

Issue 1: Unexpected or contradictory results with G-1 treatment.

  • Possible Cause: Off-target effects of G-1 may be influencing the experimental outcome.[1]

  • Troubleshooting Steps:

    • Titrate G-1 Concentration: Use the lowest effective concentration of G-1 to minimize potential off-target effects. Perform a dose-response curve to determine the optimal concentration for GPER activation with minimal cytotoxicity in your specific cell model.[1]

    • Use a GPER Antagonist: Co-treat your samples with G-1 and the GPER-specific antagonist G-36. If the observed effect persists in the presence of G-36, it is likely a GPER-independent effect.[1]

    • Employ GPER Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression. If the effect of G-1 is still present in these models, it confirms a GPER-independent mechanism.[1][6]

Issue 2: Observing cytotoxicity at concentrations intended for GPER activation.

  • Possible Cause: G-1 may be inducing GPER-independent cytotoxicity through microtubule disruption, especially at higher concentrations.[1][3]

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Conduct a dose-response curve for G-1 in your cells to determine the threshold for cytotoxicity.

    • Microtubule Integrity Assay: To determine if G-1 directly affects microtubule polymerization, you can perform in vitro tubulin polymerization assays or immunofluorescence staining of microtubules in treated cells.

    • Lower G-1 Concentration: If cytotoxicity is observed, reduce the concentration of G-1 to a level that maintains GPER activation without causing significant cell death.

Data Presentation

Table 1: Troubleshooting Experimental Controls for G-1 Studies

Control Experiment Purpose Expected Outcome for GPER-Mediated Effect Expected Outcome for GPER-Independent Effect
Vehicle Control (e.g., DMSO) To control for the effects of the solvent used to dissolve G-1.No significant effect compared to untreated cells.No significant effect compared to untreated cells.
G-1 Treatment To observe the total effect of the G-1 compound.The biological effect of interest is observed.The biological effect of interest is observed.
G-36 (GPER Antagonist) Only To control for any intrinsic effects of the antagonist.No significant effect.No significant effect.
G-1 + G-36 Co-treatment To determine if the effect of G-1 is GPER-dependent.The effect of G-1 is significantly reduced or abolished.[1]The effect of G-1 persists.[1]
G-1 Treatment in GPER Knockdown/Knockout Cells To confirm GPER dependency by removing the target.The effect of G-1 is absent or significantly reduced.[6]The effect of G-1 is still present.[1]

Experimental Protocols

Protocol 1: Co-treatment with G-1 and GPER Antagonist G-36

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with the GPER antagonist G-36 at an optimized concentration for a specific duration (e.g., 30-60 minutes) before adding G-1.

  • Treatment: Add G-1 at the desired concentration to the media already containing G-36. Include control groups with vehicle, G-1 only, and G-36 only.[1]

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform the relevant downstream analysis (e.g., Western blot for signaling proteins, qPCR for gene expression, or a cell proliferation assay) to assess the effect of G-1 in the presence and absence of G-36.[1]

Protocol 2: GPER Knockdown using siRNA

  • siRNA Transfection: Transfect cells with either a validated siRNA targeting GPER or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of GPER expression.

  • Verification of Knockdown: Harvest a subset of cells to confirm GPER knockdown by qPCR or Western blot.

  • G-1 Treatment: Treat the GPER-knockdown and control cells with G-1 at the desired concentration.

  • Analysis: Perform the downstream assay to determine if the effect of G-1 is abrogated in the GPER-knockdown cells.

Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G-1 G-1 GPER GPER G-1->GPER G_protein G Proteins GPER->G_protein Src Src G_protein->Src MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleavage EGFR EGFR HB_EGF->EGFR activation PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Proliferation, Migration) Akt->Cellular_Response ERK->Cellular_Response

Caption: GPER-dependent signaling pathway activated by G-1.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_experimental_design Experimental Design cluster_analysis Analysis cluster_conclusion Conclusion Hypothesis Observed effect is due to G-1 G1_treatment Treat cells with G-1 Hypothesis->G1_treatment Control_Groups Include Vehicle and Antagonist-only Controls G1_treatment->Control_Groups Co_treatment Co-treat with G-1 and G-36 G1_treatment->Co_treatment Knockdown Treat GPER Knockdown/Knockout cells with G-1 G1_treatment->Knockdown Measure_Effect Measure Biological Effect G1_treatment->Measure_Effect Control_Groups->Measure_Effect Co_treatment->Measure_Effect Knockdown->Measure_Effect Compare_Results Compare Results Measure_Effect->Compare_Results GPER_dependent GPER-Dependent Effect Compare_Results->GPER_dependent Effect blocked by G-36 or absent in KD/KO GPER_independent GPER-Independent Effect Compare_Results->GPER_independent Effect persists with G-36 or in KD/KO

Caption: Workflow to distinguish GPER-dependent vs. -independent effects.

References

Validation & Comparative

Comparing G-1 and LNS8801 as GPER agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the GPER Agonists G-1 and LNS8801 for Researchers and Drug Development Professionals

In the field of G protein-coupled estrogen receptor (GPER) research, the selective agonists G-1 and LNS8801 are pivotal tools for elucidating the receptor's role in various physiological and pathological processes. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Overview

G-1 is a potent and selective, non-steroidal GPER agonist that has been instrumental in distinguishing GPER-mediated signaling from that of classical nuclear estrogen receptors (ERα and ERβ).[1][2] It is, however, a racemic mixture.[3][4] LNS8801 is the enantiomerically pure form of G-1, in which the desirable biological activity exclusively resides.[4][5] As an orally bioavailable compound, LNS8801 has advanced into clinical trials for various cancers.[3][6][7]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for G-1 and LNS8801 based on available experimental data.

Table 1: Receptor Binding and Functional Activity

ParameterG-1LNS8801Cell Line/System
Binding Affinity (Ki) 11 nM[1][8][9][10]Not explicitly stated, but antitumor efficacy is observed at low nanomolar plasma exposures (4.8 nM)[11][12][13]COS7 cells transfected with GPER-GFP (for G-1)[1]
Binding Affinity (Kd) 11 nM[1][8]Not explicitly statedCOS7 cells transfected with GPER-GFP (for G-1)[1]
Functional Activity (EC50) 2 nM[1][2][10]Not explicitly statedNot specified (for G-1)[1]
Binding to ERα and ERβ No significant activity up to 10 µM[1][2][10]Highly selective for GPER over ERα and ERβ[14]COS7 cells transfected with ERα or ERβ (for G-1)[1]

Table 2: In Vitro Cellular Assays

AssayG-1LNS8801Cell Line
Inhibition of Cell Migration (IC50) 0.7 nM (SKBr3), 1.6 nM (MCF-7)[1][10]Inhibits cell migration[15][16]SKBr3, MCF-7, Uveal Melanoma cells
Inhibition of Cell Viability (IC50) 1.06 µM (OV90), 2.58 µM (FT190), 6.97 µM (OVCAR420)[1]Inhibits cell proliferation[15][16]Ovarian and Uveal Melanoma cell lines
Cell Cycle Arrest G1 phase (MCF-1)[10], G2/M phase (KGN, COV434)[17]G2-M phase[15][16]Breast cancer, Granulosa tumor, Uveal Melanoma cells
Apoptosis Induction Yes[9][18][19]Yes[3][15][16]Various cancer cell lines

Signaling Pathways

Both G-1 and LNS8801 initiate their effects through the activation of GPER, leading to a cascade of intracellular signaling events. However, GPER-independent effects have also been reported, particularly for G-1 and in specific cellular contexts for LNS8801.

GPER-Dependent Signaling

Activation of GPER by its agonists typically involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[1] This signaling cascade plays a crucial role in regulating cell proliferation, survival, and migration.[1] Additionally, GPER activation can lead to a rapid increase in intracellular calcium levels through the activation of Phospholipase C (PLC).[1][19] LNS8801 has been shown to activate the cAMP response element-binding protein (CREB) signaling pathway.[20]

GPER_Signaling cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPER GPER G_Protein G Proteins GPER->G_Protein CREB CREB GPER->CREB EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Src Src G_Protein->Src PLC PLC G_Protein->PLC MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF HB_EGF->EGFR Akt Akt PI3K->Akt IP3 IP3 PLC->IP3 Ca_Store Ca2+ Store IP3->Ca_Store Agonist G-1 / LNS8801 Agonist->GPER

Caption: GPER-Dependent Signaling Pathway.
GPER-Independent and Off-Target Effects

Studies have revealed that both G-1 and LNS8801 can elicit biological effects independent of GPER. For instance, LNS8801 has been shown to inhibit acute myeloid leukemia (AML) by inducing reactive oxygen species (ROS) and activating endoplasmic reticulum (ER) stress pathways in a GPER-independent manner.[3] Similarly, some of the cytotoxic effects of G-1 have been attributed to off-target effects, such as the disruption of microtubule dynamics.[17][19]

GPER_Independent_Signaling cluster_LNS8801 LNS8801 in AML cluster_G1 G-1 Off-Target Agonist G-1 / LNS8801 ROS ROS Induction Agonist->ROS Microtubules Microtubule Disruption Agonist->Microtubules ER_Stress ER Stress ROS->ER_Stress Apoptosis_LNS Apoptosis ER_Stress->Apoptosis_LNS Apoptosis_G1 Apoptosis Microtubules->Apoptosis_G1 Western_Blot_Workflow A Cell Treatment with G-1 or LNS8801 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody (e.g., p-ERK) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I

References

G-1 vs. Tamoxifen: A Comparative Guide to GPER Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the agonist activity of the selective GPER agonist G-1 and the selective estrogen receptor modulator (SERM) tamoxifen (B1202) at the G Protein-Coupled Estrogen Receptor (GPER). The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

At a Glance: G-1 vs. Tamoxifen at GPER

FeatureG-1Tamoxifen
Primary Target G Protein-Coupled Estrogen Receptor (GPER)Estrogen Receptors (ERα/β)
GPER Activity Potent and Selective AgonistAgonist
Binding Affinity (Ki) for GPER ~11 nMIn the 100 nM range
Potency (EC50) for GPER ~2 nM (for calcium mobilization and cAMP assays)Not consistently reported for GPER-specific signaling; activity observed in the micromolar range for some downstream effects.
Downstream Signaling via GPER Activates cAMP production, calcium mobilization, and ERK phosphorylation.Activates cAMP production, calcium mobilization, and ERK phosphorylation.
Selectivity High selectivity for GPER over ERα and ERβ.Primarily targets ERα/β; GPER agonism is a secondary activity.
Common Research Applications Investigating GPER-specific signaling pathways and physiological functions.Primarily used as an ER antagonist in breast cancer therapy; its GPER agonist activity is a subject of research, particularly in the context of tamoxifen resistance.

Quantitative Data Summary

The following table summarizes the quantitative data available for the agonist activity of G-1 and tamoxifen at GPER. It is important to note that experimental values can vary depending on the cell type and assay conditions.

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)Cell Line/SystemReference(s)
G-1 GPER11 nM2 nM (Calcium Mobilization)Not specified[1]
G-1 ERα>10,000 nMNo activity up to 10 µMNot specified[1]
G-1 ERβ>10,000 nMNo activity up to 10 µMNot specified[1]
Tamoxifen GPERIn the 10-7 M rangeNot consistently reportedSKBr3 cells[2]

GPER Signaling Pathways

Both G-1 and tamoxifen, upon binding to GPER, can initiate rapid non-genomic signaling cascades. These pathways are distinct from the classical genomic signaling mediated by nuclear estrogen receptors.

GPER_Signaling cluster_ligands Ligands cluster_downstream Downstream Signaling G1 G-1 GPER GPER G1->GPER Tamoxifen Tamoxifen Tamoxifen->GPER AC Adenylyl Cyclase GPER->AC PLC Phospholipase C GPER->PLC EGFR EGFR Transactivation GPER->EGFR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 ERK ERK Phosphorylation EGFR->ERK

Figure 1. GPER signaling initiated by G-1 and Tamoxifen.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of G-1 and tamoxifen agonist activity at GPER are provided below.

cAMP Production Assay

This assay measures the Gs-coupled signaling pathway of GPER, leading to the production of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of G-1 and tamoxifen in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER (e.g., MCF-7, HEK293T-GPER)

  • G-1 and Tamoxifen

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • Plate reader compatible with the chosen assay kit

Workflow:

cAMP_Workflow A Seed cells in a multi-well plate B Starve cells (optional) A->B C Pre-treat with PDE inhibitor B->C D Add varying concentrations of G-1 or Tamoxifen C->D E Incubate D->E F Lyse cells E->F G Measure cAMP levels F->G H Data analysis (EC50 determination) G->H

Figure 2. Workflow for cAMP Production Assay.

Procedure:

  • Cell Seeding: Seed GPER-expressing cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for several hours.

  • PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

  • Agonist Stimulation: Add serial dilutions of G-1 or tamoxifen to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration using the chosen assay format (HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway downstream of GPER.

Objective: To compare the ability of G-1 and tamoxifen to induce ERK1/2 phosphorylation via GPER.

Materials:

  • Cells expressing GPER (e.g., SKBR3, MDA-MB-231)

  • G-1 and Tamoxifen

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Workflow:

ERK_Workflow A Seed and starve cells B Stimulate with G-1 or Tamoxifen A->B C Lyse cells and quantify protein B->C D SDS-PAGE and Western Blot C->D E Probe with anti-p-ERK antibody D->E F Detect and quantify p-ERK E->F G Strip and re-probe with anti-t-ERK antibody F->G H Normalize p-ERK to t-ERK G->H

Figure 3. Workflow for ERK Phosphorylation Western Blot.

Procedure:

  • Cell Culture and Starvation: Plate GPER-expressing cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat cells with various concentrations of G-1 or tamoxifen for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[3][4]

    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution).[3][4]

    • Detect the chemiluminescent signal.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of p-ERK1/2 as a ratio to t-ERK1/2.

Intracellular Calcium Mobilization Assay

This assay measures the Gq-coupled signaling pathway of GPER, leading to the release of intracellular calcium.

Objective: To determine the potency (EC50) of G-1 and tamoxifen in inducing GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER (e.g., MDA-MB-231, SKBR3)

  • G-1 and Tamoxifen

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Workflow:

Calcium_Workflow A Seed cells in a black-walled plate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Acquire baseline fluorescence C->D E Add varying concentrations of G-1 or Tamoxifen D->E F Measure fluorescence change over time E->F G Data analysis (EC50 determination) F->G

Figure 4. Workflow for Calcium Mobilization Assay.

Procedure:

  • Cell Seeding: Plate GPER-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Addition: Add serial dilutions of G-1 or tamoxifen to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to calculate the EC50.

Conclusion

G-1 is a highly potent and selective GPER agonist, making it an invaluable tool for studying GPER-specific signaling and function. Tamoxifen, while primarily an ER antagonist, also exhibits agonist activity at GPER, which may contribute to its complex pharmacological profile and the development of tamoxifen resistance in breast cancer.[2][5][6] The choice between G-1 and tamoxifen will depend on the specific research question. For elucidating the direct roles of GPER, the selectivity of G-1 is a significant advantage. To investigate the interplay between ER and GPER signaling, or to study mechanisms of tamoxifen action and resistance, tamoxifen is the more relevant compound. The provided experimental protocols offer a foundation for the quantitative comparison of these and other compounds acting at GPER.

References

Validating GPER-Mediated Effects: A Comparative Guide to G15 and G36 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its widespread expression and involvement in various physiological and pathological processes, including cancer and cardiovascular diseases, have made it a critical therapeutic target.[1][2][3] The development of the selective GPER agonist, G1, has been instrumental in elucidating its functions.[4][5] However, to rigorously validate that an observed effect is indeed mediated by GPER, it is essential to demonstrate that the agonist's action can be blocked by a selective antagonist.

This guide provides a comparative overview of two commonly used GPER antagonists, G15 and G36. It is designed for researchers, scientists, and drug development professionals to aid in the design and execution of experiments aimed at validating GPER-mediated effects. We present a comparison of their properties, detailed experimental protocols, and supporting data from published studies.

GPER Signaling Pathways

Activation of GPER by an agonist like G1 initiates a cascade of intracellular signaling events. These pathways are often cell-type specific but typically involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream kinases.[3][6] Key signaling pathways include:

  • EGFR Transactivation: GPER activation leads to the cleavage of membrane-bound heparin-binding EGF (HB-EGF) by matrix metalloproteinases (MMPs), which in turn activates EGFR.[6][7][8]

  • MAPK/ERK Pathway: Transactivation of EGFR often leads to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is crucial for cell proliferation and survival.[6][9]

  • PI3K/Akt Pathway: GPER can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another key regulator of cell survival, growth, and metabolism.[6][9]

  • Calcium Mobilization: GPER activation can lead to a rapid increase in intracellular calcium ([Ca²⁺]i) levels.[5][8][10]

  • cAMP Production: GPER is coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[6][7][8][11]

GPER_Signaling Agonist G1 Agonist GPER GPER Agonist->GPER Gs Gαs GPER->Gs Src c-Src GPER->Src Ca Calcium Mobilization GPER->Ca AC Adenylyl Cyclase Gs->AC MMP MMPs Src->MMP cAMP cAMP AC->cAMP proHBEGF pro-HB-EGF MMP->proHBEGF PKA PKA cAMP->PKA HBEGF HB-EGF proHBEGF->HBEGF cleavage CREB CREB PKA->CREB EGFR EGFR HBEGF->EGFR Genomic Genomic Effects (Transcription) CREB->Genomic PI3K PI3K EGFR->PI3K MAPK ERK/MAPK EGFR->MAPK Akt Akt PI3K->Akt Nongenomic Non-Genomic Effects (Cell Proliferation, Migration) MAPK->Nongenomic Akt->Nongenomic

Caption: Simplified GPER Signaling Pathways.

Comparison of GPER Antagonists: G15 vs. G36

G15 was the first selective GPER antagonist developed, derived from the same tetrahydro-3H-cyclopenta[c]quinoline scaffold as the agonist G1.[12] G36 was later developed as a second-generation antagonist to improve selectivity and reduce potential off-target effects on classical estrogen receptors (ERα and ERβ).[1][12]

Table 1: Comparison of GPER Ligand Properties

LigandTypeGPER Affinity (Ki)ERα/β AffinityKey Characteristics
G1 Agonist11 nM[4][5]>10 µM (inactive)[4][5]Potent and selective GPER agonist.
G15 Antagonist20 nM[1]>10 µM (low affinity)[1]First-generation selective GPER antagonist.[2]
G36 AntagonistNot explicitly stated (IC50 ~112-200 nM)[12][13]Lower than G15[1][12]Second-generation antagonist with improved selectivity against ERα/β.[12]

Table 2: Comparative Efficacy of G15 and G36 in Functional Assays

AssayCell LineAgonistAntagonistIC50 / Effective ConcentrationFindingReference
Calcium MobilizationSKBr3E2 or G1G36 112 nM (vs E2), 165 nM (vs G1)G36 effectively inhibits agonist-induced calcium flux.[12]
Calcium MobilizationGeneralG1G15 ~185 nMG15 inhibits agonist-induced calcium mobilization.
ERK1/2 ActivationSKBr3E2 or G1G15 & G36 1 µM (concentration used)Both antagonists significantly decrease G1-induced ERK activation.[12]
Cardiac Myocyte ContractionRat CardiomyocytesE2 or G1G36 1 µM (concentration used)G36 prevents the negative inotropic effect of G1.[14]
Cell Growth (NSCLC)Urethane-induced mouse modelE2 or G1G15 Not specifiedG15 treatment decreased tumor nodules.[15]
Cell Growth (Endometrial Cancer)Mouse xenograftEstrogenG36 Not specifiedG36 delays the growth of transplanted cancer cells.[1][13]

The primary advantage of G36 over G15 is its enhanced selectivity. Studies have shown that at high concentrations, G15 can exhibit some low-level transcriptional activity via ERα, an off-target effect that G36 was designed to minimize.[12] For experiments in systems expressing multiple estrogen receptors, G36 is therefore the preferred antagonist to ensure observed effects are GPER-specific.[12][16]

Experimental Design and Workflow

Validating a GPER-mediated effect requires a logical and systematic experimental approach. The core principle is to demonstrate that an effect produced by a GPER agonist (G1) can be specifically reversed or blocked by a GPER antagonist (G15 or G36).

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis cluster_logic Validation Logic start Culture Cells Expressing GPER treatment Pre-treat with Antagonist or Vehicle start->treatment stimulation Stimulate with Agonist or Vehicle treatment->stimulation g1 Group 1: Vehicle Control g2 Group 2: G1 Agonist g3 Group 3: G15/G36 Antagonist g4 Group 4: G1 + G15/G36 assay Perform Assay (e.g., Western Blot, Calcium Imaging) g1->assay g2->assay g3->assay g4->assay data Data Analysis & Comparison assay->data logic_node Expected Outcome for Validation: - Group 2 shows a significant change vs Group 1. - Group 4 shows reversal of the change seen in Group 2. - Group 3 shows no significant change vs Group 1. data->logic_node Compare Results

Caption: General experimental workflow for validating GPER-mediated effects.

This workflow logically isolates the effect of the GPER agonist and confirms its specificity through antagonist-mediated blockade.

Antagonist_Logic cluster_pathway GPER-Mediated Pathway cluster_antagonist Antagonist Action G1 G1 Agonist GPER GPER G1->GPER Effect Cellular Effect (e.g., p-ERK ↑) GPER->Effect Antagonist G15 / G36 Antagonist->GPER Blocks

Caption: Logical model of GPER antagonist action.

Key Experimental Protocols

Here we provide detailed methodologies for two common assays used to quantify GPER activation and its inhibition.

Protocol 1: ERK1/2 Phosphorylation Assay via Western Blot

This protocol measures the activation of a key downstream signaling molecule, ERK, by detecting its phosphorylated form.

A. Cell Treatment

  • Seed cells (e.g., SKBr3, which are ERα/β negative) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment to reduce baseline kinase activity.

  • Pre-treatment: Add the GPER antagonist (G15 or G36, e.g., 1 µM) or vehicle to the appropriate wells. Incubate for 30-60 minutes.[17]

  • Stimulation: Add the GPER agonist (G1, e.g., 100 nM) or vehicle to the appropriate wells. Incubate for 5-15 minutes (optimal time should be determined via a time-course experiment).

  • Immediately place plates on ice and wash cells twice with ice-cold PBS.

B. Protein Extraction and Quantification

  • Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

C. SDS-PAGE and Western Blotting

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[11]

D. Data Analysis

  • Quantify band intensities using densitometry software.

  • Express p-ERK1/2 levels as a ratio to total ERK1/2.

  • Compare the ratios across the different treatment groups. A successful validation will show that G1 increases the p-ERK/total ERK ratio, and this increase is prevented in the G1 + G15/G36 group.

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol measures the rapid increase in intracellular calcium that occurs upon GPER activation using a fluorescent indicator.

A. Cell Preparation and Dye Loading

  • Seed cells in a black, clear-bottom 96-well plate.

  • Wash cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS.

  • Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[11]

  • Wash the cells twice with HBSS to remove extracellular dye and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.[11]

B. Measurement of Calcium Mobilization

  • Use a fluorescence plate reader or microscope equipped for live-cell imaging and capable of measuring the specific dye's fluorescence.

  • Establish a stable baseline fluorescence reading for each well.

  • For antagonist experiments, add G15 or G36 to the appropriate wells and incubate for a pre-determined time.

  • Inject the agonist (G1) into the wells while continuously recording the fluorescence signal.

  • Record the peak fluorescence intensity or the area under the curve after agonist addition.

C. Data Analysis

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data by expressing it as a percentage of the response to a positive control (e.g., a maximal G1 dose or ionomycin).

  • Compare the normalized responses across treatment groups. The G1-induced calcium signal should be significantly attenuated in cells pre-treated with G15 or G36.

Conclusion and Recommendations

Both G15 and G36 are invaluable tools for confirming the involvement of GPER in cellular and physiological responses. The choice between them depends on the experimental context.

  • G36 is the preferred antagonist for studies in systems that also express classical estrogen receptors (ERα/β), due to its improved selectivity and lower risk of off-target effects.[1][12]

  • G15 remains a valid and effective antagonist , particularly in cell systems that are known to be ERα/β negative (e.g., SKBr3 breast cancer cells) or where G36 is unavailable.[2][15]

By employing a selective agonist like G1 in combination with a thorough antagonist blockade strategy using G15 or G36, researchers can confidently and accurately validate the specific contributions of GPER-mediated signaling in their system of interest.

References

Confirming G-1 Specificity for GPER: A Comparative Guide Using Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The G-protein coupled estrogen receptor (GPER), a seven-transmembrane receptor, has emerged as a significant player in mediating the rapid, non-genomic effects of estrogens. The synthetic, non-steroidal agonist G-1 is a potent and selective ligand for GPER, exhibiting high affinity for GPER without binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] This specificity makes G-1 an invaluable tool for elucidating the physiological and pathological roles of GPER. However, to rigorously validate that the observed cellular effects of G-1 are indeed mediated by GPER, genetic knockdown of the receptor, typically using small interfering RNA (siRNA), is the gold-standard experimental approach.

This guide provides a comparative overview of experimental data demonstrating the GPER-dependency of G-1's effects, supported by detailed protocols and signaling pathway diagrams. The data presented herein is crucial for researchers in oncology, endocrinology, and pharmacology seeking to design and interpret experiments involving GPER and its selective agonist, G-1.

Comparative Analysis of G-1 Effects in the Presence and Absence of GPER

The following tables summarize quantitative data from studies that have employed GPER knockdown to confirm the specificity of G-1's actions in various cancer cell lines. These studies consistently demonstrate that the biological effects of G-1 are significantly attenuated or abolished when GPER expression is silenced.

Table 1: Effect of GPER Knockdown on G-1-Mediated Inhibition of Cell Proliferation

Cell LineG-1 ConcentrationOutcome in Control CellsOutcome in GPER Knockdown CellsReference
OVCAR-3 (Ovarian Cancer)Dose-dependentDecreased cell growthGPER knockdown stimulated cell growth, G-1 effects were not assessed directly on knockdown cells in this study but knockdown reversed the phenotype associated with G-1 treatment.[2]
OAW-42 (Ovarian Cancer)Dose-dependentDecreased cell growthGPER knockdown stimulated cell growth, reversing the inhibitory phenotype.[2]
KGN (Ovarian Granulosa Tumor)Not specifiedG-1 suppressed proliferationGPER knockdown itself suppressed proliferation. G-1's effects were found to be GPER-independent in this cell line.[3]
MCF-7 (Breast Cancer)1 μMInhibition of cell proliferationsiRNA-mediated reduction of GPER expression showed that the inhibitory effect of G-1 is dependent on GPER.[4]

Table 2: GPER-Dependent Gene Regulation by G-1 in Ovarian Cancer Cells

GeneRegulation by G-1 (1 µM) in Control CellsRegulation upon GPER KnockdownImplicationReference
Set of 18 genes (unspecified)Conversely regulatedConversely regulatedThese genes are specifically regulated by G-1 binding to GPER-1.[2]
Interferon signaling genesDecreased expressionIncreased expressionGPER-1 knockdown stimulates pathways activating mitosis and inhibits pathways associated with apoptosis or interferon signaling.[2]
Histone genesDown-regulatedInducedGPER-1 knockdown stimulates pathways activating mitosis.[2]
CDKN1AUp-regulatedNot significantly affectedSuggests a GPER-1 independent effect of G-1 at 1 µM concentration.[2]

Table 3: GPER-Dependent Apoptosis and Cardioprotection by G-1

Cell Line/ModelG-1 TreatmentEndpointOutcome in Control CellsOutcome in GPER Knockdown/Knockout CellsReference
H9C2 CardiomyocytesPre-treatment before ischemia/reperfusionApoptosis (Hoechst staining)G-1 inhibited apoptosisNo evident effect of G-1 on apoptosis[5]
H9C2 CardiomyocytesPre-treatment before ischemia/reperfusionBcl-2 expressionIncreased Bcl-2 mRNA and proteinNo evident effect of G-1 on Bcl-2 levels[5]
H9C2 CardiomyocytesPre-treatment before ischemia/reperfusionBax expressionDecreased Bax mRNA and proteinNo evident effect of G-1 on Bax levels[5]
Jurkat & CCRF-CEM (Leukemia)0.25–1 µMApoptosis and G2/M arrestG-1 induces apoptosis and cell cycle arrestUse of GPER antagonist G-36 did not prevent cytotoxic effects, suggesting GPER-independent mechanisms.[6]

Note: Some studies indicate that at higher micromolar concentrations, G-1 can exert off-target effects, such as microtubule disruption, independent of GPER.[6][7] Therefore, careful dose-response studies are crucial.

Experimental Protocols

Protocol 1: GPER Knockdown using siRNA

This protocol provides a general framework for the transient knockdown of GPER expression in cultured cells using siRNA. Optimization of siRNA concentration, transfection reagent, and incubation times is recommended for each cell line.

  • Cell Seeding: Plate cells in 6-well plates at a density of 4 x 10^5 cells per well in their standard growth medium containing 10% fetal calf serum. Allow cells to adhere and reach 50-70% confluency over 24 hours.[2]

  • siRNA Preparation:

    • In a sterile microcentrifuge tube, dilute 60 nM of GPER-specific siRNA (a pool of 3 different siRNAs targeting different regions of GPER is recommended to maximize knockdown efficiency) in a serum-free medium like OptiMEM.[2]

    • In a separate tube, prepare the transfection reagent according to the manufacturer's instructions. For example, add 8 µl of Transfectin reagent to OptiMEM.[2]

    • Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.[8]

  • Transfection:

    • Carefully aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the siRNA-transfection reagent complex dropwise to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal knockdown time should be determined empirically, with maximum knockdown often observed around 48-72 hours.[2][9]

  • Verification of Knockdown:

    • Quantitative RT-PCR (qRT-PCR): Harvest mRNA from the cells and perform qRT-PCR to quantify GPER transcript levels. A significant reduction (ideally >70%) in GPER mRNA in siRNA-treated cells compared to control (scrambled or non-targeting siRNA) confirms successful knockdown at the transcript level.[2]

    • Western Blot: Lyse the cells and perform Western blot analysis to assess GPER protein levels. A corresponding decrease in GPER protein is the ultimate confirmation of successful knockdown.[3][9]

Protocol 2: Assessing G-1 Specificity Post-Knockdown

Following the confirmation of GPER knockdown, cells can be treated with G-1 to determine if its effects are GPER-dependent.

  • Cell Treatment:

    • After the desired period of siRNA transfection (e.g., 48 hours), replace the transfection medium with fresh growth medium.

    • Treat the GPER-knockdown cells and control (scrambled siRNA-transfected) cells with the desired concentration of G-1 or vehicle (DMSO).

  • Functional Assays:

    • Cell Proliferation Assay: At various time points after G-1 treatment (e.g., 24, 48, 72 hours), assess cell viability and proliferation using standard methods such as MTT, WST-1, or direct cell counting.

    • Apoptosis Assay: To measure apoptosis, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7 Glo assay).[10]

    • Gene Expression Analysis: To determine the impact on downstream signaling, extract RNA or protein for qRT-PCR or Western blot analysis of target genes and proteins.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by G-1 through GPER and the experimental workflow for validating G-1's specificity.

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein Heterotrimeric G-protein GPER->G_protein Activation MAPK MAPK/ERK Pathway GPER->MAPK PI3K PI3K/Akt Pathway GPER->PI3K AC Adenylyl Cyclase (Inhibited) G_protein->AC Gi PLC Phospholipase C G_protein->PLC Gq Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization ER_Stress ER Stress Ca_mobilization->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Gene_Expression Altered Gene Expression MAPK->Gene_Expression Cell_Cycle Cell Cycle Arrest (G2/M) MAPK->Cell_Cycle PI3K->Gene_Expression Cell_Cycle->Apoptosis

Caption: G-1 activated GPER signaling cascade.

Experimental_Workflow start Start: Culture Cells transfection Transfect Cells: - GPER siRNA - Control siRNA start->transfection knockdown_verification Verify GPER Knockdown (qRT-PCR, Western Blot) transfection->knockdown_verification treatment Treat with G-1 or Vehicle knockdown_verification->treatment Successful Knockdown assays Perform Functional Assays: - Proliferation - Apoptosis - Gene Expression treatment->assays analysis Data Analysis: Compare effects of G-1 in GPER-knockdown vs. Control cells assays->analysis conclusion Conclusion: Determine GPER-dependency of G-1's effects analysis->conclusion

Caption: Workflow for GPER knockdown and G-1 specificity testing.

References

G-1 vs. 17β-estradiol: A Comparative Guide to GPER Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the selective GPER agonist G-1 and the endogenous estrogen 17β-estradiol on G protein-coupled estrogen receptor (GPER) signaling. The information presented is supported by experimental data to facilitate an objective evaluation of their respective activities.

Ligand-Receptor Interaction and Affinity

Both G-1 and 17β-estradiol bind to GPER, initiating a cascade of intracellular signaling events. However, their binding affinities and specificities differ, which is a crucial consideration for experimental design. G-1 is a synthetic, non-steroidal compound designed as a selective GPER agonist, exhibiting high affinity for GPER with minimal to no binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] In contrast, 17β-estradiol is the primary endogenous estrogen and acts as a non-selective agonist for all three estrogen receptors: ERα, ERβ, and GPER.[2]

LigandReceptor Target(s)Binding Affinity (Ki) for GPEREC50 for GPER ActivationReference(s)
G-1 GPER (selective)~11 nM~2 nM[1]
17β-estradiol GPER, ERα, ERβ (non-selective)~3.3 - 6 nMNot consistently reported[3][4]

GPER-Mediated Signaling Pathways

Upon activation by either G-1 or 17β-estradiol, GPER initiates rapid non-genomic signaling cascades. These pathways are often initiated at the plasma membrane or from intracellular locations and can influence a variety of cellular processes.[2][5]

A primary mechanism of GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][6] This process typically involves Gβγ subunit activation, leading to the activation of Src, a non-receptor tyrosine kinase. Src, in turn, activates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form. The released HB-EGF then binds to and activates EGFR.[2][5]

Activated EGFR subsequently triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][5][7] GPER activation has also been shown to stimulate the production of cyclic AMP (cAMP) and induce the mobilization of intracellular calcium.[2][8]

Signaling Pathway Diagram

GPER_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_EGFR_transactivation EGFR Transactivation cluster_kinases Kinase Cascades cluster_second_messengers Second Messengers cluster_cellular_effects Cellular Effects G1 G-1 GPER GPER G1->GPER E2 17β-estradiol E2->GPER Src Src GPER->Src cAMP cAMP GPER->cAMP Ca2 Ca²⁺ Mobilization GPER->Ca2 MMP MMP Src->MMP proHBEGF pro-HB-EGF MMP->proHBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation MAPK->Migration MAPK->Apoptosis

Caption: GPER signaling cascade initiated by G-1 or 17β-estradiol.

Comparative Effects on Cellular Processes

The activation of GPER by G-1 and 17β-estradiol can lead to varied, and sometimes opposing, cellular outcomes depending on the cell type and experimental context.

Cellular ProcessEffect of G-1Effect of 17β-estradiol (via GPER)Cell Type/ModelReference(s)
Proliferation Inhibition or stimulationStimulationBreast cancer cells, endometrial cancer cells, goat adipose-derived stem cells[3][9][10]
Migration InhibitionNot consistently reportedSKBr3 and MCF-7 breast cancer cells[1]
ERK1/2 Activation Rapid increaseRapid increaseTriple-negative breast cancer cells, rat Sertoli cells[7][11]
Akt Activation No significant activationNot consistently reported (can be activated via ERα/β)Triple-negative breast cancer cells[11]
Intracellular Ca²⁺ IncreaseIncreaseVarious cell types[1]
Apoptosis InductionCan be protective or inductiveLeukemia cell lines, cardiocytes[12][13]

Experimental Protocols

Western Blotting for Protein Phosphorylation (e.g., p-ERK1/2)

This protocol is used to detect and quantify the levels of phosphorylated proteins, indicating the activation of specific signaling pathways.

  • Cell Culture and Treatment: Cells are cultured to a desired confluency and then serum-starved to reduce basal signaling. Subsequently, they are treated with G-1, 17β-estradiol, or a vehicle control for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.[8]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere, they are treated with various concentrations of G-1, 17β-estradiol, or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified SDS solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[8]

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes can cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded before the addition of any stimulants.

  • Stimulation: G-1, 17β-estradiol, or a control substance is added to the cells, and the change in fluorescence is monitored over time.

  • Fluorescence Detection: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the [Ca²⁺]i, which minimizes the effects of uneven dye loading and photobleaching. An increase in fluorescence (or the fluorescence ratio) indicates an increase in intracellular calcium.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment Treatment (G-1, 17β-estradiol, Vehicle) CellCulture->Treatment WB Western Blot (p-ERK, p-Akt) Treatment->WB MTT MTT Assay (Proliferation) Treatment->MTT Calcium Calcium Assay ([Ca²⁺]i) Treatment->Calcium Quantification Data Quantification (Densitometry, Absorbance, Fluorescence Intensity) WB->Quantification MTT->Quantification Calcium->Quantification Comparison Statistical Comparison Quantification->Comparison

Caption: General workflow for studying GPER signaling.

References

A Comparative Analysis of Selective GPER Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selective G protein-coupled estrogen receptor (GPER) modulators, supported by experimental data. It details signaling pathways, experimental methodologies, and quantitative performance to aid in the selection and application of these compounds in research and development.

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its involvement in a wide array of physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders, has made it an attractive therapeutic target.[1] This has led to the development of selective GPER modulators, including agonists and antagonists, which are invaluable tools for dissecting the receptor's function and hold promise as novel therapeutic agents. This guide offers a comparative analysis of key selective GPER modulators, focusing on the well-characterized agonist G-1, its active enantiomer LNS8801, and the antagonists G-15 and G-36.

Comparative Performance of Selective GPER Modulators

The efficacy and utility of a GPER modulator are primarily defined by its binding affinity (Ki), its potency in functional assays (EC50 for agonists, IC50 for antagonists), and its selectivity over the classical nuclear estrogen receptors (ERα and ERβ). The following table summarizes the available quantitative data for prominent selective GPER modulators.

ModulatorTypeGPER Binding Affinity (Ki)GPER Functional PotencySelectivityReference
G-1 Agonist~11 nMEC50: ~2 nM (Calcium Mobilization)No significant activity at ERα and ERβ up to 10 µM[2]
LNS8801 Agonist~11 nMIC50: 250–500 nM (Cell Viability)Highly selective for GPER[3][4]
G-15 Antagonist~20 nMIC50: ~185 nM (Calcium Mobilization)No significant affinity for ERα and ERβ up to 10 µM[3]
G-36 AntagonistNot widely reportedIC50: ~112 nM (Calcium Mobilization)Selectively inhibits GPER-mediated PI3K activation over ERα[1]

GPER Signaling Pathways

Activation of GPER by an agonist initiates a cascade of intracellular signaling events. A primary pathway involves the activation of G proteins, leading to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium.[5][6] GPER activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][7] These pathways regulate a multitude of cellular processes, including proliferation, migration, and survival.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER G_protein Gα/Gβγ GPER->G_protein EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Proliferation, Survival) Akt->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB CREB->Gene_Transcription Modulator GPER Agonist (e.g., G-1, LNS8801) Modulator->GPER

GPER Signaling Pathway

Experimental Workflow for Modulator Characterization

The characterization of selective GPER modulators typically involves a series of in vitro assays to determine their binding affinity, functional potency, and effects on cell signaling and viability. A standard workflow begins with a radioligand binding assay to assess the compound's affinity for GPER. This is followed by functional assays, such as calcium mobilization and ERK phosphorylation assays, to determine its agonist or antagonist activity. Finally, cell viability assays are performed to evaluate the modulator's impact on cell proliferation.

Experimental_Workflow start Start: Synthesized GPER Modulator binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays calcium_assay Calcium Mobilization Assay (Determine EC50/IC50) functional_assays->calcium_assay erk_assay ERK Phosphorylation Assay (Confirm Pathway Activation/Inhibition) functional_assays->erk_assay viability_assay Cell Viability Assay (MTT) (Assess Effect on Proliferation) calcium_assay->viability_assay erk_assay->viability_assay end End: Characterized GPER Modulator viability_assay->end

Experimental Workflow for GPER Modulator Characterization

Detailed Experimental Protocols

Objective comparison of GPER modulators relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for GPER through competition with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing GPER.

  • Radiolabeled ligand (e.g., [³H]-estradiol).

  • Test compounds (selective GPER modulators).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the GPER-expressing cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3][8]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following stimulation with a GPER agonist or antagonist.

Materials:

  • Cells expressing GPER (e.g., SKBr3 or transfected HEK293 cells).

  • Black-walled, clear-bottom 96-well plates.

  • Test compounds (agonists and antagonists).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for approximately 45-60 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the GPER agonist to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the GPER antagonist before adding a fixed concentration (e.g., EC80) of a known GPER agonist.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the peak fluorescence response for each well. For agonists, plot the response against the logarithm of the concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.[2][9]

ERK Phosphorylation Western Blot Assay

This immunoassay detects the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).

Materials:

  • Cells expressing GPER.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells and treat with the GPER modulator for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against total ERK to determine the ratio of p-ERK to total ERK.[10][11]

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest.

  • 96-well plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the GPER modulator for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 (for inhibitors of proliferation) or EC50 (for promoters of proliferation).[12][13]

References

Validating G-1 Agonist Activity: A Comparative Guide for GPER-Expressing vs. GPER-Null Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of the G protein-coupled estrogen receptor (GPER) agonist, G-1, in cells with and without GPER expression. Validating the specificity of G-1 is crucial for accurately interpreting experimental results and understanding its therapeutic potential. The use of GPER-null cells is the gold standard for distinguishing between on-target GPER-mediated effects and potential off-target activities.

Introduction to GPER and G-1

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[1][2] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation triggers a variety of intracellular signaling cascades, influencing processes like cell proliferation, migration, and apoptosis.[2][3]

G-1 is a potent and selective synthetic agonist developed to specifically target GPER. It exhibits high binding affinity for GPER (Ki = 11 nM) and shows no significant activity at ERα and ERβ at concentrations up to 10 μM, making it an invaluable tool for studying GPER-specific functions.[4] However, like many small molecules, G-1 can exhibit off-target effects, particularly at higher concentrations (e.g., >1 μM), which may include disruption of microtubule structures.[4][5] Therefore, validating its mechanism of action in a GPER-dependent manner is a critical experimental step.

The Critical Role of GPER-Null Cells

GPER-null (knockout) cell lines, often generated using CRISPR-Cas9 technology, are indispensable for confirming that the observed biological effects of G-1 are mediated exclusively through GPER.[6][7] By comparing the response to G-1 in wild-type (WT) cells expressing GPER with the response in their GPER-null counterparts, researchers can definitively attribute specific cellular changes to GPER activation. Any response observed in GPER-null cells is considered an "off-target" effect.[8][9] Studies using GPER knockout mice have similarly been crucial in confirming the GPER-dependence of G-1's effects in vivo.[1][10]

Comparative Analysis of G-1 Activity

The following table summarizes the expected outcomes when treating GPER-expressing (Wild-Type) versus GPER-null cells with the agonist G-1 across key signaling and functional assays.

Assay Parameter Measured Expected Outcome in GPER-Expressing (WT) Cells Expected Outcome in GPER-Null Cells Inference
Calcium Mobilization Transient increase in intracellular Ca²⁺Rapid, dose-dependent increase in cytosolic Ca²⁺No significant change in cytosolic Ca²⁺[5]Confirms GPER-mediated Ca²⁺ release.
cAMP Accumulation Intracellular cyclic AMP levelsIncreased cAMP production[3][11]No significant change in cAMP levelsConfirms GPER coupling to Gs proteins.
ERK1/2 Phosphorylation Levels of phosphorylated ERK1/2Rapid and transient increase in p-ERK1/2[1][3]No significant change in p-ERK1/2Confirms GPER-mediated transactivation of EGFR and downstream MAPK signaling.
PI3K/Akt Phosphorylation Levels of phosphorylated AktIncreased p-Akt[3][4]No significant change in p-AktConfirms GPER-mediated activation of the PI3K/Akt survival pathway.
Cell Proliferation Assay Cell viability / number (e.g., MTT, WST-1)Inhibition or stimulation, depending on cell type and context[5]No effect on proliferation (at low, GPER-specific concentrations)[9][12]Validates GPER's role in regulating cell growth.
Apoptosis Assay Markers of apoptosis (e.g., Annexin V, PARP cleavage)Induction of apoptosis in certain cancer cells[12][13][14]No induction of apoptosis[12]Confirms GPER-mediated pro-apoptotic signaling.

Key Experimental Protocols

Below are detailed methodologies for essential experiments used to validate GPER-agonist activity.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a rapid event following GPER activation.

  • Materials :

    • Wild-type and GPER-null cells

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • HEPES-buffered saline (HBS)

    • G-1 agonist

    • Microplate reader with fluorescence detection and injection capabilities.

  • Procedure :

    • Cell Seeding : Seed wild-type and GPER-null cells into a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading : Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

    • Remove culture medium, wash cells with HBS, and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • Washing : Gently wash the cells twice with HBS to remove excess dye. Add fresh HBS to each well.

    • Measurement : Place the plate in the microplate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) over time.

    • Establish a stable baseline reading for ~30 seconds.

    • Inject a solution of G-1 (at desired concentrations) into the wells and continue recording fluorescence for at least 3-5 minutes to capture the transient increase.

    • Analyze the data by calculating the change in fluorescence intensity from the baseline.

HTRF cAMP Assay

This competitive immunoassay measures the accumulation of cyclic AMP (cAMP) resulting from GPER coupling to Gs proteins.[11]

  • Materials :

    • Wild-type and GPER-null cells

    • HTRF cAMP assay kit (e.g., from Cisbio)

    • G-1 agonist

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • Low-volume 384-well white plates

    • HTRF-compatible plate reader.

  • Procedure :

    • Cell Preparation : Harvest and resuspend cells in stimulation buffer containing IBMX.

    • Cell Dispensing : Dispense the cell suspension into the wells of a 384-well plate.

    • Treatment : Add varying concentrations of G-1 to the wells. Include a vehicle control.

    • Incubate the plate at room temperature for 30 minutes.

    • Lysis and Detection : Add the HTRF reagents (d2-labeled cAMP and Europium cryptate-labeled anti-cAMP antibody) as per the manufacturer's protocol. This step lyses the cells and initiates the detection reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measurement : Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

Western Blot for ERK1/2 Phosphorylation

This technique detects the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

  • Materials :

    • Wild-type and GPER-null cells

    • G-1 agonist

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment.

  • Procedure :

    • Cell Culture and Starvation : Grow cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treatment : Treat cells with G-1 (e.g., 100 nM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).

    • Lysis : Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE : Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation : Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Stripping and Re-probing : Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

GPER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 Agonist GPER GPER G1->GPER Binds Gs Gαs GPER->Gs PLC PLC GPER->PLC Src Src GPER->Src EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF MEK MEK EGFR->MEK ERK ERK1/2 EGFR->ERK AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Src->EGFR Transactivates Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene Cell Survival RAF->MEK MEK->ERK ERK->CREB ERK->Gene Proliferation CREB->Gene

Caption: GPER Signaling Pathways activated by G-1.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis G-1 acts via GPER cell_prep Prepare Cell Lines: 1. Wild-Type (GPER+/+) 2. GPER-Null (GPER-/-) start->cell_prep treatment Treat both cell lines with G-1 (and vehicle control) cell_prep->treatment assays Perform Parallel Assays treatment->assays cAMP cAMP Assay assays->cAMP Calcium Ca²⁺ Mobilization assays->Calcium Western p-ERK Western Blot assays->Western Functional Proliferation/ Apoptosis Assay assays->Functional analysis Data Analysis: Compare responses between WT and GPER-Null cells cAMP->analysis Calcium->analysis Western->analysis Functional->analysis conclusion Conclusion analysis->conclusion Logical_Comparison cluster_WT Wild-Type Cells (GPER+/+) cluster_Null GPER-Null Cells (GPER-/-) G1_Treatment G-1 Treatment WT_GPER GPER Present G1_Treatment->WT_GPER Null_GPER GPER Absent G1_Treatment->Null_GPER WT_Response Biological Response (e.g., ↑cAMP, ↑p-ERK) WT_GPER->WT_Response Mediates Result Result Interpretation: Response in WT + No Response in Null = On-Target, GPER-mediated effect. Response in both WT and Null = Off-Target effect. Null_NoResponse NO Biological Response Null_GPER->Null_NoResponse Prevents

References

A Comparative Guide: G-1 Versus Phytoestrogens for GPER Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogenic signaling. Its activation influences a wide array of physiological and pathological processes, making it a compelling target for therapeutic intervention and basic research. Activation of GPER can be achieved through various ligands, most notably the highly selective synthetic agonist G-1 and a broad class of plant-derived compounds known as phytoestrogens. This guide provides an objective, data-driven comparison of G-1 and phytoestrogens in their ability to activate GPER, offering insights to guide compound selection in research and development.

Introduction to GPER and its Ligands

GPER is a seven-transmembrane receptor that, upon activation, initiates signaling cascades distinct from the classical nuclear estrogen receptors (ERα and ERβ).[1] These pathways, often involving the transactivation of the epidermal growth factor receptor (EGFR) and modulation of second messengers like cAMP and intracellular calcium, are implicated in cardiovascular function, immune responses, neuroprotection, and cancer progression.[1][2]

  • G-1: A non-steroidal, synthetic compound developed as a potent and highly selective agonist for GPER.[3][4] Its minimal affinity for classical ERs makes it an invaluable tool for isolating and studying GPER-specific functions.[3]

  • Phytoestrogens: A diverse group of non-steroidal, plant-derived compounds that are structurally similar to 17β-estradiol.[2] Common examples include isoflavones (genistein, daidzein), coumestans (coumestrol), and stilbenes (resveratrol).[2][5] Unlike G-1, phytoestrogens are generally non-selective and can interact with ERα, ERβ, and GPER with varying affinities.[6]

Quantitative Comparison of GPER Activation

The primary distinction between G-1 and phytoestrogens lies in their selectivity and potency. G-1 was specifically designed for high-affinity, selective GPER activation, whereas phytoestrogens exhibit a broader, more promiscuous binding profile.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptorBinding Affinity (Ki / Kd)Functional Potency (EC50)Selectivity Profile
G-1 GPER 11 nM [3][4][7]2 nM [3]Highly selective for GPER.
ERα>10,000 nM[4][8]No activity up to 10 µM[3][4]>900-fold selective over ERα/β.
ERβ>10,000 nM[4][8]No activity up to 10 µM[3][4]
Genistein (B1671435) GPER High Affinity[2]Not widely reportedBinds GPER, ERα, and ERβ. Preferential affinity for ERβ.[9]
Daidzein GPER Binds GPER[6]~10 nM (for glial cell migration)[10]Binds GPER, ERα, and ERβ.
Coumestrol (B1669458) GPER Binds GPER[11]Not widely reportedBinds GPER, ERα, and ERβ.[11]
Resveratrol GPER Binds GPER[5]IC50 = 58.7 µM (RKO cells)[5]Binds GPER and ERα.[5][12]

Note: Quantitative binding and potency data for many phytoestrogens at GPER are not as extensively characterized or consistently reported as for G-1. The effects of phytoestrogens can be highly cell-type and context-dependent.

Signaling Pathways and Mechanisms

Both G-1 and phytoestrogens activate GPER, leading to the initiation of downstream signaling cascades. The primary GPER-mediated pathway involves the transactivation of the EGFR, which subsequently activates the MAPK/ERK and PI3K/Akt pathways. GPER activation also stimulates cAMP production and intracellular calcium mobilization.

GPER Signaling Pathway Diagram

GPER_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Ligand G-1 or Phytoestrogen GPER GPER Ligand->GPER binds G_protein Gα / Gβγ GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF Src Src G_protein->Src activates AC Adenylyl Cyclase G_protein->AC activates PLC PLC G_protein->PLC activates MMP MMPs Src->MMP activates proHBEGF pro-HB-EGF MMP->proHBEGF cleaves HBEGF HB-EGF proHBEGF->HBEGF HBEGF->EGFR binds & activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates IP3 IP3 PLC->IP3 Ca2 Ca²⁺ (from ER) IP3->Ca2 Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Gene CREB->Gene Workflow start Start: Select GPER-expressing cell line culture Cell Culture & Plating start->culture treatment Treat cells with G-1 or Phytoestrogen (Dose-Response) culture->treatment binding Binding Assay (Membrane Prep) treatment->binding calcium Calcium Mobilization (Live Cells) treatment->calcium erk ERK Phosphorylation (Cell Lysis) treatment->erk data_binding Calculate Ki binding->data_binding data_calcium Calculate EC50 calcium->data_calcium data_erk Quantify p-ERK/Total ERK erk->data_erk end Conclusion: Compare Affinity, Potency & Signaling data_binding->end data_calcium->end data_erk->end

References

G-1: A Comprehensive Comparison of its Cross-reactivity with Classical Estrogen Receptors ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of the GPER Agonist, G-1.

This guide provides a detailed comparison of the binding affinity and functional activity of G-1, a widely used G protein-coupled estrogen receptor (GPER) agonist, with the classical nuclear estrogen receptors, ERα and ERβ. The data presented herein, supported by detailed experimental protocols, confirms the high selectivity of G-1 for GPER, making it an invaluable tool for elucidating the specific signaling pathways and physiological roles of this unique estrogen receptor.

Data Summary: G-1's Receptor Selectivity Profile

Experimental data robustly demonstrates that G-1 is a potent and selective agonist for GPER, with negligible cross-reactivity with ERα and ERβ at concentrations where it effectively activates GPER. This selectivity is crucial for accurately attributing observed biological effects to GPER-mediated signaling.

LigandReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀/Activity)
G-1 GPER 11 nM[1]2 nM[1]
G-1 ERα No significant binding up to 1 µM[2]No activity up to 10 µM[1]
G-1 ERβ No significant binding up to 1 µM[2]No activity up to 10 µM[1]
17β-EstradiolGPER~2.8 - 6 nMActivates
17β-EstradiolERα~0.30 nM[2]Activates
17β-EstradiolERβ~0.38 nM[2]Activates

Signaling Pathway Overview

G-1 initiates a cascade of rapid, non-genomic signaling events through GPER, which are distinct from the predominantly genomic pathways activated by classical estrogen receptors.

Estrogen Receptor Signaling Pathways G1 G-1 GPER GPER (Membrane) G1->GPER E2 17β-Estradiol E2->GPER ERa ERα (Nuclear) E2->ERa ERb ERβ (Nuclear) E2->ERb G_protein G Proteins GPER->G_protein Activates Gene_transcription Gene Transcription (ERE-mediated) ERa->Gene_transcription Dimerization & Nuclear Translocation ERb->Gene_transcription AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization cAMP cAMP AC->cAMP MAPK MAPK/ERK Signaling cAMP->MAPK PI3K->MAPK Ca_mobilization->MAPK Cellular_response_GPER Rapid Cellular Responses (e.g., Proliferation, Migration) MAPK->Cellular_response_GPER Cellular_response_ER Genomic Cellular Responses (e.g., Growth, Differentiation) Gene_transcription->Cellular_response_ER

Caption: Simplified signaling pathways for G-1 and 17β-Estradiol.

Experimental Protocols for Determining Receptor Selectivity

The selectivity of G-1 is established through rigorous binding and functional assays. Below are detailed methodologies for these key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of G-1 to displace a radiolabeled ligand from ERα and ERβ, thereby determining its binding affinity.

Objective: To determine the inhibitory constant (Kᵢ) of G-1 for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein.

  • Radioligand: [³H]-17β-Estradiol.

  • Unlabeled G-1 and 17β-Estradiol (for standard curve).

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Hydroxyapatite (B223615) slurry.

  • Scintillation fluid and counter.

Procedure:

  • A constant concentration of recombinant ERα or ERβ and [³H]-17β-Estradiol are incubated in the assay buffer.

  • Increasing concentrations of unlabeled G-1 (or unlabeled 17β-Estradiol for the control) are added to compete for binding to the receptor.

  • The mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).

  • The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry, which binds the receptor-ligand complex.

  • The slurry is washed to remove unbound radioligand.

  • Scintillation fluid is added to the washed slurry, and the radioactivity is measured using a scintillation counter.

  • The concentration of G-1 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

ERα/ERβ Reporter Gene Functional Assay

This cell-based assay measures the ability of G-1 to activate or inhibit the transcriptional activity of ERα and ERβ.

Objective: To assess whether G-1 acts as an agonist or antagonist of ERα and ERβ.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express significant levels of estrogen receptors.

  • Expression plasmids for full-length human ERα or ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • G-1 and 17β-Estradiol.

  • Luciferase assay system.

Procedure:

  • Cells are co-transfected with the ER expression plasmid, the ERE-reporter plasmid, and the control plasmid.

  • After transfection, cells are treated with a range of concentrations of G-1 or a known agonist like 17β-Estradiol (positive control). To test for antagonistic activity, cells are co-treated with 17β-Estradiol and varying concentrations of G-1.

  • Cells are incubated for 24-48 hours to allow for gene expression.

  • Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • The reporter activity is normalized to the control plasmid activity to account for transfection efficiency.

  • Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like G-1.

Experimental Workflow for Assessing G-1 Cross-Reactivity start Start: Test Compound (G-1) binding_assay Competitive Binding Assay start->binding_assay functional_assay Functional Reporter Assay start->functional_assay receptor_ERa Receptor: ERα binding_assay->receptor_ERa receptor_ERb Receptor: ERβ binding_assay->receptor_ERb receptor_GPER Receptor: GPER binding_assay->receptor_GPER functional_assay->receptor_ERa functional_assay->receptor_ERb functional_assay->receptor_GPER calc_Ki Calculate Ki receptor_ERa->calc_Ki calc_EC50 Determine EC50/IC50 receptor_ERa->calc_EC50 receptor_ERb->calc_Ki receptor_ERb->calc_EC50 receptor_GPER->calc_Ki receptor_GPER->calc_EC50 compare Compare Selectivity Profile calc_Ki->compare calc_EC50->compare conclusion Conclusion: G-1 is highly selective for GPER compare->conclusion

Caption: Workflow for determining G-1's receptor selectivity.

Conclusion

The extensive experimental evidence, gathered through well-established methodologies, unequivocally demonstrates that G-1 is a highly selective agonist for GPER. Its lack of significant binding affinity and functional activity at the classical estrogen receptors, ERα and ERβ, at relevant concentrations, solidifies its role as an indispensable pharmacological tool. Researchers can confidently utilize G-1 to dissect the specific contributions of GPER-mediated signaling in a multitude of physiological and pathological processes, without the confounding effects of classical estrogen receptor activation.

References

Confirming G1 Cell Cycle Arrest: A Comparative Guide to PI3K Inhibitors Wortmannin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell cycle regulation, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention.[3][4] A key consequence of PI3K inhibition is the arrest of the cell cycle in the G1 phase, preventing entry into the S phase and subsequent cell division.[5][6] This guide provides a detailed comparison of commonly used PI3K inhibitors, with a focus on wortmannin (B1684655), to confirm and study the G1 arrest mechanism. We present supporting experimental data, detailed protocols, and pathway visualizations to aid researchers in designing and interpreting their experiments.

The PI3K Pathway and G1/S Transition

The progression from the G1 phase to the S phase is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). The PI3K/Akt pathway plays a pivotal role in this transition.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-bisphosphate (PIP3).[8] PIP3 recruits and activates Akt (also known as Protein Kinase B).[1] Activated Akt then influences several downstream targets that promote G1/S progression. These include:

  • Inhibition of GSK3β: This leads to the stabilization and accumulation of Cyclin D1, a key regulator of the G1 phase.[9]

  • Inhibition of FOXO transcription factors: When active, FOXO proteins can induce the expression of cell cycle inhibitors like p27Kip1 and p21.[1] Akt phosphorylation sequesters FOXO proteins in the cytoplasm, preventing them from halting the cell cycle.[1]

  • Activation of mTOR: The mechanistic target of rapamycin (B549165) (mTOR) is a downstream effector of Akt that promotes protein synthesis necessary for cell growth and proliferation.[7][9]

By inhibiting PI3K, compounds like wortmannin effectively shut down this pro-proliferative signaling, leading to decreased Cyclin D1 levels, increased activity of CDK inhibitors like p27Kip1, and subsequent G1 phase arrest.[5][10]

Comparative Analysis of PI3K Inhibitors

Wortmannin and LY294002 are two of the most widely studied first-generation PI3K inhibitors. While both are instrumental in confirming G1 mechanisms, they possess distinct characteristics that researchers must consider.

Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-specific covalent inhibitor of PI3Ks.[11][12] Its high potency, with an in vitro IC50 of around 3-5 nM, makes it an effective tool for acute pathway inhibition.[2][12][13] However, its utility is hampered by its short half-life in solution (around 10 minutes) and its irreversible nature.[12] Furthermore, at higher concentrations, wortmannin can inhibit other PI3K-related enzymes, including mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).[12][14]

LY294002 is a synthetic, reversible, and more specific inhibitor of Class I PI3Ks.[5][15] It is significantly more stable in solution than wortmannin but is also less potent, with an IC50 in the micromolar range (~0.5 - 1.4 µM).[2][15] Its reversible action and competitive binding with ATP make it suitable for different experimental designs compared to wortmannin.[8] However, LY294002 has also been reported to have off-target effects, and in some gemcitabine-resistant cancer cells, it has been paradoxically shown to enhance Akt phosphorylation.[8]

Quantitative Data Summary

The following tables provide a quantitative comparison of wortmannin and LY294002, along with data illustrating their effects on cell cycle distribution.

Table 1: Comparison of Common PI3K Inhibitors

InhibitorTarget(s)MechanismIC50PotencyKey Characteristics
Wortmannin Pan-PI3K, DNA-PK, mTOR, MLCK, PLK1[12][13]Irreversible, Covalent~3-5 nM[2][12]HighPotent but unstable in solution; non-specific at higher concentrations.[12]
LY294002 Pan-PI3K (Class I), CK2, DNA-PK[2][15]Reversible, ATP-competitive~0.5 - 1.4 µM[2]ModerateMore stable than wortmannin but less potent; some off-target effects noted.[8][15]
BKM120 (Buparlisib) Pan-PI3K (Class I)[16]Reversible~52 nMHighOrally bioavailable; has been evaluated in clinical trials.[16][17]
GDC-0941 (Pictilisib) Pan-PI3K (Class I)[18]Reversible~3 nMHighOrally bioavailable; more selective for PI3K over mTOR.[17][18]

Table 2: Experimental Data on PI3K Inhibitor-Induced G1 Arrest

Cell LineInhibitorConcentrationDuration% Cells in G1 Phase (vs. Control)Reference
Choroidal MelanomaLY294002Not Specified3 daysSignificant increase leading to proliferation inhibition[5]
Murine Embryonic StemLY294002Not SpecifiedNot SpecifiedStrong accumulation in G1 phase[10]
Ovarian Cancer (SKOV3)LY294002Not SpecifiedNot SpecifiedIncreased percentage of cells in G1[6]
Prostate Cancer (LNCaP)Enzalutamide + PF-0469150210 µM + 0.2 µM48 hoursDramatic increase in G0/G1 population[19]
Acute Myeloid Leukemia (KG-1)BKM120Not SpecifiedNot SpecifiedG2/M arrest (Note: not G1)[16]

Note: The specific percentage increase often varies significantly between cell types and experimental conditions. Researchers should perform dose-response and time-course experiments to determine optimal conditions.

Visualizing the Mechanism and Workflow

Signaling Pathway and Experimental Logic

The diagrams below, generated using Graphviz, illustrate the PI3K signaling pathway's role in the G1/S transition and the logical workflow for its investigation using inhibitors.

PI3K_G1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CyclinD1 Cyclin D1 GSK3b->CyclinD1 Degrades p27 p27/p21 FOXO->p27 Promotes Transcription CDK46 CDK4/6 CyclinD1->CDK46 Binds & Activates p27->CDK46 Inhibits G1_S G1/S Progression CDK46->G1_S Promotes Wortmannin Wortmannin / LY294002 Wortmannin->PI3K Inhibits

Caption: PI3K/Akt signaling pathway promoting G1/S cell cycle progression.

Experimental_Workflow cluster_analysis 4. Data Analysis A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment - Vehicle Control (DMSO) - PI3K Inhibitor (e.g., Wortmannin) A->B C 3. Incubation (Time-course & Dose-response) B->C F Harvest Cells C->F D Cell Cycle Analysis (Flow Cytometry) G Fix & Stain with Propidium Iodide D->G E Protein Analysis (Western Blot) F->D I Cell Lysis F->I H Analyze DNA Content (G1, S, G2/M peaks) G->H J Probe for: - p-Akt / Total Akt - Cyclin D1 - p27 I->J K Quantify Changes J->K

Caption: Experimental workflow for confirming PI3K inhibitor-induced G1 arrest.

Experimental Protocols

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.

  • Treatment: After allowing cells to adhere (typically 24 hours), treat them with the desired concentrations of wortmannin, LY294002, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Trypsinize the cells, transfer them to a 1.5 mL microcentrifuge tube, and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Discard the supernatant, gently resuspend the cell pellet in 300 µL of ice-cold PBS, and add 700 µL of ice-cold 100% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Western Blotting for PI3K Pathway and Cell Cycle Proteins

This protocol assesses changes in protein expression and phosphorylation status to confirm pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with inhibitors as described in the flow cytometry protocol.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[21]

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, Cyclin D1, p27Kip1, and a loading control like β-actin) overnight at 4°C.[21]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control to compare protein levels between treated and control samples.[20]

Conclusion

PI3K inhibitors are invaluable tools for confirming the role of the PI3K/Akt/mTOR pathway in regulating the G1 phase of the cell cycle. Wortmannin, a potent but unstable inhibitor, and LY294002, a more stable but less potent alternative, both effectively induce G1 arrest by modulating key cell cycle regulators.[10] However, researchers must be cognizant of their distinct properties, including potency, stability, and potential off-target effects, when designing experiments.[8][12] The use of newer, more specific inhibitors in conjunction with established compounds can provide a more nuanced understanding of this critical signaling pathway. By employing rigorous experimental protocols, such as flow cytometry and western blotting, researchers can effectively validate the G1 mechanism and gather robust data for their studies in basic research and drug development.

References

GPER Agonist G-1 vs. Antagonist G36 in Vulvar Carcinoma Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the differential effects of GPER agonist G-1 and antagonist G36 on vulvar carcinoma cell lines, supported by experimental data and detailed protocols.

The G protein-coupled estrogen receptor (GPER) has emerged as a significant modulator of carcinogenesis, with its role being highly dependent on the specific cancer type.[1][2] In vulvar carcinoma, recent studies have elucidated the distinct effects of activating versus inhibiting this receptor, highlighting its potential as a therapeutic target. This guide provides a detailed comparison of the effects of the GPER agonist G-1 and the GPER antagonist G36 on vulvar carcinoma cells, drawing upon key experimental findings.

G-1 Demonstrates Tumor-Suppressive Effects

Treatment of vulvar carcinoma cell lines, A431 and CAL-39, with the GPER agonist G-1 has been shown to reduce their tumorigenic potential.[3] G-1, a nonsteroidal and highly selective GPER agonist, does not bind to the classical estrogen receptors α and β.[3] Its activation of GPER leads to a notable decrease in cell proliferation, migration, colony formation, and tumor sphere formation.[3] Furthermore, G-1 treatment induces morphological signs of necrosis and a reduction in cell viability.[3]

The anti-proliferative effects of G-1 have been demonstrated to be dose-dependent. For instance, in CAL-39 cells, a significant inhibition of proliferation was observed at a concentration of 1 μM G-1, while in A431 cells, a significant effect was seen at 2.5 μM.[3] Importantly, the effects of G-1 were shown to be mediated through GPER, as the antagonist G36 could dose-dependently inhibit the G-1-induced decrease in proliferation.[3]

G36 Shows Limited Direct Impact but Antagonizes G-1

In contrast to G-1, the GPER antagonist G36 did not exhibit significant direct effects on the viability or proliferation of vulvar carcinoma cells when used alone.[3] G36 is also a nonsteroidal, selective antagonist that does not bind to ERα or ERβ.[3] Its primary role observed in these studies was the blockade of G-1-mediated effects, confirming that the actions of G-1 are indeed GPER-dependent.[3] However, one study did note an increase in colony size under treatment with G36.

Neither G-1 nor G36 treatment resulted in altered expression of GPER, ERα, or ERβ in vulvar carcinoma cells.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on A431 and CAL-39 vulvar carcinoma cell lines.

Table 1: Effect of G-1 and G36 on Cell Proliferation (BrdU Assay) [3]

Cell LineTreatmentConcentration (μM)Proliferation (% of Control)
A431 G-1190.03 ± 6.95
G-12.571.48 ± 2.39
G-1547.27 ± 3.79
G360.5 - 5No significant effect
CAL-39 G-1170.02 ± 7.22
G-12.524.23 ± 3.60
G-1516.89 ± 3.06
G360.5 - 5No significant effect
p < 0.001 compared to control

Table 2: Effect of G-1 and G36 on Cell Viability (Resazurin Assay) [3]

Cell LineTreatmentConcentration (μM)Viability (% of Control)
A431 G-10.593.72 ± 1.75
G-11.2564.40 ± 10.04
G360.5 - 5No significant effect
CAL-39 G-11Significant reduction
G360.5 - 5No significant effect
p < 0.0001 compared to control

Table 3: Effect of G-1 on Colony and Tumor Sphere Formation [3]

Cell LineAssayTreatmentOutcome
A431 & CAL-39Colony FormationG-1Reduced number and size of colonies
A431Tumor Sphere FormationG-1Reduced number and size of spheres

Signaling Pathways

GPER activation is known to influence several downstream signaling cascades.[3] While the specific pathways fully elucidated in vulvar carcinoma cells are still under investigation, GPER is known to modulate calcium signaling, cAMP, the epidermal growth factor (EGF) receptor, and IκB pathways.[3] G36 acts by blocking the activation of phosphoinositide-3-kinase (PI3K) and preventing the activation of extracellular signal-regulated kinase (ERK) by G-1 or estrogen.[3]

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPER GPER PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Activates ERK ERK Pathway GPER->ERK Activates Calcium Calcium Mobilization GPER->Calcium Influences cAMP cAMP Pathway GPER->cAMP Influences G1 G-1 (Agonist) G1->GPER Activates G36 G36 (Antagonist) G36->GPER Blocks Cell_Effects ↓ Proliferation ↓ Migration ↓ Viability ↑ Apoptosis PI3K_Akt->Cell_Effects ERK->Cell_Effects

Caption: GPER signaling initiated by G-1 and inhibited by G36.

Experimental Protocols

A detailed description of the methodologies used to obtain the above data is crucial for reproducibility and further research.

Cell Culture

A431 and CAL-39 vulvar carcinoma cells were cultured in DMEM/Hams F12 medium supplemented with 10% fetal calf serum and 1% penicillin/streptomycin at 37°C and 5% CO2.[3]

Proliferation Assay (BrdU)
  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The medium was replaced with serum-free medium for 24 hours for synchronization.

  • Cells were then treated with varying concentrations of G-1 or G36 or ethanol (B145695) as a control in a medium containing 2.5% charcoal-stripped fetal calf serum.

  • After 48 hours, BrdU (Bromodeoxyuridine) was added to the wells for 2 hours.

  • The assay was performed using a colorimetric BrdU cell proliferation ELISA kit according to the manufacturer's instructions.

  • Absorbance was measured at 450 nm.

BrdU_Assay_Workflow A Seed cells in 96-well plate B Synchronize in serum-free medium A->B C Treat with G-1/G36 (48h) B->C D Add BrdU (2h) C->D E Perform ELISA D->E F Measure Absorbance at 450 nm E->F

Caption: Workflow for the BrdU proliferation assay.

Viability Assay (Resazurin)
  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with G-1, G36, or ethanol control.

  • Following a 72-hour incubation period, the medium was replaced with a medium containing Resazurin solution.

  • Plates were incubated for 4 hours at 37°C.

  • Fluorescence was measured at an excitation of 540 nm and an emission of 590 nm.[3]

Colony Formation Assay
  • A defined number of cells (e.g., 500) were seeded in 6-well plates.

  • Cells were treated with G-1, G36, or control every 2-3 days.

  • After 10-14 days, colonies were fixed with methanol (B129727) and stained with crystal violet.

  • The number and size of colonies were analyzed using an imaging system.[3]

Western Blotting
  • Cells were treated with G-1 or G36 for 48 hours.

  • Total protein was extracted, and protein concentration was determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against GPER, ERα, and ERβ, followed by incubation with HRP-conjugated secondary antibodies.

  • Bands were visualized using a chemiluminescence detection system.[3]

Conclusion

The available evidence strongly suggests that activation of GPER with the agonist G-1 has a tumor-suppressive effect in vulvar carcinoma cells. This is characterized by reduced proliferation, viability, and clonogenicity. Conversely, the GPER antagonist G36, while not showing significant direct anti-tumor activity on its own, effectively blocks the action of G-1, confirming the on-target effect through GPER. These findings underscore the potential of targeting the GPER signaling pathway as a novel therapeutic strategy for vulvar cancer. Further research is warranted to fully delineate the downstream signaling events and to evaluate the in vivo efficacy of GPER-targeted therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling GPER Activator G-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with GPER activator G-1 (CAS 881639-98-1), a potent and selective G protein-coupled estrogen receptor (GPER) agonist. Given that "GPER activator 1" is a general term, this document focuses on G-1, the most extensively studied compound in this class. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

G-1 is a potent bioactive small molecule. The primary hazards, as identified in its Safety Data Sheet (SDS), include being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling GPER Activator G-1

PPE CategoryItemSpecification and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where G-1 is handled to protect against splashes.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Not generally requiredHandling should be performed in a certified chemical fume hood to avoid inhalation of any aerosols or dust. A respirator may be required for large spills.
Step-by-Step Handling and Operational Plan

This section outlines the procedural workflow for safely managing G-1 from receipt to disposal.

2.1 Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: G-1 should be stored at -20°C in a tightly sealed container.[2] It is typically supplied as a crystalline solid.

  • Inventory: Log the compound in your chemical inventory system, noting the date of receipt and quantity.

2.2 Preparation of Stock Solutions

  • Designated Area: All handling of the solid compound and preparation of stock solutions should occur within a certified chemical fume hood.

  • Weighing: When weighing the solid G-1, use an analytical balance inside the fume hood. Use appropriate tools (e.g., spatulas) and handle carefully to avoid generating dust.

  • Solvent: G-1 is soluble in DMSO (e.g., to 100 mM).[2] Use anhydrous, high-purity DMSO for preparing stock solutions.

  • Procedure:

    • Calculate the required mass of G-1 for your desired stock concentration.

    • Tare a suitable vial with a cap on the analytical balance within the fume hood.

    • Carefully add the solid G-1 to the vial and record the exact mass.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.

2.3 Use in Experiments

  • Dilutions: Prepare working dilutions from the stock solution as needed for your experiments.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting vials containing G-1 solutions.

Disposal Plan

Proper disposal is critical to prevent environmental contamination, as G-1 is very toxic to aquatic life.[1]

  • Solid Waste:

    • Any materials that come into direct contact with solid G-1 (e.g., weigh boats, contaminated gloves, pipette tips) should be considered hazardous waste.

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste:

    • Unused G-1 solutions (in DMSO or other solvents) must be collected as hazardous chemical waste.

    • Do not pour G-1 solutions down the drain.

    • Collect all liquid waste containing G-1 in a sealed, properly labeled hazardous waste container. The label should specify the contents, including the solvent (e.g., "G-1 in DMSO").

  • Disposal Procedure:

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EH&S) department.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the SDS to the medical personnel.[1]

  • Spill:

    • Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads). Collect the absorbed material and any contaminated surfaces into a sealed hazardous waste container. Clean the spill area with soap and water.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's EH&S department immediately.

Visualized Workflow for Handling GPER Activator G-1

The following diagram illustrates the key steps and decision points for the safe handling of G-1 in a laboratory setting.

G1_Handling_Workflow cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_disposal Waste Disposal cluster_safety Safety Precautions receive Receive & Inspect Compound store Store at -20°C Log in Inventory receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in DMSO to Prepare Stock Solution weigh->dissolve ppe Wear Required PPE (Lab Coat, Gloves, Goggles) weigh->ppe fume_hood Work in Fume Hood store_stock Store Stock Solution at -20°C dissolve->store_stock dissolve->fume_hood dilute Prepare Working Dilutions store_stock->dilute experiment Perform Experiment dilute->experiment dilute->ppe solid_waste Solid Waste (Gloves, Tips) experiment->solid_waste liquid_waste Liquid Waste (Unused Solutions) experiment->liquid_waste collect_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste ehs_disposal Dispose via EH&S collect_waste->ehs_disposal

Caption: Workflow for the safe handling of GPER activator G-1.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。